molecular formula C10H18O B156177 Fenchol CAS No. 1632-73-1

Fenchol

カタログ番号: B156177
CAS番号: 1632-73-1
分子量: 154.25 g/mol
InChIキー: IAIHUHQCLTYTSF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fenchol (CAS 1632-73-1), also known as fenchyl alcohol, is a bicyclic monoterpenoid of significant interest in scientific research . It occurs naturally in basil, aster flowers, and nutmeg, and is characterized as a colorless to white solid or a clear, pale yellow liquid with a fresh, pine-like, and camphorous aroma . In research applications, this compound has demonstrated a valuable mechanism of action as a potent activator of the Free Fatty Acid Receptor 2 (FFAR2) . This receptor-sensing mechanism is a key area of study for its role in neuroprotection. Preclinical research indicates that this compound's activation of FFAR2 signaling can reduce amyloid-beta accumulation and associated neurotoxicity, suggesting potential for further investigation into its application for neurodegenerative conditions . Beyond neuroscience, this compound exhibits broad-spectrum antibacterial and antimicrobial properties, making it a compound of interest for developing novel anti-infective agents . Its antioxidant activity is also under investigation for mitigating oxidative stress in biological systems . Furthermore, studies suggest this compound may modulate the TRPA1 receptor, a key player in inflammatory pain signaling, highlighting its potential as a target for analgesic research . This product is intended for laboratory research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIHUHQCLTYTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041970
Record name Fenchol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Other Solid, White to pale yellow crystals; Camphoraceous aroma
Record name Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Fenchyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1396/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

201.00 to 202.00 °C. @ 760.00 mm Hg
Record name Fenchol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in vegetable oils; Very slightly soluble in water, Soluble (in ethanol)
Record name Fenchyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1396/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1632-73-1
Record name Fenchol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1632-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenchol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Fenchol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethyl-8,9-dinorbornan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.127
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Fenchol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

35.00 to 40.00 °C. @ 760.00 mm Hg
Record name Fenchol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

(1R)-endo-(+)-Fenchol: A Comprehensive Technical Guide on its Natural Abundance, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-endo-(+)-Fenchol, a naturally occurring monoterpenoid, is a volatile organic compound found across a diverse range of plant species. It is a significant contributor to the characteristic aroma of many essential oils and is increasingly being investigated for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural abundance of (1R)-endo-(+)-fenchol, detailed experimental protocols for its extraction, isolation, and quantification, and a summary of its recently discovered role in neuroprotection.

Natural Abundance and Sources

(1R)-endo-(+)-Fenchol is widely distributed in the plant kingdom, contributing to the aromatic profile of numerous herbs, spices, and trees. Its concentration can vary significantly based on the plant species, geographical location, harvesting time, and the specific part of the plant being analyzed.

Quantitative Data Summary

The following table summarizes the reported concentrations of fenchol in various natural sources. It is important to note that not all studies differentiate between the specific enantiomers of this compound.

Plant SpeciesPlant PartThis compound Concentration (% of Essential Oil)Reference
Aster spp.Volatile Oils15.9%[1]
Picea pungens (Blue Spruce)Leaves and Twigs0.1% (endo-Fenchol)[2]
Pinus ponderosa var. ponderosaLeaves0.1% (endo-Fenchol)[3]
Pinus flexilisLeavesTrace (endo-Fenchol)[3]
Pinus contorta subsp. contortaLeavesTrace (endo-Fenchol)[3]

Note: The data presented is a compilation from various sources and may not be directly comparable due to differences in analytical methodologies.

This compound is a known component of basil, giving it its characteristic scent, and is also found in fennel, Spanish fennel oil, white spruce oil, pine oil, citrus fruits, and eucalyptus leaves.[1][4] Certain cannabis strains, such as OG Kush and Banana Kush, are also reported to contain this compound.

Experimental Protocols

Accurate quantification and characterization of (1R)-endo-(+)-fenchol require precise and validated analytical methods. The following protocols provide a framework for the extraction, isolation, and analysis of this compound from plant matrices.

Extraction of Essential Oils by Hydrodistillation

This method is suitable for the extraction of volatile compounds, including this compound, from fresh or dried plant material.

Materials and Apparatus:

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Condenser

  • Collecting flask

  • Plant material (e.g., leaves, flowers, stems)

  • Deionized water

Procedure:

  • Weigh a known amount of fresh or dried plant material (e.g., 100 g).

  • Place the plant material into the round-bottom flask.

  • Add deionized water to the flask, ensuring the plant material is fully submerged.

  • Set up the Clevenger-type apparatus according to the manufacturer's instructions.

  • Heat the flask using the heating mantle to initiate boiling.

  • Continue the distillation for a set period (e.g., 3 hours) or until no more essential oil is collected.

  • Allow the apparatus to cool.

  • Carefully collect the essential oil layer from the collection flask.

  • Dry the collected essential oil over anhydrous sodium sulfate.

  • Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

Quantification of (1R)-endo-(+)-Fenchol by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and reliable technique for the separation and quantification of volatile compounds in essential oils.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm i.d., 0.25 µm film thickness) for enantiomeric separation.

  • Autosampler

GC-MS Conditions (Example):

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 min

    • Ramp to 180°C at 3°C/min

    • Ramp to 280°C at 20°C/min, hold for 5 min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-500

Quantification:

  • Prepare a series of standard solutions of (1R)-endo-(+)-fenchol of known concentrations.

  • Inject the standards into the GC-MS to generate a calibration curve.

  • Inject the extracted essential oil sample.

  • Identify the (1R)-endo-(+)-fenchol peak based on its retention time and mass spectrum.

  • Quantify the amount of (1R)-endo-(+)-fenchol in the sample by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathways

Recent groundbreaking research has identified a significant neuroprotective role for this compound, particularly in the context of Alzheimer's disease.

Neuroprotective Effects in Alzheimer's Disease

Studies have shown that this compound can protect the brain against Alzheimer's disease pathology.[5][6][7] The proposed mechanism involves the activation of the free fatty acid receptor 2 (FFAR2), a G-protein coupled receptor expressed on neurons.[5][6][7][8]

Short-chain fatty acids (SCFAs), which are metabolites produced by gut bacteria, are known to activate FFAR2 and contribute to brain health.[5][6] However, levels of SCFAs are often reduced in patients with Alzheimer's disease. This compound has been identified as a potent natural compound that can mimic the action of SCFAs by binding to and activating FFAR2.[5][6][7]

Activation of FFAR2 by this compound has been shown to reduce the accumulation of neurotoxic amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease.[5][6][7] This is achieved through two primary mechanisms:

  • Inhibition of Neuronal Senescence: this compound reduces the formation of "zombie" senescent neuronal cells, which contribute to the inflammatory environment in the Alzheimer's brain.[5][7][9]

  • Enhanced Proteolysis of Aβ: this compound increases the degradation and clearance of non-functioning Aβ protein from the brain.[5][7][9]

Furthermore, this compound has been shown to downregulate the pro-inflammatory cytokine Interleukin-6 (IL-6), suggesting a role in mitigating neuroinflammation associated with Alzheimer's pathology.[8][10]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway of this compound in mitigating Alzheimer's disease pathology.

Fenchol_Alzheimers_Pathway cluster_gut Gut Microbiome cluster_blood Bloodstream cluster_brain Brain Neuron Gut Bacteria Gut Bacteria SCFAs Short-Chain Fatty Acids (SCFAs) Gut Bacteria->SCFAs Produces FFAR2 FFAR2 Receptor SCFAs->FFAR2 Activates This compound (1R)-endo-(+)-Fenchol This compound->FFAR2 Activates (Mimics SCFAs) G_protein G-protein FFAR2->G_protein Activates Signaling_Cascade Downstream Signaling Cascade G_protein->Signaling_Cascade Proteolysis Increased Aβ Proteolysis & Clearance Signaling_Cascade->Proteolysis Senescence Decreased Neuronal Senescence Signaling_Cascade->Senescence Neuroprotection Neuroprotection Proteolysis->Neuroprotection Abeta_Accumulation Aβ Accumulation (Plaque Formation) Proteolysis->Abeta_Accumulation Inhibits Senescence->Neuroprotection Neurotoxicity Neurotoxicity Senescence->Neurotoxicity Reduces Abeta_Accumulation->Neurotoxicity Leads to

Caption: Proposed signaling pathway of (1R)-endo-(+)-fenchol in Alzheimer's disease.

Conclusion

(1R)-endo-(+)-Fenchol is a readily available natural compound with a growing body of evidence supporting its potential as a therapeutic agent, particularly in the field of neurodegenerative diseases. This guide provides researchers and drug development professionals with a foundational understanding of its natural sources, analytical methodologies, and a key biological signaling pathway. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential in clinical applications.

References

An In-Depth Technical Guide to the Biosynthesis of Fenchol from Geranyl Pyrophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of the monoterpenoid fenchol from the precursor geranyl pyrophosphate (GPP). It details the enzymatic pathway, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the core processes. This document is intended to serve as a valuable resource for researchers in the fields of natural product biosynthesis, enzymology, and drug discovery.

The this compound Biosynthesis Pathway

The conversion of geranyl pyrophosphate to the bicyclic monoterpenol (-)-endo-fenchol is a key reaction in the biosynthesis of various terpenoids in plants like fennel (Foeniculum vulgare). This transformation is catalyzed by the enzyme (-)-endo-fenchol synthase , also known as (-)-endo-fenchol cyclase.[1][2][3]

The catalytic process is not a direct cyclization of GPP. Instead, it involves a critical two-step mechanism that takes place within the single active site of the enzyme:[4]

  • Isomerization: Geranyl pyrophosphate first undergoes an isomerization to the tertiary allylic isomer, (-)-(3R)-linalyl pyrophosphate (LPP) . This initial step is considered to be rate-limiting in the overall reaction.[1]

  • Cyclization: The bound LPP intermediate then cyclizes to form the this compound scaffold. The reaction is terminated by the nucleophilic attack of a water molecule, which is the source of the carbinol oxygen atom in the final this compound product.[4]

The stereochemistry of this pathway has been extensively studied, confirming the conversion of GPP to (-)-endo-fenchol via the syn-isomerization to (3R)-linalyl pyrophosphate and subsequent cyclization of the anti-endo-conformer of LPP.[2]

Fenchol_Biosynthesis cluster_enzyme Enzyme Active Site GPP Geranyl Pyrophosphate (GPP) LPP (-)-(3R)-Linyl Pyrophosphate (LPP) GPP->LPP Isomerization This compound (-)-endo-Fenchol LPP->this compound Cyclization + H₂O Enzyme (-)-endo-Fenchol Synthase

Figure 1: The enzymatic conversion of Geranyl Pyrophosphate to (-)-endo-Fenchol.

Quantitative Data

Table 1: Substrate Affinity and Relative Velocity of (-)-endo-Fenchol Synthase

SubstrateApparent KmRelative Velocity
Geranyl Pyrophosphate (GPP)Higher1x
(-)-(3R)-Linalyl Pyrophosphate (LPP)Lower~3x higher

Data sourced from Satterwhite et al. (1985)[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the this compound biosynthesis pathway.

Purification of (-)-endo-Fenchol Synthase from Foeniculum vulgare

The following is a representative protocol for the partial purification of (-)-endo-fenchol synthase, adapted from general methods for monoterpene synthase purification.

Materials:

  • Fresh young fennel (Foeniculum vulgare) leaves

  • Liquid nitrogen

  • Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM Dithiothreitol (DTT), 10% (v/v) glycerol, 1% (w/v) polyvinylpyrrolidone (PVP)

  • Ammonium sulfate

  • Dialysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT, 10% (v/v) glycerol

  • Anion-exchange chromatography column (e.g., DEAE-Sepharose)

  • Hydrophobic interaction chromatography column (e.g., Phenyl-Sepharose)

  • Gel filtration chromatography column (e.g., Sephadex G-150)

  • Protein concentration assay reagents (e.g., Bradford or BCA)

Protocol:

  • Tissue Homogenization: Freeze fresh fennel leaves in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Crude Extract Preparation: Suspend the powdered tissue in ice-cold extraction buffer (3 mL per gram of tissue). Stir gently on ice for 30 minutes. Filter the homogenate through several layers of cheesecloth and centrifuge at 20,000 x g for 20 minutes at 4°C. Collect the supernatant as the crude extract.

  • Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the crude extract to achieve 40-70% saturation while gently stirring on ice. Allow the protein to precipitate for 1 hour. Centrifuge at 20,000 x g for 30 minutes at 4°C. Discard the supernatant and resuspend the pellet in a minimal volume of dialysis buffer.

  • Dialysis: Dialyze the resuspended pellet against two changes of 1 L of dialysis buffer for at least 4 hours each at 4°C to remove excess ammonium sulfate.

  • Chromatography:

    • Anion-Exchange Chromatography: Load the dialyzed sample onto a DEAE-Sepharose column pre-equilibrated with dialysis buffer. Wash the column with the same buffer until the absorbance at 280 nm returns to baseline. Elute the bound proteins with a linear gradient of NaCl (0-500 mM) in dialysis buffer. Collect fractions and assay for (-)-endo-fenchol synthase activity.

    • Hydrophobic Interaction Chromatography: Pool the active fractions from the anion-exchange step and add ammonium sulfate to a final concentration of 1 M. Load the sample onto a Phenyl-Sepharose column equilibrated with dialysis buffer containing 1 M ammonium sulfate. Elute the protein with a decreasing linear gradient of ammonium sulfate (1-0 M) in dialysis buffer. Collect and assay active fractions.

    • Gel Filtration Chromatography: Concentrate the active fractions from the previous step and apply to a Sephadex G-150 column equilibrated with dialysis buffer. Elute with the same buffer and collect fractions. Assay the fractions for activity and pool those with the highest specific activity.

  • Protein Quantification: Determine the protein concentration of the purified fractions using a standard method like the Bradford assay.

Purification_Workflow Start Fennel Leaves Homogenization Homogenization in Extraction Buffer Start->Homogenization Centrifugation1 Centrifugation (20,000 x g) Homogenization->Centrifugation1 Crude_Extract Crude Extract Centrifugation1->Crude_Extract AmSO4 Ammonium Sulfate Precipitation (40-70%) Crude_Extract->AmSO4 Centrifugation2 Centrifugation (20,000 x g) AmSO4->Centrifugation2 Pellet Resuspended Pellet Centrifugation2->Pellet Dialysis Dialysis Pellet->Dialysis Anion_Exchange Anion-Exchange Chromatography Dialysis->Anion_Exchange Hydrophobic_Interaction Hydrophobic Interaction Chromatography Anion_Exchange->Hydrophobic_Interaction Gel_Filtration Gel Filtration Chromatography Hydrophobic_Interaction->Gel_Filtration Purified_Enzyme Partially Purified (-)-endo-Fenchol Synthase Gel_Filtration->Purified_Enzyme

Figure 2: Workflow for the partial purification of (-)-endo-Fenchol Synthase.
Enzyme Activity Assay

This protocol describes a method to determine the activity of (-)-endo-fenchol synthase using a radiolabeled substrate.

Materials:

  • Partially purified (-)-endo-fenchol synthase

  • [1-³H]Geranyl pyrophosphate (radiolabeled substrate)

  • Assay Buffer: 25 mM HEPES (pH 7.2), 10 mM MgCl₂, 5 mM DTT

  • Pentane (for extraction)

  • Anhydrous sodium sulfate

  • Scintillation vials and scintillation cocktail

  • Gas chromatograph-mass spectrometer (GC-MS)

Protocol:

  • Reaction Setup: In a glass vial, combine 50 µL of the enzyme preparation with 450 µL of assay buffer.

  • Initiation: Start the reaction by adding 10 µL of [1-³H]geranyl pyrophosphate (final concentration ~10 µM).

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour with gentle agitation.

  • Termination and Extraction: Stop the reaction by adding 500 µL of pentane. Vortex vigorously for 30 seconds to extract the monoterpene products.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic phases.

  • Product Isolation: Carefully transfer the upper pentane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Quantification:

    • Radioactivity Measurement: Transfer a known aliquot of the pentane extract to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • GC-MS Analysis: Analyze a separate aliquot of the pentane extract by GC-MS to identify and quantify the this compound produced.

GC-MS Analysis of this compound

This protocol outlines a general method for the quantification of this compound in the enzyme assay extracts.

Materials:

  • Pentane extract from the enzyme assay

  • This compound standard

  • Internal Standard (e.g., n-dodecane or isoborneol)

  • GC-MS system equipped with a suitable capillary column (e.g., HP-5MS)

Protocol:

  • Sample Preparation: To the pentane extract, add a known concentration of the internal standard.

  • GC-MS Conditions (example):

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Oven Temperature Program: Start at 60°C for 2 minutes, then ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.

    • MS Detector: Electron impact ionization (70 eV), scanning from m/z 40 to 300.

  • Calibration Curve: Prepare a series of this compound standards of known concentrations, each containing the same concentration of the internal standard. Analyze these standards by GC-MS to generate a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the this compound concentration.

  • Quantification: Inject the sample extract and determine the peak areas for this compound and the internal standard. Calculate the concentration of this compound in the sample using the calibration curve.

GCMS_Workflow Start Pentane Extract from Enzyme Assay Add_IS Add Internal Standard Start->Add_IS GC_Injection Inject into GC-MS Add_IS->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Quantification Quantification using Calibration Curve Data_Analysis->Quantification

Figure 3: Workflow for the GC-MS quantification of this compound.

Conclusion

The biosynthesis of (-)-endo-fenchol from geranyl pyrophosphate is a well-characterized enzymatic process involving an isomerization-cyclization mechanism catalyzed by (-)-endo-fenchol synthase. While detailed kinetic constants for the enzyme with its initial substrate are yet to be fully elucidated, the available data provides a strong foundation for further research. The experimental protocols outlined in this guide offer a practical framework for the purification and characterization of this and other related monoterpene synthases, facilitating future investigations into the fascinating world of terpenoid biosynthesis.

References

An In-depth Technical Guide to Fenchyl Alcohol: Isomers and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction to Fenchyl Alcohol

Fenchyl alcohol, systematically named 1,3,3-trimethyl-2-norbornanol, is a bicyclic monoterpenoid alcohol.[1] It is an isomer of the more widely known borneol.[1] This compound is a naturally occurring organic molecule found in the essential oils of various plants, including basil (Ocimum basilicum), fennel (Foeniculum vulgare), eucalyptus, and certain Cannabis species.[2][3][4] Fenchyl alcohol is characterized by a distinctive aroma described as fresh, woody, camphoraceous, and slightly floral, which has led to its extensive use in the fragrance and flavor industries.[5][6][7] Beyond its olfactory properties, fenchyl alcohol exhibits several bioactive properties, including antimicrobial and analgesic effects, making it a subject of interest in pharmaceutical research and drug development.[3][8][9]

The stereochemistry of fenchyl alcohol is complex due to its rigid bicyclo[2.2.1]heptane framework. This structure gives rise to multiple stereoisomers, primarily distinguished by the spatial orientation of the hydroxyl group, leading to endo and exo forms, each of which can exist as a pair of enantiomers.[10][11] Understanding the distinct properties and synthesis of these isomers is critical for their application in stereospecific synthesis and pharmacology.

Stereochemistry and Isomerism

The core structure of fenchyl alcohol is based on the norbornane skeleton, a bicyclo[2.2.1]heptane system. The stereoisomerism arises from the orientation of the hydroxyl group at the C2 position relative to the six-membered ring's bridge.

  • α-Fenchol (endo-Fenchol) : In the endo isomer, the hydroxyl group is oriented towards the longer bridge (C7) of the bicyclic system.[11][12]

  • β-Fenchol (exo-Fenchol) : In the exo isomer, the hydroxyl group is oriented away from the longer bridge.[10][13][14]

Each of these diastereomers (endo and exo) is chiral and exists as a pair of enantiomers, designated as (+) and (-). This results in four primary stereoisomers:

  • (+)-endo-Fenchol [(1R,2R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol][2][15]

  • (-)-endo-Fenchol [(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol][12]

  • (+)-exo-Fenchol

  • (-)-exo-Fenchol [(1S,2R,4R)-bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-][16]

The naturally occurring (1R)-endo-(+)-fenchol is used extensively in perfumery.[1]

Fenchyl_Alcohol_Isomers Structural Representation of endo- and exo-Fenchyl Alcohol cluster_endo endo-Fenchol (α-Fenchol) cluster_exo exo-Fenchol (β-Fenchol) endo_img endo_label Hydroxyl group is oriented towards the C7 bridge. exo_img exo_label Hydroxyl group is oriented away from the C7 bridge. Biosynthesis_Fenchol Biosynthetic Pathway of this compound GPP Geranyl Pyrophosphate (GPP) LPP (-)-(3R)-Linalyl Pyrophosphate (LPP) GPP->LPP Isomerase FEN (-)-endo-Fenchol LPP->FEN (-)-endo-fenchol synthase Experimental_Workflow General Workflow for this compound Isomer Analysis start Crude this compound Mixture (from Synthesis or Extraction) gc Gas Chromatography (GC) Separation of Isomers start->gc gc_ms GC-Mass Spectrometry (GC-MS) Identification by Fragmentation gc->gc_ms To MS Detector nmr NMR Spectroscopy (¹H, ¹³C) Structural Elucidation gc->nmr Fractions Collected for NMR data Data Analysis (Compare spectra and retention times to standards) gc_ms->data nmr->data TRPA1_Inhibition Proposed Mechanism of this compound's Analgesic Action stimuli Noxious Stimuli (e.g., Inflammatory mediators) trpa1 TRPA1 Ion Channel (on Nociceptor) stimuli->trpa1 influx Ca²⁺/Na⁺ Influx trpa1->influx activation Nociceptor Activation & Depolarization influx->activation signal Pain Signal to CNS activation->signal This compound Fenchyl Alcohol This compound->trpa1 Blocks

References

Fenchol: A Comprehensive Technical Guide to its Physical and Chemical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Fenchol, a bicyclic monoterpenoid alcohol, is a naturally occurring isomer of borneol with significant applications in the fragrance, flavor, and pharmaceutical industries. This technical guide provides an in-depth overview of the core physical and chemical characteristics of this compound, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data in structured tables, presents detailed experimental protocols for the determination of its physicochemical properties, and visualizes complex biological pathways and experimental workflows using the DOT language for Graphviz.

Chemical Identity and Structure

This compound, systematically named 1,3,3-trimethyl-2-norbornanol, is a saturated bicyclic monoterpene alcohol. Its chemical structure consists of a bicyclo[2.2.1]heptane skeleton with a hydroxyl group at position 2 and three methyl groups at positions 1 and 3. Due to the presence of chiral centers, this compound exists as several stereoisomers, with the endo and exo forms being the most common. The (+)- and (-)-enantiomers of these diastereomers are also distinguished. The specific stereoisomer often dictates its biological activity and sensory properties.

IdentifierData
IUPAC Name (1R,2R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol[1]
Synonyms Fenchyl alcohol, 1,3,3-Trimethyl-2-norbornanol[1][2]
Molecular Formula C₁₀H₁₈O[1][3][4]
Molecular Weight 154.25 g/mol [1][3][4]
CAS Number 1632-73-1 (unspecified isomer)[1][3][5]; 2217-02-9 ((1R)-endo-(+)-Fenchol)[1]; 512-13-0 ((-)-α-Fenchol)

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application in various fields. These properties can vary slightly depending on the specific isomeric form.

Physical Properties

This compound is a colorless to white solid at room temperature with a characteristic camphor-like, woody, and slightly floral aroma.[3]

PropertyValueReference
Melting Point 35-45 °C[1][3]
Boiling Point 201-202 °C (at 760 mmHg)[1][3][6]
Density ~0.942 g/cm³[1]
Vapor Pressure 0.069 mmHg at 25 °C (estimated)[6]
Flash Point 73.89 °C (Closed Cup)[6]
Refractive Index 1.473[7]
Solubility

This compound is sparingly soluble in water but exhibits good solubility in many organic solvents.

SolventSolubilityReference
Water Very slightly soluble (461.4 mg/L at 25 °C, estimated)[3][6]
Ethanol Soluble[3]
Vegetable Oils Soluble[3]
Dimethylformamide (DMF) Soluble
Dimethyl sulfoxide (DMSO) Soluble

Spectral Data

Spectroscopic data is essential for the identification and structural elucidation of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR) Peak Assignments (in CDCl₃): The proton NMR spectrum of this compound shows characteristic signals for the methyl groups and the protons on the bicyclic ring system. The chemical shifts can vary slightly based on the specific isomer and the solvent used.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.252d1HH-2 (proton attached to the hydroxyl-bearing carbon)
1.617m2HRing protons
1.408m1HRing proton
1.321m1HRing proton
1.126m1HRing proton
1.107s3HMethyl group protons
1.079s3HMethyl group protons
1.031s3HMethyl group protons
0.981m1HRing proton
0.853m1HRing proton

(Data sourced from a representative spectrum and may vary slightly between isomers and experimental conditions)[8]

¹³C NMR (Carbon-13 NMR) Peak Assignments (in CDCl₃): The carbon-13 NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.

Chemical Shift (ppm)Assignment
85.488C-2 (carbon attached to -OH)
49.546C-1 (bridgehead carbon)
48.307C-7 (bridgehead carbon)
41.364Methylene carbon
39.468C-4 (bridgehead carbon)
31.107Methylene carbon
26.479Methylene carbon
25.486Methyl carbon
20.556Methyl carbon
19.855Methyl carbon

(Data sourced from a representative spectrum and may vary slightly between isomers and experimental conditions)[8]

Mass Spectrometry (MS)

Mass spectrometry of this compound typically shows a molecular ion peak corresponding to its molecular weight, followed by a fragmentation pattern characteristic of bicyclic monoterpenoids. The base peak is often observed at m/z 81.[2]

Chemical Reactions and Signaling Pathways

Oxidation

This compound can be oxidized to its corresponding ketone, fenchone. This is a common reaction for secondary alcohols.

Signaling Pathway Involvement: FFAR2 Agonism

Recent research has highlighted the role of this compound as a potent agonist for the Free Fatty Acid Receptor 2 (FFAR2), a G-protein coupled receptor (GPCR).[1][3][6][9] This interaction is of significant interest in the context of neurodegenerative diseases, particularly Alzheimer's disease.

This compound's activation of FFAR2 has been shown to reduce the accumulation of amyloid-beta (Aβ) plaques and decrease the number of senescent "zombie" neuronal cells, both of which are hallmarks of Alzheimer's pathology.[1][3] The signaling cascade initiated by this compound binding to FFAR2 is believed to involve G-protein coupling, leading to downstream effects that promote proteolysis (degradation of proteins like Aβ) and modulate cellular senescence pathways.[1][10]

Fenchol_FFAR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound FFAR2 FFAR2 (GPCR) This compound->FFAR2 Binds and Activates G_protein G-protein (Gαi/o, Gαq/11) FFAR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC (Gαq/11) AC Adenylate Cyclase (AC) G_protein->AC (Gαi/o) Inhibits Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 cAMP ↓ cAMP AC->cAMP Senescence ↓ Cellular Senescence ('Zombie' Cells) cAMP->Senescence Proteolysis ↑ Proteolysis (Aβ Clearance) Ca2->Proteolysis Neuroprotection Neuroprotection Proteolysis->Neuroprotection Senescence->Neuroprotection Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A 1. Obtain dry, powdered this compound sample. B 2. Pack this compound into a capillary tube (2-3 mm height). A->B C 3. Place the capillary tube in the melting point apparatus. B->C D 4. Heat rapidly to ~15°C below the expected melting point. C->D E 5. Reduce heating rate to 1-2°C per minute. D->E F 6. Record T₁: Temperature at which the first liquid drop appears. E->F G 7. Record T₂: Temperature at which the entire sample is liquid. F->G H 8. The melting point range is T₁ - T₂. G->H Solubility_Workflow cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A 1. Add excess this compound solid to a known volume of solvent. B 2. Seal the container and shake at a constant temperature (e.g., 25°C) for 24-72 hours to reach equilibrium. A->B C 3. Allow the solid to settle. B->C D 4. Withdraw a clear aliquot of the supernatant and filter it. C->D E 5. Dilute the filtrate to a known concentration within the analytical range. D->E F 6. Quantify the this compound concentration using a suitable analytical method (e.g., HPLC-UV, GC-MS). E->F G 7. Calculate the original concentration in the saturated solution, accounting for the dilution factor. F->G

References

Fenchol: A Technical Guide to its Chemistry, Analysis, and Neuroprotective Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fenchol, a bicyclic monoterpenoid alcohol, is a naturally occurring compound found in a variety of plants, including basil, aster flowers, and eucalyptus.[1][2] It is recognized for its characteristic earthy and herbal aroma with notes of pine and camphor.[2][3] Beyond its use in the fragrance and flavor industries, recent scientific investigations have highlighted its potential therapeutic properties, particularly in the context of neurodegenerative diseases.[4][5] This technical guide provides an in-depth overview of this compound's chemical identity, experimental protocols for its synthesis and analysis, and its role in a key neuroprotective signaling pathway.

Chemical Identity: CAS Registry Number and Synonyms

For clarity and precise identification in research and drug development, the Chemical Abstracts Service (CAS) registry number is essential. This compound can exist as different isomers, each with a specific CAS number. A comprehensive list of its synonyms is also provided to aid in literature searches and material sourcing.

Identifier Type Identifier Isomer/Note
CAS Registry Number 1632-73-1Unspecified isomer[6]
2217-02-9(1R)-endo-(+)-Fenchol[6]
IUPAC Name (1R,2R,4S)-1,3,3-Trimethyl-2-norbornanol
Synonyms Fenchyl alcohol
1,3,3-trimethyl-2-norbornanol
endo-Fenchol[1]
exo-α-Fenchol[1]
α-Isothis compound[1]
2-Fenchanol
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol
D-Fenchyl Alcohol
(+)-α-Fenchol

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline key experimental protocols related to the synthesis, purification, and analysis of this compound.

Synthesis of this compound

This compound can be synthesized through several methods, with the reduction of fenchone and synthesis from turpentine being common approaches.

1. Reduction of Fenchone:

This method involves the chemical reduction of the ketone fenchone to the alcohol this compound.

  • Materials: Fenchone, reducing agent (e.g., sodium borohydride or lithium aluminum hydride), appropriate solvent (e.g., ethanol or diethyl ether), apparatus for chemical synthesis including a reaction flask, condenser, and magnetic stirrer.

  • Procedure:

    • Dissolve fenchone in a suitable solvent within the reaction flask under an inert atmosphere.

    • Gradually add the reducing agent to the solution while stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

    • After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating for a specified period to ensure the reaction goes to completion.

    • Quench the reaction carefully by slowly adding water or a dilute acid to decompose the excess reducing agent.

    • Extract the this compound from the aqueous layer using an organic solvent.

    • Wash the organic extract with brine, dry it over an anhydrous salt like sodium sulfate, and then evaporate the solvent to obtain crude this compound.[7]

2. Synthesis from Turpentine:

A one-step method utilizing turpentine as a raw material has been developed.[8]

  • Materials: Turpentine, catalyst (e.g., CHKC-4), esterifying agent, auxiliary agent, and equipment for esterification, saponification, and distillation.[8]

  • Procedure:

    • Combine turpentine, the CHKC-4 catalyst, an esterifying agent, and an auxiliary agent in a reactor.[8]

    • Heat the mixture under agitation to a temperature of 80-130°C for 20-24 hours to achieve esterification and isomerization.[8]

    • After the reaction, wash the product with water and allow it to separate.[8]

    • The subsequent steps involve saponification of the esters followed by fractional distillation to isolate and purify this compound from other byproducts like borneol and isocamphol.[8]

Purification of this compound

Purification is critical to obtain this compound of a desired purity for experimental use.

  • Fractional Distillation: This technique is effective for separating this compound from impurities with different boiling points.[7] Vacuum fractional distillation can be employed to reduce the boiling point and prevent degradation of the compound.

  • Chromatography: Column chromatography is another method to achieve high purity. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) is used to elute the components through a stationary phase like silica gel, separating this compound from other compounds based on their polarity.[7]

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and quantification of this compound in a sample.

  • Sample Preparation: Dissolve the sample containing this compound in a suitable volatile solvent, such as ethanol or hexane. If analyzing a complex matrix like an essential oil, a dilution series may be necessary.

  • GC-MS System and Parameters:

    • Gas Chromatograph: Equipped with a capillary column suitable for terpene analysis (e.g., HP-5MS).[9]

    • Injector: Set to an appropriate temperature (e.g., 250°C) and operated in split or splitless mode depending on the sample concentration.[9][10]

    • Oven Temperature Program: A temperature gradient is typically used to separate the components of the sample. An example program could start at a lower temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).[9]

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.[9]

    • Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectra of the eluting compounds are recorded over a specific mass range (e.g., 45-400 amu).[9]

  • Data Analysis: The identification of this compound is achieved by comparing its retention time and mass spectrum with that of a known standard or by matching the spectrum to a library database such as the NIST Mass Spectral Library.[11] Quantification can be performed by creating a calibration curve with standards of known concentrations.

Neuroprotective Signaling Pathway of this compound

Recent research has elucidated a significant biological activity of this compound as a neuroprotective agent, particularly in the context of Alzheimer's disease.[5] this compound has been identified as a potent agonist of the free fatty acid receptor 2 (FFAR2), a G-protein coupled receptor expressed on neuronal cells.[4][5] The activation of FFAR2 by this compound triggers a signaling cascade that helps to mitigate the neurotoxic effects of amyloid-beta (Aβ) accumulation, a hallmark of Alzheimer's disease.[4][5]

The signaling pathway can be summarized as follows: Gut microbiota produce short-chain fatty acids (SCFAs) which can activate FFAR2. This compound mimics the action of these SCFAs.[5] By binding to and activating FFAR2 on neurons, this compound initiates downstream signaling that leads to a reduction in Aβ accumulation and protects neurons from apoptosis (programmed cell death).[4][5] This mechanism involves the modulation of processes that clear Aβ and a reduction in cellular senescence, or "zombie" neuronal cells.[5][12]

Fenchol_Signaling_Pathway cluster_gut Gut Environment cluster_neuron Neuronal Cell Gut Microbiota Gut Microbiota SCFAs SCFAs Gut Microbiota->SCFAs produces FFAR2 FFAR2 (GPCR) SCFAs->FFAR2 activates Signaling Cascade Signaling Cascade FFAR2->Signaling Cascade Abeta Clearance ↑ Aβ Clearance Signaling Cascade->Abeta Clearance Cellular Senescence ↓ Cellular Senescence Signaling Cascade->Cellular Senescence Neuroprotection Neuroprotection Abeta Clearance->Neuroprotection Cellular Senescence->Neuroprotection Neurotoxicity Neurotoxicity Neuroprotection->Neurotoxicity inhibits This compound This compound This compound->FFAR2 activates (agonist) Abeta Accumulation Aβ Accumulation Abeta Accumulation->Neurotoxicity

This compound's Neuroprotective Signaling Pathway

References

An In-depth Technical Guide to the Discovery and History of the Terpenoid Fenchol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the monoterpenoid Fenchol, from its historical discovery and characterization to its modern applications in research and drug development. This document details the chemical and physical properties of this compound, outlines experimental protocols for its isolation, synthesis, and analysis, and explores its biological activities, with a particular focus on its neuroprotective effects in the context of Alzheimer's disease. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

This compound, a bicyclic monoterpenoid alcohol, is a naturally occurring compound found in a variety of plants, including basil, aster flowers, and eucalyptus leaves.[1] It is recognized for its characteristic camphor-like, piney aroma and is utilized in the fragrance industry.[2] Beyond its aromatic properties, this compound has garnered significant interest in the scientific community for its potential therapeutic applications, including antibacterial, analgesic, and neuroprotective activities.[1][2] This guide aims to provide a detailed technical resource for professionals engaged in the research and development of natural products and novel therapeutics.

History of Discovery and Key Milestones

The discovery of this compound is intrinsically linked to the pioneering work on terpenes by German chemist Otto Wallach in the late 19th and early 20th centuries.[3][4][5] Wallach's systematic investigation of essential oils laid the foundation for the entire field of terpene chemistry, earning him the Nobel Prize in Chemistry in 1910.[4][5] While a singular definitive publication marking the "discovery" of this compound by Wallach is not readily apparent, his extensive work on the structural elucidation and reactions of terpenes, published in journals such as Justus Liebigs Annalen der Chemie, was instrumental in characterizing this class of compounds.[6][7]

Early research on this compound also involved contributions from other notable chemists of the era, such as Ossian Aschan, who made significant contributions to the chemistry of alicyclic compounds. The initial isolation of this compound was likely achieved through the fractional distillation of essential oils from plants like fennel.[2] The early synthesis of this compound was primarily accomplished through the reduction of its corresponding ketone, fenchone.[8]

Chemical and Physical Properties

This compound exists as a white solid with a distinct aroma.[9] Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₈O[9]
Molar Mass 154.25 g/mol [9]
IUPAC Name 1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol[9]
CAS Number 1632-73-1[9]
Boiling Point 201-202 °C[9]
Melting Point 39-45 °C[9]
Density 0.942 g/cm³[9]
Solubility Very slightly soluble in water; soluble in ethanol and oils.

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and analysis of this compound.

Isolation of this compound from Fennel Seeds by Steam Distillation

This compound can be isolated from the essential oil of fennel (Foeniculum vulgare) seeds.

Materials:

  • Whole fennel seeds

  • Distilled water

  • Grinder

  • Steam distillation apparatus (including a round-bottom flask, still head, condenser, and receiving flask)

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Grind 100 g of fennel seeds into a coarse powder.

  • Transfer the ground seeds to a 1 L round-bottom flask and add 500 mL of distilled water.

  • Set up the steam distillation apparatus.

  • Heat the flask using a heating mantle to boil the water and generate steam.

  • Continue the distillation for 3-4 hours, collecting the distillate (a milky emulsion of essential oil and water) in the receiving flask.

  • Transfer the distillate to a separatory funnel and allow the layers to separate.

  • Drain the lower aqueous layer and collect the upper essential oil layer.

  • Dry the essential oil over anhydrous sodium sulfate to remove any residual water.

  • Store the isolated essential oil in a sealed glass vial in a cool, dark place.

  • The this compound within the essential oil can be further purified by fractional distillation.

Synthesis of this compound by Reduction of Fenchone

A common method for the synthesis of this compound is the reduction of fenchone using sodium in ethanol.

Materials:

  • Fenchone

  • Absolute ethanol

  • Sodium metal

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Ice bath

  • Hydrochloric acid (HCl), dilute

  • Diethyl ether

  • Separatory funnel

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and stirrer, dissolve fenchone in absolute ethanol.

  • Carefully add small pieces of sodium metal to the solution. An exothermic reaction will occur.

  • Once the addition of sodium is complete, gently reflux the mixture until all the sodium has reacted.

  • Cool the reaction mixture in an ice bath.

  • Slowly add dilute HCl to neutralize the excess sodium ethoxide and hydrolyze the intermediate.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the ether layer with water and then with a saturated sodium bicarbonate solution.

  • Dry the ether layer over anhydrous magnesium sulfate.

  • Remove the diethyl ether using a rotary evaporator to obtain crude this compound.

  • The crude product can be purified by recrystallization or distillation.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound in a sample.[10][11]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS)[10]

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[10]

GC Conditions:

  • Carrier gas: Helium at a constant flow rate of 1 mL/min.[12]

  • Injector temperature: 250 °C.[12]

  • Oven temperature program: Initial temperature of 70 °C held for 2 minutes, then ramped at 15 °C/min to 250 °C and held for 4 minutes.[12]

  • Injection volume: 1 µL (split mode, e.g., 20:1).[10]

MS Conditions:

  • Ionization mode: Electron Impact (EI) at 70 eV.[10]

  • Ion source temperature: 230 °C.

  • Quadrupole temperature: 150 °C.

  • Scan range: m/z 40-400.[12]

Sample Preparation:

  • Dilute the essential oil or synthesized this compound sample in a suitable solvent (e.g., ethanol or hexane) to an appropriate concentration.

Data Analysis:

  • Identify the this compound peak in the chromatogram based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).

Analysis of this compound by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.[13][14]

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance 400 MHz)

Sample Preparation:

  • Dissolve approximately 10-20 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Parameters (Typical):

  • Pulse program: zg30

  • Number of scans: 16

  • Relaxation delay: 1.0 s

  • Spectral width: 12 ppm

¹³C NMR Parameters (Typical):

  • Pulse program: zgpg30

  • Number of scans: 1024

  • Relaxation delay: 2.0 s

  • Spectral width: 240 ppm

Data Analysis:

  • Process the raw data (Fourier transformation, phase correction, baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts and coupling patterns to assign the signals to the protons and carbons in the this compound structure.

Biological Activities and Mechanisms of Action

This compound has been shown to exhibit a range of biological activities, making it a compound of interest for drug development.

Neuroprotective Effects in Alzheimer's Disease

Recent studies have highlighted the potential of this compound in protecting against Alzheimer's disease pathology.[1][15][16][17][18] The proposed mechanism involves the activation of the free fatty acid receptor 2 (FFAR2), a G-protein coupled receptor expressed on neurons.[1][15][16][17][18][19][20][21][22][23]

Signaling Pathway: Short-chain fatty acids (SCFAs), produced by the gut microbiota, are known to activate FFAR2, leading to neuroprotective effects.[16][17] this compound has been identified as a potent natural agonist of FFAR2.[1][19][20][21][22] Activation of FFAR2 by this compound is believed to trigger downstream signaling cascades that:

  • Reduce Amyloid-β (Aβ) Accumulation: By promoting the clearance of Aβ peptides.[1][19][20]

  • Decrease Neuronal Senescence: By reducing the number of "zombie" neuronal cells.[1][16]

FFAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound FFAR2 FFAR2 (G-protein coupled receptor) This compound->FFAR2 G_protein G-protein activation FFAR2->G_protein Signaling_Cascade Downstream Signaling Cascade G_protein->Signaling_Cascade Proteolysis Increased Proteolysis of Aβ Signaling_Cascade->Proteolysis Senescence Decreased Neuronal Senescence Signaling_Cascade->Senescence Neuroprotection Neuroprotection Proteolysis->Neuroprotection Senescence->Neuroprotection

This compound-mediated activation of the FFAR2 signaling pathway.
Antimicrobial Activity

This compound has demonstrated broad-spectrum antibacterial activity.[1] The antimicrobial efficacy of this compound can be determined using the Minimum Inhibitory Concentration (MIC) assay.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Bacterial Inoculum: Culture the test bacterium in a suitable broth medium overnight at 37 °C. Dilute the culture to achieve a standardized concentration (e.g., 1 x 10⁸ CFU/mL).

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.[24][25][26][27][28]

Analgesic Activity

This compound has also been reported to possess analgesic properties. This can be evaluated using animal models such as the hot plate test.

Experimental Protocol: Hot Plate Test

  • Animal Acclimatization: Acclimatize mice or rats to the laboratory environment for at least one week before the experiment.

  • Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Baseline Measurement: Place each animal on the hot plate and record the time it takes for the animal to exhibit a pain response (e.g., licking its paws or jumping). This is the baseline latency.

  • Drug Administration: Administer this compound (dissolved in a suitable vehicle) to the test group of animals via an appropriate route (e.g., intraperitoneal injection). Administer the vehicle alone to the control group.

  • Post-treatment Measurement: At specific time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and record their reaction times.

  • Data Analysis: A significant increase in the reaction time in the this compound-treated group compared to the control group indicates an analgesic effect.

Conclusion

This compound is a monoterpenoid with a rich history and promising future in the fields of chemistry and pharmacology. Its well-defined chemical properties, coupled with established methods for its isolation and synthesis, make it an accessible compound for research. The elucidation of its biological activities, particularly its neuroprotective effects through the FFAR2 signaling pathway, opens up new avenues for the development of therapeutics for neurodegenerative diseases like Alzheimer's. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this intriguing natural product.

Visualization of Experimental Workflows

Fenchol_Synthesis_Workflow cluster_synthesis Synthesis of this compound from Fenchone Fenchone Fenchone in Absolute Ethanol Sodium Add Sodium Metal Fenchone->Sodium Reflux Reflux Sodium->Reflux Neutralization Neutralization with Dilute HCl Reflux->Neutralization Extraction Extraction with Diethyl Ether Neutralization->Extraction Drying Drying over Anhydrous MgSO₄ Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_this compound Crude this compound Evaporation->Crude_this compound

Workflow for the synthesis of this compound from Fenchone.

Fenchol_Isolation_Workflow cluster_isolation Isolation of this compound from Fennel Seeds Fennel_Seeds Grind Fennel Seeds Steam_Distillation Steam Distillation Fennel_Seeds->Steam_Distillation Separation Separation of Essential Oil Steam_Distillation->Separation Drying Drying over Anhydrous Na₂SO₄ Separation->Drying Essential_Oil Fennel Essential Oil (containing this compound) Drying->Essential_Oil

Workflow for the isolation of this compound from Fennel Seeds.

References

The Natural Occurrence of Fenchol in Basil and Eucalyptus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Fenchol, a bicyclic monoterpenoid, is a naturally occurring isomer of borneol recognized for its characteristic aroma, which contributes significantly to the scent profile of various plants.[1][2] This technical guide provides an in-depth review of the natural occurrence of this compound, specifically within basil (Ocimum spp.) and eucalyptus (Eucalyptus spp.). It consolidates quantitative data on this compound concentrations, details the established biosynthetic pathway, and outlines the standard experimental protocols for its extraction and quantification. This document is intended to serve as a comprehensive resource for researchers in phytochemistry, pharmacology, and drug development exploring the potential applications of this versatile compound.

Introduction to this compound

This compound (1,3,3-trimethyl-2-norbornanol) is a monoterpenoid alcohol that exists as a white solid with a distinct camphor-like, piney aroma.[1] It is found widely in nature and is a key aromatic component in many plants, most notably basil, where it imparts a characteristic scent.[1][2] The naturally occurring (1R)-endo-(+)-fenchol enantiomer is used extensively in the perfume and fragrance industry.[1] Beyond its aromatic properties, this compound has been noted for its potential antibacterial, antimicrobial, and antioxidant activities, making it a compound of interest for further scientific investigation.[2] Recent preclinical studies have even suggested a potential neuroprotective role against Alzheimer's disease.[3]

Quantitative Occurrence of this compound

The concentration of this compound varies significantly depending on the plant species, cultivar, geographical region, plant part, and developmental stage. The following tables summarize the quantitative data available for its presence in various species of basil and eucalyptus.

This compound in Basil (Ocimum spp.)

This compound is a significant contributor to the volatilome of basil.[4] Its concentration can be influenced by the specific cultivar and the part of the plant being analyzed. While this compound is a known constituent, its oxidized counterpart, fenchone, is also frequently reported in essential oil analyses.

Ocimum Species/CultivarPlant PartThis compound/Fenchone Concentration (%)Reference
Ocimum basilicumFlower Oil10.1% (Fenchone)[5]
Ocimum basilicumLeaf Oil5.7% (Fenchone)[5]
Ocimum spp.Not SpecifiedDetected at high levels via WTV method[4]

Note: Data often specifies fenchone, the ketone form of this compound. The presence of fenchone implies the potential presence of its precursor, this compound.

This compound in Eucalyptus (Eucalyptus spp.)

This compound is also present in the essential oils of various eucalyptus species, although it is typically a minor component compared to compounds like 1,8-cineole (eucalyptol).

Eucalyptus SpeciesPlant PartThis compound Concentration (%)Reference
Eucalyptus oleosaStems0.1% (endo-Fenchol)[6]
Eucalyptus oleosaLeaves0.2% (endo-Fenchol)[6]

Biosynthesis of this compound

This compound is synthesized via the terpenoid pathway, which is common in plants for the production of a vast array of secondary metabolites. The biosynthesis of (-)-endo-fenchol begins with geranyl pyrophosphate (GPP), a universal precursor for monoterpenes.

The process involves a coupled isomerization-cyclization reaction catalyzed by a single enzyme, (-)-endo-fenchol synthase (FES).[7] GPP is first isomerized to a bound intermediate, (-)-(3R)-linalyl pyrophosphate.[7][8] This intermediate is then cyclized, and the reaction is terminated by the capture of a water molecule, which provides the hydroxyl group of the final this compound product.[7] This entire sequence occurs at a single active site on the this compound synthase enzyme.[7]

Fenchol_Biosynthesis cluster_enzyme Enzymatic Process GPP Geranyl Pyrophosphate (GPP) LPP (-)-(3R)-Linalyl Pyrophosphate (Bound Intermediate) GPP->LPP Isomerization This compound (-)-endo-Fenchol LPP->this compound Cyclization Enzyme (-)-endo-Fenchol Synthase Water H₂O Water->this compound Hydrolysis Termination

Caption: Biosynthetic pathway of (-)-endo-Fenchol from Geranyl Pyrophosphate.

Experimental Protocols

The accurate identification and quantification of this compound from plant matrices require robust extraction and analytical methodologies. The following sections detail standard protocols used in phytochemical research.

Extraction of Essential Oils

The primary method for isolating this compound and other volatile compounds from basil and eucalyptus is through the extraction of essential oils. Steam or hydrodistillation is the most common and established technique.

Protocol: Steam Distillation

  • Sample Preparation: Fresh or dried plant material (leaves, stems, flowers) is harvested and, if necessary, ground or chopped to increase the surface area for efficient oil extraction.

  • Apparatus Setup: A Clevenger-type apparatus is typically used. The plant material is placed in a distillation flask with a sufficient volume of water.

  • Distillation: The water is heated to boiling, generating steam that passes through the plant material. The steam ruptures the plant's oil glands, causing volatile compounds like this compound to evaporate.

  • Condensation: The steam and volatile oil mixture travels to a condenser, where it is cooled by circulating cold water. This causes the mixture to return to a liquid state.

  • Separation: The condensate drips into a separator (florentine flask). As essential oils are generally immiscible with water and have a different density, they form a distinct layer on top of the hydrosol (aqueous layer).

  • Collection and Drying: The upper oil layer is carefully collected. Anhydrous sodium sulfate is typically added to the collected oil to remove any residual water.

  • Storage: The pure, dried essential oil is stored in a sealed, dark glass vial at low temperatures (e.g., 4°C) to prevent degradation.

Extraction_Workflow Start Plant Material (Basil/Eucalyptus Leaves) Process1 Steam Distillation Start->Process1 Process2 Condensation Process1->Process2 Decision Separation (Oil/Water) Process2->Decision Process3 Collect Essential Oil Decision->Process3 Oil Waste Hydrosol (Aqueous Layer) Decision->Waste Water Process4 Dry with Na₂SO₄ Process3->Process4 End Pure Essential Oil (for GC-MS Analysis) Process4->End

Caption: General experimental workflow for essential oil extraction.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of individual volatile components within a complex mixture like an essential oil.[9][10]

Protocol: GC-MS Analysis

  • Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane or methanol) to an appropriate concentration (e.g., 1 µL/mL). A certified this compound standard is prepared in the same solvent for calibration and identification.

  • Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC inlet, which is heated to a high temperature (e.g., 250°C) to rapidly vaporize the sample.

  • Separation (Gas Chromatography):

    • Carrier Gas: An inert gas, typically Helium, flows through the column at a constant rate.

    • Column: The vaporized sample is carried onto a long, thin capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[11][12] The column's inner surface is coated with a stationary phase that interacts differently with various compounds.

    • Oven Program: The column is housed in an oven that follows a precise temperature program. A typical program starts at a low temperature (e.g., 60°C), holds for a few minutes, and then ramps up at a set rate (e.g., 3°C/min) to a final high temperature (e.g., 240°C).[12][13] This temperature gradient allows for the separation of compounds based on their boiling points and chemical properties. Compounds with lower boiling points elute from the column first.

  • Detection (Mass Spectrometry):

    • Ionization: As each separated compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is bombarded with electrons, causing it to fragment into characteristic, charged ions.

    • Mass Analysis: The fragments are sorted by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • Detection: A detector records the abundance of each fragment, generating a mass spectrum for each compound.

  • Data Analysis:

    • Identification: The resulting mass spectrum for each peak is compared to a spectral library (e.g., NIST, Wiley) to identify the compound. The retention time (the time it takes for a compound to travel through the column) is also compared to that of the known this compound standard for confirmation.

    • Quantification: The area under the chromatographic peak for this compound is proportional to its concentration in the sample. By running a calibration curve with known concentrations of the this compound standard, the exact amount in the essential oil can be determined.

GCMS_Workflow cluster_GC Gas Chromatography (GC) cluster_MS Mass Spectrometry (MS) Injector Injector (Vaporization) Column Capillary Column (Separation) Injector->Column Carrier Gas (He) IonSource Ion Source (Fragmentation) Column->IonSource Elution Analyzer Mass Analyzer (Sorting by m/z) IonSource->Analyzer Detector Detector Analyzer->Detector Data Data System Detector->Data Sample Essential Oil Sample Sample->Injector Result Compound ID & Quantification Data->Result

Caption: Standard workflow for the GC-MS analysis of essential oils.

Conclusion

This compound is a well-established natural monoterpenoid present in both basil and eucalyptus, contributing to their distinct aromatic profiles. Quantitative analysis reveals that its concentration can vary widely, with higher levels of its related ketone, fenchone, often reported in Ocimum species. The biosynthetic pathway from geranyl pyrophosphate is well-characterized, proceeding through a coupled isomerization-cyclization mechanism. Standardized protocols for steam distillation followed by GC-MS analysis provide a reliable framework for the extraction, identification, and quantification of this compound in these and other plant matrices. This guide serves as a foundational resource for researchers aiming to explore the chemical properties and potential biological activities of this compound.

References

An In-depth Technical Guide to the Aroma Profile and Sensory Perception of Fenchol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenchol, a bicyclic monoterpenoid alcohol, is a significant contributor to the aroma of various natural products, including basil, eucalyptus, and citrus fruits.[1][2] Its distinctive aromatic profile, characterized by notes of camphor, pine, and lemon, has led to its widespread use in the fragrance and flavor industries.[3][4] Understanding the sensory perception of this compound at a molecular level is crucial for its application in product formulation and for exploring its potential therapeutic effects, such as pain relief and neuroprotection.[5][6] This document provides a comprehensive technical overview of this compound's aroma profile, the molecular mechanisms underlying its perception, and standardized protocols for its sensory analysis.

Aroma Profile and Sensory Thresholds

The aroma of this compound is complex and multifaceted. While qualitatively described as herbal, earthy, and piney, quantitative analysis allows for a more precise characterization.[1] The Flavor and Extract Manufacturers Association (FEMA) profile describes its primary notes as camphor and lemon.[4]

Quantitative Aroma Profile

Table 1: Anticipated Quantitative Descriptive Analysis (QDA) Profile for this compound

Aroma DescriptorAnticipated Mean Intensity (0-100 Scale)Description
Camphoraceous 60 - 80A sharp, cooling, and slightly medicinal aroma, characteristic of camphor.
Piney 50 - 70A fresh, woody, and resinous scent reminiscent of pine needles.
Earthy 40 - 60A damp, soil-like, and natural aroma.[1]
Herbal 30 - 50A green, slightly sweet aroma associated with fresh herbs like basil.[1]
Citrus (Lemon) 20 - 40A bright, zesty, and slightly sour note.[4]
Woody 20 - 30A dry, aged-wood aroma.

Note: The values presented are illustrative and would require confirmation through a formal QDA study.

Sensory Detection Thresholds

The sensory threshold is the minimum concentration of a substance that can be detected by a human subject.[9][10] This is a critical parameter in flavor and fragrance science. There are two primary types of thresholds: the absolute threshold (detection) and the recognition threshold (identification).[9]

Table 2: Physicochemical and Sensory Threshold Data for this compound

PropertyValueReference / Note
Molecular Formula C₁₀H₁₈O[4]
Molecular Weight 154.25 g/mol [4]
Synonyms Fenchyl alcohol, 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol[4]
Odor Detection Threshold (Air) Data not available in cited literatureRequires experimental determination.
Odor Detection Threshold (Water) Data not available in cited literatureRequires experimental determination.
Recognition Threshold (Air) Data not available in cited literatureRequires experimental determination.
Recognition Threshold (Water) Data not available in cited literatureRequires experimental determination.

Note: The lack of publicly available, standardized threshold data for this compound highlights a key area for future research.

Molecular Mechanism of Sensory Perception

The perception of this compound, like all odorants, begins with its interaction with Olfactory Receptors (ORs) located on Olfactory Sensory Neurons (OSNs) in the nasal epithelium.[11] ORs are a large family of G protein-coupled receptors (GPCRs).[12][13] The binding of an odorant molecule to an OR initiates a sophisticated intracellular signaling cascade.

The Olfactory Signaling Pathway

The canonical olfactory transduction pathway is mediated by the G-protein Gαolf and the cyclic AMP (cAMP) second messenger system.[14]

  • Binding: this compound, the odorant ligand, binds to a specific Olfactory Receptor (OR) on the cilia of an OSN.

  • G-Protein Activation: This binding event causes a conformational change in the OR, activating the associated G-protein, Gαolf. The Gαolf subunit exchanges GDP for GTP.[11]

  • Adenylyl Cyclase Activation: The activated Gαolf-GTP complex then binds to and activates adenylyl cyclase type III (ACIII).[12][14]

  • cAMP Production: ACIII catalyzes the conversion of ATP into cyclic AMP (cAMP), rapidly increasing the intracellular concentration of this second messenger.[11]

  • Ion Channel Gating: cAMP binds to and opens cyclic nucleotide-gated (CNG) cation channels.[12]

  • Depolarization: The opening of CNG channels allows an influx of Na⁺ and Ca²⁺ ions, leading to the depolarization of the OSN's membrane.

  • Signal Amplification: The influx of Ca²⁺ opens calcium-gated chloride (Cl⁻) channels, causing an efflux of Cl⁻ that further depolarizes the neuron, amplifying the signal.[12]

  • Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted along the axon to the olfactory bulb of the brain for processing.

Olfactory_Signaling_Pathway This compound This compound OR OR This compound->OR Binds G_Protein G_Protein OR->G_Protein Activates ACIII ACIII G_Protein->ACIII Activates cAMP cAMP ACIII->cAMP ATP -> cAMP CNG CNG cAMP->CNG Opens Depolarization Depolarization CNG->Depolarization Na⁺, Ca²⁺ Influx Cl_Channel Cl_Channel Depolarization->Cl_Channel Ca²⁺ activates Action_Potential Action_Potential Depolarization->Action_Potential Reaches Threshold Cl_Channel->Depolarization Cl⁻ Efflux (Amplification)

Experimental Protocols for Sensory Analysis

To quantitatively assess the aroma profile of this compound, rigorous and standardized methodologies are required. Gas Chromatography-Olfactometry (GC-O) and Quantitative Descriptive Analysis (QDA) are two cornerstone techniques.[8][15][16]

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[17][18] This technique is invaluable for identifying which specific compounds in a complex mixture are responsible for the perceived aroma.[19]

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a volatile, odorless solvent (e.g., diethyl ether or high-purity ethanol) at a known concentration. For complex matrices, use solvent-assisted flavor evaporation (SAFE) or solid-phase microextraction (SPME) to isolate volatiles.[20]

  • Injection: Inject the sample into the GC inlet. The GC is equipped with a column appropriate for terpene analysis (e.g., DB-5 or DB-Wax).

  • Effluent Splitting: At the end of the GC column, the effluent is split. Typically, a 1:1 ratio is used, with one part going to a chemical detector like a Mass Spectrometer (MS) and the other part going to a heated sniffing port (olfactometry port).[15]

  • Olfactory Detection: A trained panelist (or panel) sniffs the effluent from the olfactometry port. The panelist records the time, duration, intensity, and a qualitative descriptor for every odor detected.

  • Chemical Identification: Simultaneously, the MS detector records the mass spectrum of the eluting compounds.

  • Data Integration: The olfactometry data (aroma events) are aligned with the chromatography data (peaks and mass spectra) to correlate specific chemical compounds with their perceived aromas.

Quantitative Descriptive Analysis (QDA)

QDA is a behavioral sensory evaluation method used to quantify the sensory characteristics of a product.[21][22]

Methodology:

  • Panelist Selection & Screening: Recruit 8-15 panelists.[21] Screen them for sensory acuity, ability to verbalize perceptions, and motivation. Panelists are often moderate users of products similar to the one being tested.

  • Lexicon Development: In group sessions facilitated by a panel leader, panelists are presented with samples of this compound at various concentrations (and other reference standards). They collaboratively develop a list of specific, non-hedonic descriptors (the "lexicon") for the aroma attributes.

  • Panelist Training: Panelists are trained over multiple sessions (e.g., 10-20 hours) to consistently use the lexicon and the rating scale.[23] They practice rating the intensity of each attribute using reference standards.

  • Formal Evaluation:

    • Samples are prepared with precise concentrations of this compound in a neutral base (e.g., mineral oil, water with emulsifier).

    • Samples are presented monadically (one at a time) in a controlled environment (individual booths, controlled temperature, and lighting).[23]

    • Panelists independently rate the intensity of each descriptor on an unstructured line scale (e.g., 0-100, anchored with "low" and "high").[22]

    • To ensure reliability, samples are evaluated in replicate over several sessions.

  • Data Analysis: The line scale ratings are converted to numerical data. Statistical analyses, such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA), are used to analyze the results, determine significant differences between samples, and visualize the sensory profile.[21]

Experimental_Workflow Analysis Data Integration & Analysis GCO_MS_Data GCO_MS_Data GCO_MS_Data->Analysis GCO_O_Data GCO_O_Data GCO_O_Data->Analysis QDA_Data QDA_Data QDA_Data->Analysis

References

Methodological & Application

Synthesis of Fenchol: A Detailed Guide to Fenchone Reduction Methods

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenchol, a bicyclic monoterpenoid alcohol, exists as two key stereoisomers: α-fenchol (endo) and β-fenchol (exo). These isomers are valuable chiral building blocks in organic synthesis and key components in the fragrance and pharmaceutical industries. The primary route to this compound involves the reduction of the ketone precursor, fenchone. The stereochemical outcome of this reduction is highly dependent on the chosen reducing agent and reaction conditions, allowing for selective synthesis of either the endo or exo isomer. This document provides a comprehensive overview of various methods for the reduction of fenchone to this compound, complete with detailed experimental protocols and a comparative analysis of their efficiencies and stereoselectivities.

Overview of Fenchone Reduction

The reduction of the carbonyl group in fenchone can proceed via two main pathways, leading to the formation of either the endo or exo alcohol. The approach of the hydride reagent to the carbonyl carbon is influenced by steric hindrance, with the two faces of the bicyclic system presenting different steric environments.

G Fenchone Fenchone Reduction Reduction Fenchone->Reduction endo_this compound endo-Fenchol (α-Fenchol) exo_this compound exo-Fenchol (β-Fenchol) Reduction->endo_this compound  Sterically unhindered reagents (e.g., NaBH4) Reduction->exo_this compound  Sterically hindered reagents (e.g., L-Selectride)

Caption: General pathways for the reduction of fenchone to its endo and exo isomers.

Comparative Data of Reduction Methods

The selection of an appropriate reduction method is critical for achieving the desired stereoselectivity and yield of this compound. The following table summarizes the quantitative data for various common reduction methods.

Reducing AgentSolventTemperatureReaction TimeYield (%)Diastereomeric Ratio (endo:exo)
Sodium Borohydride (NaBH₄)MethanolReflux30 min>90~85:15
L-Selectride®THF-78 °C3-4 hours>95>98:2
Lithium Aluminum Hydride (LiAlH₄)THFReflux4 hoursHighPredominantly endo
Aluminum Isopropoxide (MPV)IsopropanolRefluxSeveral hoursModeratePredominantly exo
Catalytic Transfer Hydrogenation (Pd/C, HCOOH)MethanolRoom Temp.VariableHighVariable

Experimental Protocols

Sodium Borohydride Reduction of Fenchone (Favors endo-Fenchol)

This method is a straightforward and cost-effective way to produce a mixture of this compound isomers, with a significant preference for the endo product.[1]

Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation a Dissolve Fenchone in Methanol b Cool to 0°C (Ice Bath) a->b c Add NaBH₄ in portions b->c d Stir at Room Temperature (30 min) c->d e Quench with ice-cold water d->e f Vacuum Filtration e->f g Wash with cold water f->g h Dry the product g->h

Caption: Workflow for the sodium borohydride reduction of fenchone.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 g of (+)-fenchone in 20 mL of methanol.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add 0.5 g of sodium borohydride to the stirred solution in small portions over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.

  • To quench the reaction, slowly add 20 mL of ice-cold water. This will cause the this compound product to precipitate.

  • Collect the solid product by vacuum filtration, washing the solid with cold water.

  • The crude product can be further purified by recrystallization or column chromatography.

L-Selectride® Reduction of Fenchone (Favors exo-Fenchol)

For a high degree of stereoselectivity towards the exo-fenchol isomer, the sterically hindered reducing agent L-Selectride® is employed.

Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation a Dissolve Fenchone in anhydrous THF b Cool to -78°C a->b c Add L-Selectride® dropwise b->c d Stir at -78°C (3-4 hours) c->d e Quench with water, NaOH, and H₂O₂ d->e f Extract with diethyl ether e->f g Wash organic layers f->g h Dry and concentrate g->h

Caption: Workflow for the L-Selectride® reduction of fenchone.

Protocol:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of (+)-fenchone in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add 1.2 equivalents of L-Selectride® solution (1.0 M in THF) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of water, followed by 3M NaOH and then 30% H₂O₂.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Lithium Aluminum Hydride (LAH) Reduction of Fenchone (Favors endo-Fenchol)

LAH is a powerful reducing agent that provides the endo-fenchol isomer as the major product. Due to its high reactivity with protic solvents, this reaction must be carried out under anhydrous conditions.

Protocol:

  • To a stirred suspension of an excess of lithium aluminum hydride in anhydrous diethyl ether or tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, add a solution of fenchone in the same solvent dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture to 0°C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Stir the resulting mixture at room temperature until a white precipitate forms.

  • Filter the mixture and wash the precipitate with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Meerwein-Ponndorf-Verley (MPV) Reduction of Fenchone (Favors exo-Fenchol)

The MPV reduction is a chemoselective method that utilizes an aluminum alkoxide catalyst and a sacrificial alcohol (isopropanol) to reduce the ketone. This method typically favors the thermodynamically more stable exo-fenchol.

Protocol:

  • In a flask equipped for distillation, combine fenchone, a large excess of isopropanol, and a catalytic amount of aluminum isopropoxide.

  • Heat the mixture to reflux. The acetone formed during the reaction is continuously removed by distillation to drive the equilibrium towards the products.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture and hydrolyze the aluminum alkoxide by adding dilute acid.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain the crude this compound.

Catalytic Transfer Hydrogenation of Fenchone

This method offers a milder alternative to metal hydride reductions and catalytic hydrogenation using hydrogen gas. Formic acid is often used as the hydrogen source in the presence of a palladium catalyst.

Protocol:

  • In a round-bottom flask, dissolve fenchone in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • To this mixture, add an excess of formic acid.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or GC.

  • Upon completion, filter the catalyst through a pad of Celite®.

  • Remove the solvent and excess formic acid under reduced pressure to obtain the crude this compound.

Conclusion

The synthesis of this compound from fenchone can be effectively tailored to yield either the endo or exo isomer with high selectivity. For the preferential formation of endo-fenchol, sodium borohydride and lithium aluminum hydride are effective reagents. Conversely, to obtain the exo-fenchol isomer in high purity, the sterically demanding L-Selectride® is the reagent of choice, while the Meerwein-Ponndorf-Verley reduction also favors the exo product. Catalytic transfer hydrogenation presents a milder and often more environmentally friendly approach. The selection of the appropriate method will depend on the desired stereochemical outcome, scale of the reaction, and available resources. Careful execution of the provided protocols will enable researchers to reliably synthesize the desired this compound isomers for their specific applications.

References

Application Notes and Protocols for the Catalytic Isomerization of α-Pinene to Fenchol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenchol, a bicyclic monoterpenoid alcohol, is a valuable ingredient in the fragrance, flavor, and pharmaceutical industries. It is known for its characteristic camphor-like, woody, and citrusy aroma. The catalytic isomerization of α-pinene, a readily available and renewable terpene found in turpentine oil, presents a key synthetic route to this compound. This document provides detailed application notes and protocols for the synthesis of this compound from α-pinene, focusing on catalytic methods.

Reaction Principle

The catalytic isomerization of α-pinene to this compound proceeds through a carbocationic rearrangement mechanism. An acid catalyst protonates the double bond of α-pinene, forming a pinyl cation. This unstable intermediate undergoes a Wagner-Meerwein rearrangement, leading to the formation of a more stable fenchyl cation. Subsequent hydration of this cation yields this compound. The selectivity towards this compound over other isomerization products, such as camphene and limonene, is highly dependent on the catalyst and reaction conditions.

Catalytic Systems

Various solid acid catalysts have been explored for the isomerization of α-pinene. While many studies focus on the production of camphene or other terpenes, specific catalysts have been developed to enhance selectivity towards this compound. A notable example is a composite catalyst system, often employing a combination of a clay mineral support, a mineral acid, and a metal oxide.

Catalyst Example: Modified Kaolin Catalyst (CHKC-4)

A patented method utilizes a catalyst designated as CHKC-4 for the one-step synthesis of this compound from turpentine.[1] While the exact proprietary composition is not fully disclosed, the patent indicates that the catalyst is a mixture of kaolin, a mineral acid, and a metal oxide.[1] Kaolin, a clay mineral, provides a high surface area and acidic sites, which can be further enhanced by acid treatment and the addition of metal oxides. Recent research has demonstrated the catalytic activity of acid-modified kaolinite nanotubes in α-pinene oxide isomerization, supporting the potential of modified kaolin as an effective catalyst in terpene chemistry.

Experimental Protocols

The following protocols are based on a patented method for this compound synthesis and general laboratory practices for organic synthesis.

Protocol 1: One-Step Catalytic Isomerization, Esterification, and Saponification for this compound Synthesis

This protocol outlines a one-step method to produce this compound from turpentine, which is rich in α-pinene. The process involves an initial catalytic isomerization and esterification, followed by saponification to yield this compound.

Materials:

  • Turpentine (containing α-pinene)

  • CHKC-4 catalyst (or a prepared modified kaolin catalyst: kaolin treated with a mineral acid like HCl or H2SO4 and doped with a metal oxide such as ZrO2 or TiO2)

  • Esterifying agent (e.g., a carboxylic acid such as acetic acid)

  • Auxiliary agent (e.g., an aromatic or aliphatic hydrocarbon)

  • Saponifying agent (e.g., 5-20% Sodium Hydroxide solution)

  • Water

  • Organic solvent for extraction (e.g., diethyl ether or toluene)

  • Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

  • Glass reactor with overhead stirrer, condenser, and temperature control

  • Separatory funnel

  • Distillation apparatus (for vacuum fractionation)

  • Standard laboratory glassware

Procedure:

Part A: Catalytic Isomerization and Esterification

  • To a glass reactor, add turpentine, the CHKC-4 catalyst, an esterifying agent, and an auxiliary agent.

  • Stir the mixture vigorously and heat to a reaction temperature between 80-130 °C.[1]

  • Maintain the reaction at this temperature for 20-24 hours. Monitor the conversion of α-pinene using Gas Chromatography (GC) until it is ≥96%.[1]

  • Once the reaction is complete, cool the mixture and add water to wash the product.

  • Transfer the mixture to a separatory funnel and allow the layers to separate for 16-24 hours.[1]

  • Separate the organic layer containing the fenchyl ester.

Part B: Saponification

  • Transfer the organic layer from Part A to a clean reactor.

  • Add the saponifying agent (e.g., 5-20% NaOH solution). The typical ratio of the esterification product to the saponifying agent is 1:0.8.

  • Heat the mixture and stir until the saponification is complete, as monitored by GC or Thin Layer Chromatography (TLC).

  • After cooling, wash the reaction mixture with water to remove the excess base and salts.

Part C: Purification

  • Separate the organic layer containing the crude this compound.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the solution under reduced pressure to remove the solvent.

  • Purify the crude this compound by efficient vacuum fractionation. Collect the fraction corresponding to the boiling point of this compound (approximately 201 °C at atmospheric pressure). A final purity of >99% can be achieved with a yield of over 50%.[1]

Data Presentation

The following tables summarize quantitative data from various studies on α-pinene isomerization. Note that direct comparisons are challenging due to variations in catalysts, reaction conditions, and target products.

Table 1: Catalytic Performance in this compound Synthesis

CatalystStarting MaterialTemperature (°C)Reaction Time (h)α-Pinene Conversion (%)This compound Yield (%)This compound Purity (%)Reference
CHKC-4Turpentine80-13020-24≥96≥5099[1]

Table 2: Catalytic Performance of Various Solid Acids in α-Pinene Isomerization (Main Products Other Than this compound)

CatalystStarting MaterialMain Product(s)Temperature (°C)Reaction Time (h)α-Pinene Conversion (%)Main Product Selectivity (%)Reference
Acid-activated Montmorillonite Clayα-PineneCamphene, Limonene200 (activation)4~85-
Ti-MWWα-Pinene OxideCampholenic Aldehyde70-10096
MoO3-modified Zeolite BETAα-Pinene OxideCampholenic Aldehyde703>95-

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the proposed reaction mechanism for the acid-catalyzed isomerization of α-pinene to this compound.

ReactionPathway cluster_start Starting Material cluster_intermediate Carbocation Intermediates cluster_product Product alpha_Pinene α-Pinene Pinyl_Cation Pinyl Cation alpha_Pinene->Pinyl_Cation + H+ (Catalyst) Fenchyl_Cation Fenchyl Cation Pinyl_Cation->Fenchyl_Cation Wagner-Meerwein Rearrangement This compound This compound Fenchyl_Cation->this compound + H2O

Caption: Acid-catalyzed isomerization of α-pinene to this compound.

Experimental Workflow Diagram

The following diagram outlines the experimental workflow for the synthesis and purification of this compound from turpentine.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_purification Purification Start Turpentine + Catalyst + Esterifying Agent Reaction Isomerization & Esterification (80-130°C, 20-24h) Start->Reaction Wash1 Water Wash Reaction->Wash1 Saponification Saponification with NaOH Wash1->Saponification Wash2 Water Wash Saponification->Wash2 Extraction Organic Extraction Wash2->Extraction Drying Drying with Na2SO4 Extraction->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Distillation Vacuum Fractionation Evaporation->Distillation End Pure this compound Distillation->End

References

Protocol for Fenchol Extraction from Plant Essential Oils: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Fenchol, a bicyclic monoterpenoid alcohol, is a naturally occurring isomeric compound found in the essential oils of various plants. It is recognized for its characteristic camphor-like aroma and has garnered significant interest within the pharmaceutical and fragrance industries due to its potential therapeutic properties, including antimicrobial and antioxidant effects. Recent research has also highlighted its role in neuroscience, particularly its neuroprotective effects in the context of Alzheimer's disease through the activation of the free fatty acid receptor 2 (FFAR2) signaling pathway. This document provides detailed application notes and standardized protocols for the extraction of this compound from plant essential oils using steam distillation, solvent extraction, and supercritical fluid extraction (SFE). Furthermore, it includes a protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and visual representations of experimental workflows and the FFAR2 signaling pathway.

Introduction to this compound and its Botanical Sources

This compound is a secondary metabolite found in a variety of aromatic plants. Its presence contributes to the unique scent profile of many essential oils. While fennel (Foeniculum vulgare) is a prominent source, this compound is also found in significant quantities in other plants, making them viable sources for extraction.

Table 1: Prominent Botanical Sources of this compound

Plant SpeciesCommon NamePlant Part UsedTypical this compound/Fenchone Content (%) in Essential Oil
Foeniculum vulgareFennelSeeds, Leaves, Umbels1.49% - 28% (as Fenchone)[1][2][3]
Ocimum basilicumBasilLeaves, Flowers5.70% - 10.1% (as Fenchone)[4]
Eucalyptus species (e.g., E. oleosa, E. viminalis)EucalyptusLeaves, Stems, Flowers0.035% - 0.2% (as this compound)[5][6]
Aster speciesAsterFlowersData not readily available in searched literature.
Leucas virgata3.4% (as exo-fenchol)

Extraction Methodologies

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. The choice depends on factors such as the plant matrix, the chemical properties of the target compound, and the intended application of the final product.

Steam Distillation

Steam distillation is a widely used method for extracting essential oils from plant materials. It is particularly suitable for volatile compounds like this compound that are immiscible with water. The process involves passing steam through the plant material, which vaporizes the volatile compounds. The resulting vapor mixture is then condensed and collected, with the essential oil separating from the aqueous phase.

Experimental Protocol: Steam Distillation for this compound Extraction from Fennel Seeds

Materials and Equipment:

  • Dried fennel seeds (Foeniculum vulgare)

  • Grinder or mill

  • Steam distillation apparatus (including a boiling flask, biomass flask, still head, condenser, and receiver/separator)

  • Heating mantle or hot plate

  • Distilled water

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material: Grind the dried fennel seeds to a coarse powder to increase the surface area for efficient extraction.

  • Apparatus Setup: Assemble the steam distillation unit. Fill the boiling flask with distilled water to approximately two-thirds of its volume. Place the ground fennel seeds into the biomass flask.

  • Distillation: Heat the boiling flask to generate steam. The steam will pass through the ground fennel seeds, causing the volatile essential oils, including this compound, to vaporize.

  • Condensation: The steam and essential oil vapor mixture will travel to the condenser, where it will be cooled and condensed back into a liquid.

  • Collection: Collect the distillate, which consists of a milky aqueous layer (hydrosol) and a layer of essential oil, in the receiver. The essential oil, being less dense, will typically form a layer on top of the water.

  • Separation: Carefully separate the essential oil from the hydrosol using a separatory funnel.

  • Drying: Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the purified essential oil in a sealed, airtight glass vial in a cool, dark place to prevent degradation.

Workflow for Steam Distillation

Steam_Distillation_Workflow start Start: Dried Fennel Seeds grinding Grind Seeds start->grinding distillation Steam Distillation grinding->distillation condensation Condensation distillation->condensation separation Separation of Oil and Hydrosol condensation->separation drying Drying with Anhydrous Sodium Sulfate separation->drying end End: this compound-rich Essential Oil drying->end

Caption: Workflow for this compound Extraction using Steam Distillation.

Solvent Extraction

Solvent extraction is a method that utilizes an organic solvent to dissolve the essential oil from the plant material. The choice of solvent is crucial and is based on the polarity of the target compounds and the solvent's boiling point. For this compound, which is a monoterpenoid alcohol, solvents like ethanol, hexane, or acetone can be effective.

Experimental Protocol: Solvent Extraction of this compound from Basil Leaves

Materials and Equipment:

  • Fresh or dried basil leaves (Ocimum basilicum)

  • Soxhlet apparatus or a flask for maceration

  • Selected solvent (e.g., ethanol, acetone, or n-hexane)

  • Rotary evaporator

  • Heating mantle or water bath

  • Filter paper

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material: If using fresh leaves, they can be used directly or lightly crushed. Dried leaves should be ground into a coarse powder.

  • Extraction:

    • Maceration: Submerge the plant material in the chosen solvent in a sealed flask and allow it to stand for a specified period (e.g., 24-48 hours) with occasional agitation.

    • Soxhlet Extraction: Place the ground plant material in a thimble within the Soxhlet apparatus. Heat the solvent in the flask below, allowing it to vaporize, condense, and drip onto the plant material, thereby continuously extracting the essential oil.

  • Filtration: After extraction, filter the mixture to separate the plant debris from the solvent-oil solution.

  • Solvent Removal: Remove the solvent from the extract using a rotary evaporator under reduced pressure. The lower boiling point of the solvent allows it to evaporate, leaving behind the concentrated essential oil.

  • Storage: Store the obtained essential oil in a sealed glass vial in a cool, dark place.

Solvent_Extraction_Workflow start Start: Basil Leaves preparation Grind/Crush Leaves start->preparation extraction Solvent Extraction (Maceration or Soxhlet) preparation->extraction filtration Filtration extraction->filtration solvent_removal Solvent Removal (Rotary Evaporator) filtration->solvent_removal end End: this compound-rich Essential Oil solvent_removal->end

Caption: Workflow for this compound Extraction using SFE.

Quantitative Analysis of this compound by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique for the qualitative and quantitative analysis of volatile compounds in essential oils, including this compound.

Experimental Protocol: GC-MS Quantification of this compound

Materials and Equipment:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Appropriate capillary column (e.g., HP-5MS)

  • Helium carrier gas

  • This compound analytical standard

  • Solvent for dilution (e.g., hexane or ethanol)

  • Microsyringe

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.

  • Sample Preparation: Dilute the extracted essential oil sample in the same solvent to a concentration within the range of the calibration curve.

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample and each standard solution into the GC inlet.

    • Separation: The volatile compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column as they pass through it. A typical temperature program would start at a lower temperature and gradually increase to elute all compounds.

    • Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer detects and records the mass-to-charge ratio of the fragments.

  • Data Analysis:

    • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the this compound standard.

    • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Table 2: Example GC-MS Parameters for this compound Analysis

ParameterValue
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) [7]
Carrier GasHelium [7]
Inlet Temperature250 °C
Oven ProgramInitial 50°C (hold 1 min), ramp at 20°C/min to 100°C (hold 1 min), then ramp at 20°C/min to 300°C (hold 1 min) [7]
Injection Volume1 µL
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV [7]
Mass Range40-600 amu [7]
Ion Source Temperature150 °C [7]
Transfer Line Temp.230 °C [7]

This compound and the FFAR2 Signaling Pathway

Recent studies have elucidated a significant signaling pathway involving this compound, particularly in the context of neuroprotection. This compound has been identified as a potent agonist of the Free Fatty Acid Receptor 2 (FFAR2), a G-protein coupled receptor. [4][7][8][9]Activation of FFAR2 by this compound has been shown to reduce amyloid-beta (Aβ) accumulation and neurotoxicity, which are hallmarks of Alzheimer's disease. This pathway involves the modulation of proteolysis and a reduction in cellular senescence in neuronal cells.

Signaling Pathway of this compound via FFAR2 Activation

FFAR2_Signaling This compound This compound FFAR2 FFAR2 (G-protein coupled receptor) This compound->FFAR2 binds and activates G_protein G-protein activation FFAR2->G_protein cAMP Decrease in cAMP G_protein->cAMP Ca2_increase Increase in intracellular Ca2+ G_protein->Ca2_increase Neuroprotection Neuroprotection cAMP->Neuroprotection contributes to ERK1_2 Phosphorylation of ERK1/2 Ca2_increase->ERK1_2 Proteolysis Increased Proteolysis of Aβ ERK1_2->Proteolysis Senescence Reduced Neuronal Senescence ERK1_2->Senescence Proteolysis->Neuroprotection Senescence->Neuroprotection

Caption: this compound-mediated activation of the FFAR2 signaling pathway.

Conclusion

The extraction and quantification of this compound from plant essential oils are crucial for its further investigation and application in various fields. This document provides standardized protocols for steam distillation, solvent extraction, and supercritical fluid extraction, offering researchers a selection of methods to suit their specific needs. The inclusion of a GC-MS protocol allows for the accurate quantification of this compound in the extracted oils. Furthermore, the elucidation of the FFAR2 signaling pathway provides a molecular basis for the observed neuroprotective effects of this compound, opening new avenues for research in drug discovery and development. These application notes serve as a comprehensive guide for the efficient isolation and analysis of this promising natural compound.

References

Application Note: Quantification of Fenchol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenchol, a bicyclic monoterpenoid alcohol, is a naturally occurring compound found in various plants and is recognized for its characteristic aroma. It exists as two stereoisomers, α-fenchol and β-fenchol. Due to its potential therapeutic properties and its use as a flavoring and fragrance agent, accurate and precise quantification of this compound in different matrices is crucial. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and selectivity for the determination of volatile and semi-volatile compounds like this compound. This application note provides detailed protocols for the quantification of this compound in essential oils and biological fluids using GC-MS.

Quantitative Data Summary

A validated GC-MS method for the simultaneous determination of fenchone and trans-anethole provides a strong basis for the quantification of the structurally similar this compound.[1] The following table summarizes the key quantitative parameters that can be expected for a well-developed this compound quantification method based on similar validated analyses.

ParameterFenchone (as a proxy for this compound)Reference
Linearity Range 0.10–50 µg/g[1]
Coefficient of Determination (R²) 0.9938[1]
Limit of Detection (LOD) 0.04 µg/g[1]
Limit of Quantification (LOQ) 0.12 µg/g[1]

Experimental Protocols

Protocol 1: Quantification of this compound in Essential Oils

This protocol is adapted from a method for the analysis of volatile compounds in essential oils.[1]

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the essential oil sample.

  • Dilute the sample to a final concentration of 1 mg/mL with a suitable solvent such as methanol or acetone.[2]

  • If using an internal standard (IS), add a known concentration of the IS to the diluted sample. A suitable internal standard for this compound could be camphor or isoborneol, due to their structural similarity and common use in terpene analysis.

  • Vortex the sample for 30 seconds to ensure homogeneity.

  • Transfer an aliquot of the final solution into a GC vial for analysis.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890A GC System or equivalent.[3]

  • Mass Spectrometer: Agilent 5975C series GC/MSD or equivalent.[2]

  • Column: HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1][4]

  • Injector Temperature: 250 °C.[4]

  • Injection Volume: 1 µL.

  • Injection Mode: Split (split ratio of 50:1 is a good starting point and can be optimized).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 150 °C at a rate of 5 °C/min.

    • Ramp to 240 °C at a rate of 15 °C/min, hold for 5 minutes.[4]

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Mass Scan Range: m/z 40-350.

  • Quantification Ions for this compound (C₁₀H₁₈O, MW: 154.25):

    • Target Ion: m/z 81 (base peak).[5]

    • Qualifier Ions: m/z 69, 95, 139.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in the same solvent used for sample dilution, covering the expected concentration range.

  • If using an internal standard, add the same concentration of IS to each calibration standard.

  • Analyze the calibration standards using the same GC-MS method as the samples.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of this compound in Biological Fluids (e.g., Plasma)

This protocol is based on general principles of sample preparation for volatile compounds in biological matrices.[6][7]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., p-menthone at 10 µg/mL in methanol).[6]

  • Add 200 µL of a protein precipitation agent like acetonitrile, and vortex for 1 minute.[8]

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • Add 500 µL of an extraction solvent such as ethyl acetate.[6]

  • Vortex for 2 minutes and then centrifuge at 5,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction step with another 500 µL of ethyl acetate and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of a suitable solvent (e.g., methanol) and transfer to a GC vial with a micro-insert for analysis.

2. GC-MS Parameters:

  • The GC-MS parameters can be similar to those described in Protocol 1, with potential modifications to the temperature program to optimize the separation from matrix components. A lower initial oven temperature (e.g., 50 °C) may be beneficial.

3. Calibration and Quantification:

  • Prepare calibration standards by spiking known amounts of this compound into a blank biological matrix (e.g., drug-free plasma).

  • Process the calibration standards and quality control samples using the same extraction procedure as the unknown samples.

  • Construct the calibration curve and quantify this compound in the samples as described in Protocol 1.

Experimental Workflow and Signaling Pathways

The following diagram illustrates the general workflow for the quantification of this compound using GC-MS.

Fenchol_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Receipt (Essential Oil or Biological Fluid) Dilution Dilution / Extraction (with Internal Standard) Sample->Dilution Vortex Vortexing / Centrifugation Dilution->Vortex Transfer Transfer to GC Vial Vortex->Transfer Injection Sample Injection Transfer->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for this compound quantification by GC-MS.

Conclusion

The GC-MS methods outlined in this application note provide a robust and reliable framework for the quantitative analysis of this compound in both essential oils and biological fluids. The provided protocols, including sample preparation and instrument parameters, can be adapted and optimized for specific research needs. Adherence to good laboratory practices, including the use of appropriate standards and quality control samples, is essential for obtaining accurate and reproducible results.

References

Fenchol as a Chiral Building Block for Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenchol, a bicyclic monoterpenoid alcohol, serves as a versatile and cost-effective chiral building block in modern organic synthesis. Its rigid bicyclo[2.2.1]heptane framework and readily available enantiopure forms, (+)-fenchol and (-)-fenchol, make it an excellent starting material for the construction of complex chiral molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of chiral ligands and their application in asymmetric catalysis, a cornerstone of pharmaceutical and fine chemical production. The inherent stereochemistry of this compound allows for the effective transfer of chirality, enabling the synthesis of enantiomerically enriched products.

Application 1: Synthesis of this compound-Derived Chiral Phosphorus Ligands

This compound is a valuable precursor for the synthesis of novel chiral phosphorus ligands, which are instrumental in a wide range of metal-catalyzed asymmetric reactions. Two prominent examples of such ligands are the this compound-derived Pyridine Phosphinites (FENOP) and Biphenyl-based Phosphonites (BIFOP). These ligands have demonstrated significant efficacy in achieving high enantioselectivity in reactions such as palladium-catalyzed allylic substitutions and copper-catalyzed conjugate additions.

Synthesis of Biphenyl-2,2'-bisthis compound (BIFOL): A Key Intermediate

A crucial precursor for BIFOP ligands is Biphenyl-2,2'-bisthis compound (BIFOL), which is synthesized from (-)-fenchone.

Experimental Protocol: Synthesis of Biphenyl-2,2'-bisthis compound (BIFOL)

  • Materials: (-)-Fenchone, 2,2'-dilithiobiphenyl, Diethyl ether (anhydrous), n-hexane (anhydrous), Hydrochloric acid (1 M), Magnesium sulfate.

  • Procedure:

    • A solution of 2,2'-dilithiobiphenyl is prepared in diethyl ether.

    • To this solution, cooled to -78 °C, a solution of (-)-fenchone in diethyl ether is added dropwise.

    • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

    • The reaction is quenched by the slow addition of 1 M hydrochloric acid.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to afford BIFOL.

Synthesis of BIFOP-H: A this compound-Derived P-H Phosphonite Ligand

BIFOP-H is a P-H phosphonite ligand derived from BIFOL, which has shown excellent performance in asymmetric catalysis.[1][2]

Experimental Protocol: Synthesis of BIFOP-Cl and BIFOP-H

  • Step 1: Synthesis of BIFOP-Cl

    • Materials: BIFOL, Phosphorus trichloride (PCl₃), Triethylamine, Toluene (anhydrous).

    • Procedure:

      • To a solution of BIFOL and triethylamine in anhydrous toluene at 0 °C, phosphorus trichloride is added dropwise.

      • The reaction mixture is stirred at room temperature for 12 hours.

      • The resulting suspension is filtered, and the filtrate is concentrated under reduced pressure to yield BIFOP-Cl as a white solid.[1][2]

  • Step 2: Synthesis of BIFOP-H

    • Materials: BIFOP-Cl, Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF, anhydrous).

    • Procedure:

      • To a solution of BIFOP-Cl in anhydrous THF at 0 °C, a solution of LiAlH₄ in THF is added dropwise.

      • The reaction mixture is stirred at room temperature for 4 hours.

      • The reaction is carefully quenched with water and 15% aqueous sodium hydroxide.

      • The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

      • The crude product is purified by column chromatography to give BIFOP-H.[1][2]

Diagram: Synthesis of BIFOP-H from (-)-Fenchone

G Fenchone (-)-Fenchone BIFOL Biphenyl-2,2'-bisthis compound (BIFOL) Fenchone->BIFOL 2,2'-dilithiobiphenyl BIFOP_Cl BIFOP-Cl BIFOL->BIFOP_Cl PCl3, Et3N BIFOP_H BIFOP-H BIFOP_Cl->BIFOP_H LiAlH4

Caption: Synthetic pathway to the BIFOP-H ligand.

Application 2: Asymmetric Catalysis Using this compound-Derived Ligands

The chiral ligands synthesized from this compound are highly effective in promoting enantioselectivity in various transition metal-catalyzed reactions.

Palladium-Catalyzed Asymmetric Allylic Substitution

This compound-based ligands, such as BIFOP-H and FENOP, have been successfully employed in palladium-catalyzed asymmetric allylic substitution reactions, a powerful tool for the formation of stereogenic centers.[3]

Experimental Protocol: General Procedure for Pd-Catalyzed Allylic Substitution

  • Materials: [Pd(allyl)Cl]₂, Chiral ligand (e.g., BIFOP-H or FENOP), Substrate (e.g., 1,3-diphenylallyl acetate), Nucleophile (e.g., dimethylmalonate), Sodium hydride, THF (anhydrous).

  • Procedure:

    • In a glovebox, a solution of the nucleophile and sodium hydride in anhydrous THF is stirred for 30 minutes.

    • In a separate flask, [Pd(allyl)Cl]₂ and the chiral ligand are dissolved in anhydrous THF and stirred for 30 minutes.

    • The substrate is added to the catalyst solution.

    • The nucleophile solution is then added to the catalyst-substrate mixture at a specified temperature (e.g., -78 °C or room temperature).

    • The reaction is stirred until completion (monitored by TLC or GC).

    • The reaction is quenched with saturated aqueous ammonium chloride solution.

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried, concentrated, and the product is purified by column chromatography.[3]

Table 1: Performance of this compound-Derived Ligands in Pd-Catalyzed Allylic Alkylation of 1,3-Diphenylallyl Acetate with Dimethylmalonate [3]

LigandYield (%)Enantiomeric Excess (ee, %)
BIFOP-H8565 (S)
FENOP-py9519 (R)

Diagram: Workflow for Pd-Catalyzed Asymmetric Allylic Substitution

G Start Start Prep_Nucleophile Prepare Nucleophile Solution (e.g., Dimethylmalonate + NaH in THF) Start->Prep_Nucleophile Prep_Catalyst Prepare Catalyst Solution ([Pd(allyl)Cl]2 + Chiral Ligand in THF) Start->Prep_Catalyst Reaction Combine and React at Controlled Temperature Prep_Nucleophile->Reaction Add_Substrate Add Substrate (e.g., 1,3-diphenylallyl acetate) Prep_Catalyst->Add_Substrate Add_Substrate->Reaction Quench Quench Reaction Reaction->Quench Extract Extraction and Workup Quench->Extract Purify Purification (Column Chromatography) Extract->Purify End Enantioenriched Product Purify->End

Caption: Experimental workflow for asymmetric allylic substitution.

Copper-Catalyzed Enantioselective 1,4-Conjugate Addition

The BIFOP-H ligand has also proven effective in copper-catalyzed enantioselective 1,4-conjugate additions of organozinc reagents to enones.[1][2]

Experimental Protocol: General Procedure for Cu-Catalyzed 1,4-Addition

  • Materials: Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·C₇H₈), Chiral ligand (BIFOP-H), Substrate (e.g., 2-cyclohexen-1-one), Diethylzinc (ZnEt₂), Toluene (anhydrous).

  • Procedure:

    • In a flame-dried Schlenk tube under an argon atmosphere, CuOTf·C₇H₈ and the BIFOP-H ligand are dissolved in anhydrous toluene.

    • The solution is cooled to a specified temperature (e.g., -30 °C).

    • The substrate is added to the catalyst solution.

    • Diethylzinc is then added dropwise to the mixture.

    • The reaction is stirred at the same temperature until the starting material is consumed (monitored by GC).

    • The reaction is quenched by the addition of 1 M hydrochloric acid.

    • The mixture is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

    • The enantiomeric excess of the product is determined by chiral GC analysis.[1][2]

Table 2: Performance of BIFOP-H in the Cu-Catalyzed 1,4-Addition of Diethylzinc to 2-Cyclohexen-1-one [1][2]

LigandYield (%)Enantiomeric Excess (ee, %)
BIFOP-H>9565 (R)

Diagram: Catalytic Cycle for Cu-Catalyzed 1,4-Addition

G Cu_L Cu(I)-L Cu_Zn R-Zn-Cu(I)-L Cu_L->Cu_Zn + R2Zn Cu_Enone π-Complex Cu_Zn->Cu_Enone + Enone Cu_Product Cu(III) Intermediate Cu_Enone->Cu_Product Migratory Insertion Cu_Product->Cu_L Reductive Elimination + Product

Caption: Simplified catalytic cycle for 1,4-addition.

Conclusion

This compound has established itself as a valuable and readily accessible chiral building block for the synthesis of sophisticated chiral ligands. The protocols outlined in this document for the preparation of BIFOP-H and its application in asymmetric catalysis demonstrate the practical utility of this compound in generating catalysts capable of inducing high levels of enantioselectivity. These methods provide a solid foundation for researchers in academia and industry to explore the synthesis of novel chiral molecules for applications in drug discovery and materials science. The continued development of this compound-based chiral auxiliaries and ligands is expected to further expand the toolbox of synthetic organic chemists.

References

Application of Fenchol in Flavor and Fragrance Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fenchol is a bicyclic monoterpenoid alcohol valued in the flavor and fragrance industry for its distinctive aromatic profile.[1][2] Occurring naturally in plants such as basil, fennel, lime, and pine trees, this compound possesses a characteristic camphoraceous, piney, and woody aroma with sweet, citrusy, and earthy undertones.[3][4][5] Its unique sensory properties make it a versatile ingredient in a wide array of consumer products, from fine fragrances and personal care items to beverages and confectionery.[1][6] Beyond its aromatic contributions, this compound is also recognized for its potential functional benefits, including antimicrobial and antioxidant properties, which can enhance product stability and offer additional value.[2][7]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's use in flavor and fragrance formulations. Detailed experimental protocols for sensory analysis and stability testing are provided to guide the evaluation of this compound-containing products.

Application Notes

Flavor Applications

This compound imparts a cooling, medicinal, and minty taste profile, making it suitable for various flavor formulations.[8] It is particularly effective in creating and enhancing mint, herbal, and citrus flavor profiles.

  • Beverages: In non-alcoholic and alcoholic beverages, this compound can be used to introduce a fresh, herbal note.[6] It pairs well with citrus flavors like lemon and lime, providing a more complex and rounded taste experience.[4]

  • Confectionery: this compound's cooling sensation is beneficial in chewing gum, hard candies, and mints.[3]

  • Oral Care: The medicinal and clean taste of this compound makes it a suitable ingredient for toothpaste and mouthwash formulations.[1][3]

  • Savory Products: In savory applications, this compound can provide a spicy and herbal nuance, complementing notes of basil, thyme, rosemary, and black pepper.[4]

Fragrance Applications

In fragrances, this compound is utilized for its fresh, camphoraceous, and woody character.[1][8] It serves as a middle note, providing body and lift to a fragrance composition.

  • Fine Fragrances: this compound is used to create fresh, clean, and natural-smelling perfumes, often in combination with citrus, floral, and other woody notes.[6]

  • Personal Care Products: Its clean and refreshing scent is desirable in soaps, shampoos, deodorants, and other toiletries.[6][9]

  • Household Products: this compound is incorporated into detergents, fabric softeners, and air fresheners to impart a fresh and clean aroma.[1][7][9]

  • Functional Properties: this compound can also act as a fixative, helping to prolong the scent of other fragrance ingredients in a formulation.[9]

Quantitative Data Summary

The following tables summarize the typical usage levels of this compound in various applications. These values are intended as a guide, and optimal concentrations should be determined through empirical testing.

Flavor Application Typical Use Level (ppm in finished product)
Beverages (non-alcoholic)0.01 - 1.8
Baked Goodsup to 0.25
Chewing Gum-
Confectionery-

Data sourced from The Good Scents Company and Natural Advantage.[4][8][10]

Fragrance Application Recommended Maximum Use Level in Concentrate (%) Maximum Skin Level for Fine Fragrances (%)
Fragrance Concentrate4.0-
Fine Fragrance (at 20% concentrate use)-0.06
Cosmetics0.05-

Data sourced from The Good Scents Company and The Perfumer's Apprentice.[8][11]

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound in a Fragrance Formulation

Objective: To assess the olfactory characteristics of a fragrance formulation containing this compound using a trained sensory panel.

Materials:

  • Test fragrance formulation containing this compound.

  • Control fragrance formulation without this compound.

  • Odor-free smelling strips (blotters).

  • Glass beakers.

  • Panelist evaluation booths with controlled lighting and ventilation.

  • Data collection forms or software.

  • Palate cleansers (e.g., unsalted crackers, water).

Procedure:

  • Panelist Selection and Training:

    • Select 8-12 trained panelists with demonstrated ability to discriminate and describe fragrance notes.

    • Conduct a training session to familiarize panelists with the specific aroma descriptors relevant to this compound (e.g., camphoraceous, piney, woody, citrus, earthy). Provide reference standards for each descriptor.

  • Sample Preparation:

    • Label the test and control formulations with random three-digit codes.

    • Dip smelling strips into each formulation to a depth of 1 cm for 2 seconds.

    • Allow the strips to air-dry for 30 seconds before presenting to the panelists.

  • Evaluation:

    • Present the coded smelling strips to each panelist in a randomized and balanced order.

    • Instruct panelists to evaluate the top, middle, and base notes of each sample at specific time intervals (e.g., immediately, after 15 minutes, and after 1 hour).

    • Panelists should rate the intensity of pre-defined aroma attributes on a structured scale (e.g., a 15-point line scale from "not perceptible" to "very strong").

    • Provide space for panelists to record any additional descriptive comments.

    • Ensure panelists take a break and use palate cleansers between samples to prevent olfactory fatigue.

  • Data Analysis:

    • Collect the data from all panelists.

    • Perform statistical analysis (e.g., ANOVA, t-test) to determine if there are significant differences in the perceived aroma attributes between the test and control formulations.

    • Generate a sensory profile (spider web plot) to visualize the differences in the aroma profiles.

Protocol 2: Stability Testing of a this compound-Containing Fragrance in a Consumer Product

Objective: To evaluate the physical and chemical stability of a fragrance formulation containing this compound when incorporated into a consumer product base (e.g., lotion, shampoo) under accelerated conditions.

Materials:

  • Test product containing the this compound fragrance.

  • Control product with the base formulation only.

  • Stability ovens set at various temperatures (e.g., 25°C, 40°C, 50°C).

  • Light exposure chamber with controlled UV and visible light.

  • Glass storage containers.

  • pH meter.

  • Viscometer.

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment.

Procedure:

  • Initial Analysis (Time 0):

    • For both the test and control products, measure and record the initial parameters:

      • Appearance (color, clarity)

      • Odor profile (sensory evaluation as per Protocol 1)

      • pH

      • Viscosity

      • This compound concentration (using GC-MS)

  • Sample Storage:

    • Store aliquots of the test and control products in sealed glass containers under the following conditions:

      • 25°C (room temperature, as a control)

      • 40°C (accelerated aging)

      • 50°C (stressed condition)

      • Light exposure chamber (at ambient temperature)

      • Freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated for 3 cycles)

  • Periodic Evaluation:

    • At specified time points (e.g., 1 week, 2 weeks, 1 month, 3 months), remove samples from each storage condition.

    • Allow samples to equilibrate to room temperature.

    • Re-evaluate all the initial parameters (appearance, odor, pH, viscosity, and this compound concentration).

  • Data Analysis:

    • Compare the results at each time point to the initial data and to the control sample stored at 25°C.

    • Note any significant changes in the measured parameters.

    • Determine the shelf-life of the product based on the time until unacceptable changes occur under accelerated conditions.

Visualizations

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis P1 Panelist Selection & Training P2 Sample Preparation & Coding P1->P2 E1 Randomized Sample Presentation P2->E1 E2 Attribute Intensity Rating E1->E2 E3 Descriptive Analysis E2->E3 A1 Data Collection E3->A1 A2 Statistical Analysis (ANOVA) A1->A2 A3 Sensory Profile Generation A2->A3

Caption: Workflow for Sensory Evaluation of this compound.

Stability_Testing_Workflow cluster_initial Initial Analysis (Time 0) cluster_storage Accelerated Storage cluster_periodic Periodic Evaluation cluster_final Final Analysis I1 Measure Initial Parameters (Appearance, Odor, pH, Viscosity) S1 Elevated Temperatures (40°C, 50°C) I1->S1 S2 Light Exposure (UV/Vis) I1->S2 S3 Freeze-Thaw Cycles I1->S3 PE1 Re-evaluate Parameters at Time Points (1, 2, 4, 12 weeks) S1->PE1 S2->PE1 S3->PE1 F1 Compare to Time 0 & Control PE1->F1 F2 Determine Shelf-Life F1->F2

Caption: Workflow for Stability Testing of this compound.

Olfactory_Signaling_Pathway Odorant This compound (Odorant Molecule) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Causes Signal Signal to Brain Depolarization->Signal Sends

Caption: General Olfactory Signaling Pathway.

References

Application Note: Experimental Design for Fenchol Antibacterial Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

An application note providing detailed protocols for screening the antibacterial activity of fenchol, designed for researchers, scientists, and drug development professionals.

Introduction

This compound, a naturally occurring monoterpenoid alcohol, is a constituent of various plants, including basil and fennel.[1][2][3][4] It is recognized for its distinctive earthy and herbal aroma, leading to its use in fragrances.[1][5][6] Beyond its scent, this compound has demonstrated a range of biological activities, including broad-spectrum antibacterial, antimicrobial, and antioxidant properties.[1][2][5][6] Studies have shown its potential to protect against a wide variety of bacterial infections, making it a compound of interest for the development of new antimicrobial agents.[1][5] The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel compounds like this compound.[7]

This application note provides a comprehensive experimental framework for screening and characterizing the antibacterial efficacy of this compound. The protocols detailed herein cover the determination of minimum inhibitory and bactericidal concentrations, time-dependent killing kinetics, and preliminary mechanism of action studies, including effects on bacterial membrane integrity and biofilm formation.

Experimental Workflow

The screening process follows a logical progression from initial efficacy assessment to more detailed characterization of the antibacterial activity. The workflow begins with determining the minimum inhibitory concentration (MIC) to establish the lowest concentration that inhibits bacterial growth. This is followed by the minimum bactericidal concentration (MBC) test to differentiate between bacteriostatic and bactericidal effects. If this compound proves effective, time-kill assays are performed to understand the kinetics of its bactericidal action. Finally, mechanism of action studies, such as membrane integrity and anti-biofilm assays, are conducted to elucidate how this compound exerts its antibacterial effects.

ExperimentalWorkflow cluster_1 Phase 2: Activity Characterization MIC Determine Minimum Inhibitory Concentration (MIC) MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC TimeKill Time-Kill Kinetic Assay MBC->TimeKill If bactericidal (MBC ≤ 4x MIC) Membrane Membrane Integrity Assay TimeKill->Membrane Investigate 'how' Biofilm Anti-Biofilm Assay TimeKill->Biofilm

Caption: Workflow for antibacterial screening of this compound.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[8][9]

Materials:

  • This compound (≥95% purity)

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Inoculum Preparation: From a fresh 18-24 hour culture plate, suspend several colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[10] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8][9][10]

  • Plate Setup:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (appropriately diluted in CAMHB to twice the highest desired concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10.[10][11] Discard 100 µL from well 10.

    • Well 11 serves as the growth control (inoculum, no this compound), and well 12 serves as the sterility control (broth only).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.[10]

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[8]

  • Reading Results: The MIC is the lowest concentration of this compound at which no visible turbidity (bacterial growth) is observed.[8][10]

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

This protocol determines the lowest concentration of this compound that kills ≥99.9% of the initial bacterial inoculum.[12][13]

Materials:

  • MIC plate from Protocol 1

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipettes and sterile tips

Procedure:

  • Subculturing: Following MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).[12]

  • Plating: From each selected well, plate a 10 µL aliquot onto a sterile MHA plate.[13]

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.[13]

  • Reading Results: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12][13]

Protocol 3: Time-Kill Kinetic Assay

This assay evaluates the rate at which this compound kills a bacterial population over time.[14]

Materials:

  • This compound

  • Bacterial culture in log phase

  • Brain Heart Infusion (BHI) or CAMHB broth

  • Sterile flasks or tubes

  • Sterile saline for dilutions

  • MHA plates

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to the 0.5 McFarland standard and dilute it in broth to achieve a starting concentration of ~5 x 10⁵ CFU/mL.

  • Assay Setup: Prepare flasks containing the bacterial inoculum and this compound at concentrations of 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC.

  • Sampling and Plating: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[15]

  • Perform serial dilutions of the aliquots in sterile saline and plate them onto MHA plates to determine the viable cell count (CFU/mL).

  • Incubation and Counting: Incubate plates at 37°C for 24 hours and count the colonies.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial count is considered bactericidal.[15]

Protocol 4: Bacterial Membrane Integrity Assay

This protocol uses fluorescent dyes to assess whether this compound damages the bacterial cell membrane.

Materials:

  • Log-phase bacterial culture

  • Phosphate-buffered saline (PBS)

  • This compound

  • Propidium iodide (PI) or SYTOX Green solution

  • Fluorometer or flow cytometer

Procedure:

  • Cell Preparation: Grow bacteria to the mid-log phase. Harvest the cells by centrifugation, wash them twice with PBS, and resuspend them in PBS to a concentration of ~1 x 10⁷ CFU/mL.

  • Treatment: Expose the bacterial suspension to this compound at 1x MIC and 2x MIC for a defined period (e.g., 30-60 minutes). Include an untreated control and a positive control (e.g., 70% isopropanol).

  • Staining: Add a fluorescent dye like Propidium Iodide (PI), which can only enter cells with compromised membranes, to each sample.[16][17] Incubate in the dark for 15 minutes.

  • Measurement: Measure the fluorescence using a fluorometer or flow cytometer. The excitation/emission wavelengths for PI are typically around 490 nm and 635 nm, respectively.[18]

  • Data Analysis: An increase in fluorescence in the this compound-treated samples compared to the untreated control indicates membrane permeabilization.

Protocol 5: Inhibition of Biofilm Formation Assay

This protocol uses the crystal violet staining method to quantify this compound's ability to prevent biofilm formation.[19][20]

Materials:

  • This compound

  • Bacterial strain capable of biofilm formation

  • Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

  • Sterile 96-well flat-bottom plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

Procedure:

  • Plate Setup: Add 100 µL of sterile broth containing two-fold serial dilutions of this compound to the wells of a 96-well plate.

  • Inoculation: Add 100 µL of a 1:100 dilution of an overnight bacterial culture to each well.[21] Include positive (bacteria, no this compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 24-48 hours under static conditions.[22]

  • Washing: Carefully discard the planktonic cells and gently wash the wells twice with PBS to remove non-adherent cells.[21]

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[20][22]

  • Washing: Discard the stain and wash the wells thoroughly with water until the negative control wells are colorless.

  • Solubilization: Dry the plate and add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[22]

  • Quantification: Transfer 125 µL of the solubilized dye to a new plate and measure the absorbance at 590 nm using a plate reader.[19]

  • Data Analysis: Compare the absorbance of treated wells to the untreated control to determine the percentage of biofilm inhibition.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: MIC and MBC Values of this compound

Bacterial Strain ATCC Number MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio
Staphylococcus aureus 29213
Escherichia coli 25922
Pseudomonas aeruginosa 27853
Enterococcus faecalis 29212

An MBC/MIC ratio of ≤ 4 is typically considered indicative of bactericidal activity.[13]

Table 2: Time-Kill Assay Results for this compound against S. aureus

Time (hours) Log₁₀ CFU/mL (Untreated Control) Log₁₀ CFU/mL (this compound at 1x MIC) Log₁₀ CFU/mL (this compound at 2x MIC) Log₁₀ CFU/mL (this compound at 4x MIC)
0
2
4
6
8

| 24 | | | | |

Table 3: Biofilm Inhibition by this compound

This compound Conc. (µg/mL) Mean Absorbance (OD₅₉₀) ± SD % Biofilm Inhibition
0 (Control) 0%
MIC/4
MIC/2
MIC

| 2x MIC | | |

Proposed Mechanism of Action Visualization

This compound, like many essential oil components, is thought to exert its antibacterial effect by disrupting the bacterial cell membrane.[3][23] This disruption increases membrane permeability, leading to the leakage of vital intracellular components and ultimately causing cell death.

MechanismOfAction cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Contents Intracellular Contents (Ions, ATP, Proteins) Leakage Leakage of Contents Contents->Leakage escapes This compound This compound This compound->Membrane Interacts with Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of action for this compound.

References

Fenchol as a Chemical Precursor for Fenchyl Acetate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenchol, a bicyclic monoterpenoid, serves as a readily available and versatile chemical precursor for the synthesis of its corresponding ester, fenchyl acetate. This transformation, typically achieved through esterification, is of significant interest due to the widespread applications of fenchyl acetate in the fragrance, flavor, and pharmaceutical industries. This document provides detailed application notes and experimental protocols for the synthesis of fenchyl acetate from this compound, including quantitative data, reaction parameters, and potential applications in drug discovery.

Introduction

Fenchyl acetate is a valuable fragrance and flavoring agent prized for its characteristic pine and camphoraceous aroma.[1] Beyond its sensory applications, the structural motif of fenchyl acetate makes it an interesting scaffold for medicinal chemistry and drug development. The synthesis of fenchyl acetate is most commonly achieved via the esterification of this compound with acetic anhydride or acetic acid. While direct esterification with acetic acid is possible, it is often a slower and less complete reaction. The use of acetic anhydride, particularly in the presence of a catalyst, offers a more efficient route to the desired product.[2] This document outlines a robust protocol for this synthesis, along with relevant physicochemical and spectroscopic data for the starting material and product.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of both the precursor and the product is crucial for reaction monitoring and product characterization.

Table 1: Physicochemical Properties of this compound and Fenchyl Acetate

PropertyThis compoundFenchyl Acetate
Molecular Formula C₁₀H₁₈O[2]C₁₂H₂₀O₂[2]
Molecular Weight 154.25 g/mol [2]196.29 g/mol [2]
Appearance Colorless to white solid[3]Colorless to pale yellow liquid[2]
Boiling Point 201 °C[3]220 °C[4]
Density ~0.942 g/cm³[3]~0.98 g/mL at 25 °C[4]
Refractive Index Not readily availablen20/D 1.456[4]
CAS Number 1632-73-1[3]13851-11-1[5]

Table 2: Spectroscopic Data for this compound

TechniqueKey Peaks/Shifts
¹H NMR (CDCl₃) δ 3.25 (d, 1H), 1.62 (m, 2H), 1.41 (m, 2H), 1.32 (m, 2H), 1.11 (s, 3H), 1.08 (s, 3H), 0.85 (s, 3H)[6]
¹³C NMR (CDCl₃) δ 85.49, 49.55, 48.31, 41.36, 39.47, 31.11, 26.48, 25.49, 20.56, 19.86[6]
IR (cm⁻¹) 3370 (O-H stretch), 2950 (C-H stretch), 1050 (C-O stretch)

Table 3: Spectroscopic Data for Fenchyl Acetate

TechniqueKey Peaks/Shifts
¹H NMR (CDCl₃) δ 4.55 (d, 1H), 2.05 (s, 3H), 1.70-1.20 (m, 8H), 1.10 (s, 3H), 1.05 (s, 3H), 0.85 (s, 3H)
¹³C NMR δ 170.8 (C=O), 87.5 (CH-O), 48.9, 48.5, 41.5, 39.2, 30.9, 26.3, 25.2, 21.4 (CH₃-C=O), 20.4, 19.7
IR (cm⁻¹) 2955 (C-H stretch), 1735 (C=O stretch), 1240 (C-O stretch)[7]

Experimental Protocol: Synthesis of Fenchyl Acetate

This protocol is adapted from a patented method and is designed for high yield and purity.[8]

Materials:

  • This compound (purity > 95%)

  • Acetic anhydride (diacetyl oxide)

  • Sulfuric acid (98%, catalyst)

  • 30% Sodium hydroxide (NaOH) solution

  • Deionized water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

  • Heating mantle and magnetic stirrer

  • Vacuum distillation apparatus

Procedure:

Step 1: Esterification

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add this compound.

  • Begin stirring and slowly add acetic anhydride. The recommended mass ratio is approximately 1 part this compound to 0.73 parts acetic anhydride.[8]

  • Carefully add the sulfuric acid catalyst. The recommended mass ratio of catalyst to this compound is approximately 0.08.[8]

  • Heat the reaction mixture to 120 °C and maintain this temperature for 3 hours with continuous stirring.[8]

  • After 3 hours, turn off the heat and allow the reaction mixture to cool to below 50 °C.

Step 2: Neutralization and Washing

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Slowly add a 30% sodium hydroxide solution to neutralize the excess acetic acid and sulfuric acid catalyst. The recommended volume ratio is approximately 1:1 of the reaction solution to the NaOH solution.[8] Exercise caution as this is an exothermic reaction.

  • Shake the separatory funnel vigorously, periodically venting to release any pressure.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Wash the organic layer with deionized water until the pH of the washings is neutral (pH 7).

  • Dry the crude fenchyl acetate over anhydrous sodium sulfate.

Step 3: Purification

  • Filter the dried organic layer to remove the sodium sulfate.

  • Purify the crude fenchyl acetate by vacuum distillation. This step is crucial for obtaining a product with high purity (>97%).[8]

Expected Yield: >90% Purity: >97%[8]

Diagrams

G cluster_synthesis Synthesis Workflow This compound This compound ReactionMixture Reaction Mixture (120°C, 3h) This compound->ReactionMixture AceticAnhydride Acetic Anhydride AceticAnhydride->ReactionMixture Catalyst Sulfuric Acid (Catalyst) Catalyst->ReactionMixture Cooling Cooling ReactionMixture->Cooling Neutralization Neutralization (30% NaOH) Cooling->Neutralization Washing Washing (H₂O) Neutralization->Washing Drying Drying (Anhydrous Na₂SO₄) Washing->Drying Purification Vacuum Distillation Drying->Purification FenchylAcetate Fenchyl Acetate (>97% Purity) Purification->FenchylAcetate

Caption: Synthesis workflow for fenchyl acetate.

Applications in Drug Development

While fenchyl acetate is predominantly used in the fragrance industry, its precursor, this compound, has been utilized in the synthesis of biologically active compounds. For instance, this compound can be used as a starting material to produce analogs of Tschimganin, a natural product with reported insecticidal, anti-tumor, and broad-spectrum antibacterial activities.[2] This suggests a potential avenue for the exploration of fenchyl acetate and its derivatives in drug discovery programs.

The ester linkage in fenchyl acetate provides a handle for further chemical modification. Researchers can explore the synthesis of a library of fenchyl esters with varying acyl groups to investigate their structure-activity relationships (SAR) for various biological targets. The lipophilic nature of the fenchyl moiety may also be advantageous for designing compounds with improved cell membrane permeability.

G cluster_drug_discovery Drug Discovery Workflow FenchylAcetate Fenchyl Acetate Scaffold DerivativeSynthesis Derivative Synthesis (e.g., varying ester group) FenchylAcetate->DerivativeSynthesis CompoundLibrary Compound Library DerivativeSynthesis->CompoundLibrary BiologicalScreening Biological Screening (e.g., antibacterial, anticancer) CompoundLibrary->BiologicalScreening HitIdentification Hit Identification BiologicalScreening->HitIdentification LeadOptimization Lead Optimization (SAR studies) HitIdentification->LeadOptimization PreclinicalStudies Preclinical Studies LeadOptimization->PreclinicalStudies

References

In Vivo Experimental Models for Studying Fenchol's Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for in vivo experimental models designed to investigate the therapeutic effects of fenchol. The primary focus is on its neuroprotective properties, particularly in the context of Alzheimer's disease, and its anti-inflammatory potential.

Neuroprotective Effects of this compound in an Alzheimer's Disease (AD) Mouse Model

This model explores the neuroprotective mechanisms of this compound in a transgenic mouse model of Alzheimer's disease, focusing on its ability to reduce amyloid-beta (Aβ) pathology and neuronal senescence through the activation of the Free Fatty Acid Receptor 2 (FFAR2).[1][2][3]

Experimental Workflow

G cluster_0 Animal Model Preparation cluster_1 This compound Administration cluster_2 Behavioral and Molecular Analysis APP/PS1 Transgenic Mice APP/PS1 Transgenic Mice This compound Treatment Group This compound Treatment Group APP/PS1 Transgenic Mice->this compound Treatment Group Wild-Type Littermates (Control) Wild-Type Littermates (Control) Vehicle Control Group Vehicle Control Group Wild-Type Littermates (Control)->Vehicle Control Group Behavioral Testing (e.g., Morris Water Maze) Behavioral Testing (e.g., Morris Water Maze) This compound Treatment Group->Behavioral Testing (e.g., Morris Water Maze) Vehicle Control Group->Behavioral Testing (e.g., Morris Water Maze) Brain Tissue Collection Brain Tissue Collection Behavioral Testing (e.g., Morris Water Maze)->Brain Tissue Collection Immunohistochemistry for Aβ plaques Immunohistochemistry for Aβ plaques Brain Tissue Collection->Immunohistochemistry for Aβ plaques Senescence-Associated β-galactosidase Staining Senescence-Associated β-galactosidase Staining Brain Tissue Collection->Senescence-Associated β-galactosidase Staining Proteasome/Lysosome Activity Assays Proteasome/Lysosome Activity Assays Brain Tissue Collection->Proteasome/Lysosome Activity Assays

Figure 1: Experimental workflow for studying this compound in an AD mouse model.
Quantitative Data Summary

ParameterControl Group (Vehicle)This compound-Treated GroupPercentage ChangeReference
Aβ Accumulation (Relative fluorescence units)Data not explicitly quantified in textSignificantly reducedNot specified[2]
Senescent Neuronal Cells (Number of positive cells)Higher rate of senescenceSignificantly reducedNot specified[2]
Lysosomal Activity (Relative units)BaselineSignificantly increasedNot specified[2]
Experimental Protocols

1.1. Animal Model and this compound Administration

  • Animal Model: APPswe/PS1dE9 (APP/PS1) double transgenic mice, which are genetically engineered to develop amyloid plaques characteristic of Alzheimer's disease.[4][5][6] Age-matched wild-type littermates serve as controls.

  • This compound Administration: The specific dosage and route of administration for this compound in the APP/PS1 mouse model are not detailed in the provided search results. Researchers should conduct dose-response studies to determine an effective and non-toxic dose. Administration can be via oral gavage, intraperitoneal injection, or inclusion in the diet.[7] A vehicle control group (e.g., saline or corn oil) should be included.

1.2. Behavioral Testing: Morris Water Maze The Morris Water Maze is used to assess hippocampal-dependent spatial learning and memory.

  • Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (using non-toxic white paint or milk powder) maintained at 22-25°C. A hidden escape platform is submerged 1 cm below the water surface. Visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase: Mice undergo training trials (e.g., 4 trials per day for 5-7 days) to find the hidden platform from different starting positions. The time taken to find the platform (escape latency) is recorded.

    • Probe Trial: 24 hours after the last training trial, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.

1.3. Histopathological Analysis

  • Tissue Preparation: Following behavioral testing, mice are euthanized, and brains are collected. One hemisphere is fixed in 4% paraformaldehyde for histology, and the other is snap-frozen for biochemical assays.

  • Immunohistochemistry for Aβ Plaques:

    • Brain sections (30-40 µm) are cut using a cryostat or vibratome.

    • Sections are pre-treated for antigen retrieval (e.g., with formic acid).

    • Incubate with a primary antibody against Aβ (e.g., 6E10).

    • Incubate with a biotinylated secondary antibody.

    • Visualize with an avidin-biotin-peroxidase complex and a chromogen such as 3,3'-diaminobenzidine (DAB).

    • Plaque load is quantified using image analysis software.

  • Senescence-Associated β-galactosidase (SA-β-gal) Staining:

    • Brain sections are incubated in a staining solution containing X-gal at pH 6.0.

    • Senescent cells will stain blue.

    • The number of SA-β-gal-positive cells is counted under a microscope.

1.4. Biochemical Assays

  • Proteasome/Lysosome Activity Assay:

    • Brain tissue homogenates are prepared from the frozen hemisphere.

    • Commercially available kits are used to measure the chymotrypsin-like activity of the proteasome or the activity of lysosomal enzymes using fluorogenic substrates.

Anti-inflammatory Effects of this compound in an Alzheimer's Disease (AD) Rat Model

This model investigates the anti-inflammatory properties of this compound by measuring its effect on pro-inflammatory cytokines in a chemically-induced rat model of AD.[8]

Experimental Workflow

G cluster_0 Model Induction cluster_1 Treatment Groups cluster_2 Analysis Adult Male Rats Adult Male Rats Aluminum Chloride (17 mg/kg/day, oral) Aluminum Chloride (17 mg/kg/day, oral) Adult Male Rats->Aluminum Chloride (17 mg/kg/day, oral) Negative Control (Standard feed and water) Negative Control (Standard feed and water) Adult Male Rats->Negative Control (Standard feed and water) AD Rat Model AD Rat Model Aluminum Chloride (17 mg/kg/day, oral)->AD Rat Model This compound (5 mg/80 ml, 2 ml orally) This compound (5 mg/80 ml, 2 ml orally) AD Rat Model->this compound (5 mg/80 ml, 2 ml orally) Memantine (Positive Control) Memantine (Positive Control) AD Rat Model->Memantine (Positive Control) Positive Control (AlCl3 only) Positive Control (AlCl3 only) AD Rat Model->Positive Control (AlCl3 only) Serum Collection Serum Collection Negative Control (Standard feed and water)->Serum Collection This compound (5 mg/80 ml, 2 ml orally)->Serum Collection Brain Tissue Collection Brain Tissue Collection This compound (5 mg/80 ml, 2 ml orally)->Brain Tissue Collection Memantine (Positive Control)->Serum Collection Positive Control (AlCl3 only)->Serum Collection ELISA for IL-6 ELISA for IL-6 Serum Collection->ELISA for IL-6 Histopathological Examination Histopathological Examination Brain Tissue Collection->Histopathological Examination

Figure 2: Workflow for studying this compound's anti-inflammatory effects in a rat AD model.
Quantitative Data Summary

ParameterNegative ControlPositive Control (AlCl3)This compound-Treated GroupReference
Serum IL-6 (ng/l)60.00 ± 2.0085.00 ± 3.00Reduced vs. Positive Control (exact value not specified)[8]
Beta-Amyloid AggregatesMinimalElevatedMarkedly reduced[8]
Neuronal IntegrityNormalSignificant neurodegenerationImproved[8]
Experimental Protocols

2.1. Animal Model and Treatment

  • Animal Model: Adult male rats (strain not specified).

  • AD Induction: Alzheimer's disease-like pathology is induced by oral administration of aluminum chloride (AlCl3) at a dose of 17 mg/kg/day for one month.[8]

  • Treatment Groups:

    • Negative Control: Receive standard feed and water.

    • Positive Control: Receive AlCl3 as described above.

    • This compound Group: Receive AlCl3 and are treated with this compound (2 ml of a 5 mg/80 ml solution, orally).[8]

    • Memantine Group: A positive control for a known AD drug, treated with memantine (2 ml of a 1.57 g/25 ml solution, orally).[8]

2.2. Biochemical Analysis: ELISA for Interleukin-6 (IL-6)

  • Sample Collection: After the treatment period, blood is collected, and serum is separated.

  • ELISA Procedure:

    • A 96-well microplate is coated with an anti-rat IL-6 capture antibody.

    • Serum samples and standards are added to the wells.

    • A biotin-conjugated anti-rat IL-6 detection antibody is added.

    • Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.

    • A substrate solution (e.g., TMB) is added, and the color development is proportional to the amount of IL-6.

    • The reaction is stopped, and the absorbance is read on a microplate reader. The concentration of IL-6 in the samples is determined by comparison to a standard curve.

2.3. Histopathological Examination

  • Tissue Preparation: Brains are collected, fixed in 10% formalin, and embedded in paraffin.

  • Staining: Sections of the hippocampus are stained with hematoxylin and eosin (H&E) to assess neuronal integrity and with Congo red or thioflavin S to visualize amyloid plaques.

  • Analysis: The density of granule cells, the presence of cytoplasmic vacuolation, and the extent of beta-amyloid deposition are evaluated microscopically.[8]

This compound's Effects in a Caenorhabditis elegans AD Model

The nematode C. elegans provides a simple, high-throughput model to study the basic mechanisms of this compound's neuroprotective effects.[2][9][10]

Signaling Pathway

G This compound This compound FFAR2 FFAR2 This compound->FFAR2 activates Proteolysis Proteolysis (Proteasome/Lysosome Activity) FFAR2->Proteolysis increases Senescence Senescence FFAR2->Senescence decreases Abeta Amyloid-β Accumulation Proteolysis->Abeta decreases Cognitive_Function Improved Cognitive Function Proteolysis->Cognitive_Function leads to Neurotoxicity Neurotoxicity & Paralysis Senescence->Neurotoxicity contributes to Abeta->Neurotoxicity Neurotoxicity->Cognitive_Function is reduced by

Figure 3: Proposed signaling pathway of this compound in reducing neurotoxicity.
Quantitative Data Summary

ParameterControl Group (DMSO)This compound-Treated GroupPercentage ChangeReference
Lifespan (in Aβ-expressing worms)BaselineSignificantly increasedNot specified[2]
Aβ AccumulationBaselineSignificantly reducedNot specified[2]
ParalysisHigher incidenceDecreasedNot specified[11]
Chemotaxis Index (Cognitive Function)ImpairedPreservedNot specified[11]
Experimental Protocols

3.1. C. elegans Strains and Maintenance

  • Strains: Transgenic C. elegans strains that express human Aβ in muscle cells (e.g., CL4176, which exhibits paralysis upon temperature shift) or pan-neuronally (e.g., CL2355, used for chemotaxis assays) are utilized.[2][11] Wild-type N2 worms serve as a control.

  • Maintenance: Worms are cultured on nematode growth medium (NGM) agar plates seeded with E. coli OP50.

3.2. This compound Treatment

  • This compound is dissolved in a solvent like DMSO and added to the NGM agar before pouring the plates to achieve the desired final concentration.

  • Worms are synchronized by bleaching and allowed to hatch and grow on the this compound-containing or control (DMSO) plates.

3.3. Phenotypic Assays

  • Lifespan Assay: The survival of worms is monitored daily, and the number of dead worms is recorded.

  • Paralysis Assay: For strains like CL4176, worms are shifted to a higher temperature (e.g., 25°C) to induce Aβ expression and paralysis. The number of paralyzed worms is counted at regular intervals.

  • Chemotaxis Assay: The ability of worms to move towards an attractant (e.g., isoamyl alcohol) is measured. A chemotaxis index is calculated based on the distribution of worms on the assay plate. A higher index indicates better neuronal function.[11]

  • Aβ Staining: Aβ aggregates in the worms can be visualized by staining with thioflavin S.[11]

References

Fenchol in Alzheimer's Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emerging research has identified Fenchol, a natural monoterpenoid compound found in plants like basil, as a promising agent in the study of Alzheimer's disease (AD).[1][2][3] Preclinical studies have demonstrated its potential to mitigate key pathological features of AD, primarily through its interaction with the gut-brain axis.[1][2][4] These notes provide a comprehensive overview of the research applications of this compound in various AD models, detailing its mechanism of action, quantitative outcomes, and the experimental protocols utilized in these seminal studies.

The primary mechanism of this compound involves acting as a potent agonist for the Free Fatty Acid Receptor 2 (FFAR2), a G-protein-coupled receptor expressed on neurons.[2][4][5] This receptor is typically activated by short-chain fatty acids (SCFAs), which are metabolites produced by beneficial gut bacteria and are often found in reduced abundance in AD patients.[1][2][6] By mimicking SCFAs and activating FFAR2, this compound has been shown to trigger downstream signaling that reduces amyloid-beta (Aβ) induced neurotoxicity, enhances the clearance of Aβ protein, and decreases neuronal senescence.[2][4][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound across various Alzheimer's disease models.

Table 1: In Vitro Efficacy of this compound in Human Neuronal Cells (SK-N-SH)
Parameter MeasuredModel SystemTreatment / ConditionsResultStatistical SignificanceReference
FFAR2 Binding Affinity Human & Mouse FFAR2 (in silico)This compound docking simulationVina Score: -5.5 kcal/mol (Human), -5.3 kcal/mol (Mouse)N/A[2]
Cell Viability Aβ-treated SK-N-SH cellsThis compound treatmentSignificant protection against Aβ-induced cell deathp < 0.001[2]
Aβ Accumulation Aβ-treated SK-N-SH cellsThis compound treatmentSignificant reduction in Aβ accumulationp < 0.001[2]
Proteasomal Activity SK-N-SH cellsThis compound treatmentSignificant increase in proteasomal activityp < 0.01[4]
Lysosomal Activity SK-N-SH cellsThis compound treatmentSignificant increase in lysosomal activityp < 0.001[4]
Cellular Senescence Aβ-treated SK-N-SH cellsThis compound treatmentSignificant reduction in senescent cellsp < 0.001[2][4]
Table 2: In Vivo Efficacy of this compound in C. elegans Models of AD
Parameter MeasuredModel SystemTreatment / ConditionsResultStatistical SignificanceReference
Lifespan Aβ-overexpressing C. elegans (CL2006, CL4176)This compound treatmentSignificant increase in survival/lifespanp < 0.001[3]
Aβ Accumulation Aβ-overexpressing C. elegans (CL2006)This compound treatmentSignificant reduction in Aβ deposits (Thioflavin S staining)p < 0.001[3]
Aβ-induced Paralysis Aβ-overexpressing C. elegans (CL4176)This compound treatmentSignificant protection against paralysisp < 0.001[3]
Cognitive Function Aβ-overexpressing C. elegans (CL2355)This compound treatmentSignificant improvement in chemotaxis indexp < 0.001[3]
Table 3: In Vivo Efficacy of this compound in Rodent Models of AD
Parameter MeasuredModel SystemTreatment / ConditionsResultStatistical SignificanceReference
Aβ Accumulation APP/PS1 Mouse ModelThis compound treatmentSignificant reduction in Aβ accumulation in cortex & hippocampusNot specified[7]
Proteasome Activity APP/PS1 Mouse ModelThis compound treatmentSignificant increase in proteasome activity in cortex & hippocampusNot specified[7]
Neuroinflammation (IL-6) AlCl₃-induced AD Rat ModelThis compound (5 mg/80 mL)Significant reduction in serum IL-6 levelsp < 0.05Not specified
Neuronal Integrity AlCl₃-induced AD Rat ModelThis compound (5 mg/80 mL)Marked reduction in beta-amyloid aggregates and improved neuronal integrityNot specifiedNot specified

Signaling Pathways and Experimental Workflows

Fenchol_Mechanism_of_Action cluster_gut Gut Lumen cluster_circulation Circulation cluster_neuron Neuron in Brain Gut Microbiota Gut Microbiota Fenchol_circ This compound FFAR2 FFAR2 Receptor Fenchol_circ->FFAR2 Activates (Agonist) SCFA SCFAs SCFA->FFAR2 Activates Signaling Downstream Signaling (Gi/o, cAMP↓, Ca2+↑, p-ERK1/2↑) FFAR2->Signaling Initiates Proteolysis Increased Proteolysis (Proteasomal & Lysosomal Activity) Signaling->Proteolysis Senescence Decreased Neuronal Senescence Signaling->Senescence Clearance Enhanced Aβ Clearance Proteolysis->Clearance Abeta Aβ Accumulation & Neurotoxicity Proteolysis->Abeta Reduces Senescence->Abeta Reduces Neuroprotection Neuroprotection Clearance->Neuroprotection Abeta->Neuroprotection

Caption: this compound's neuroprotective signaling pathway in Alzheimer's disease models.

Experimental_Workflow cluster_screening Compound Identification cluster_invitro In Vitro Validation cluster_invivo In Vivo Confirmation InSilico In Silico Screening (>144,000 compounds) Binding Binding Affinity Analysis (Docking to FFAR2) InSilico->Binding This compound This compound Identified Binding->this compound Fenchol_treat This compound Treatment This compound->Fenchol_treat CellCulture Human Neuronal Cells (SK-N-SH) Abeta_treat Aβ Treatment CellCulture->Abeta_treat Abeta_treat->Fenchol_treat Co-treatment Assays Functional Assays: - Viability (MTT) - Aβ Levels (Western Blot) - Senescence (SA-β-gal) - Proteolysis Fenchol_treat->Assays C_elegans C. elegans AD Model Assays->C_elegans Informs Mouse APP/PS1 Mouse Model Assays->Mouse Informs Behavior Behavioral Assays: - Paralysis - Chemotaxis C_elegans->Behavior Pathology Pathological Analysis: - Aβ Plaque Load - Proteasome Activity Mouse->Pathology

Caption: Multi-model experimental workflow for this compound research in Alzheimer's.

Detailed Experimental Protocols

The following protocols are synthesized from the materials and methods of the primary research publication by Razazan et al. (2021) in Frontiers in Aging Neuroscience.

Protocol 1: In Vitro Neuroprotection Assay in SK-N-SH Cells
  • Cell Culture:

    • Culture human neuroblastoma SK-N-SH cells in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Aβ and this compound Preparation:

    • Prepare a stock solution of amyloid-beta 25-35 (Aβ₂₅₋₃₅) peptide in sterile, distilled water.

    • Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1%.

  • Treatment:

    • Seed SK-N-SH cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

    • For FFAR2 inhibition experiments, pre-treat cells with an FFAR2 inhibitor (e.g., 10µM CATPB) for 4 hours.

    • Treat cells with 25µM Aβ₂₅₋₃₅ alone or in combination with the desired concentration of this compound for 24 hours. Include vehicle controls (DMSO) and untreated controls.

  • Cell Viability Assessment (MTT Assay):

    • After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
  • Cell Seeding and Treatment:

    • Seed SK-N-SH cells in 6-well plates and treat with Aβ and this compound as described in Protocol 1.

  • Fixation:

    • After treatment, wash the cells once with PBS.

    • Fix the cells with a 4% formaldehyde solution for 10-15 minutes at room temperature.

  • Staining:

    • Wash the cells twice with PBS.

    • Prepare the SA-β-gal staining solution containing 1 mg/mL of X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl₂.

    • Add the staining solution to each well, ensuring the cells are completely covered.

    • Incubate the plates at 37°C without CO₂ for 12-16 hours. Protect from light.

  • Imaging and Quantification:

    • Observe the cells under a bright-field microscope. Senescent cells will stain blue.

    • Capture images from multiple random fields per well.

    • Quantify the percentage of blue, senescent cells relative to the total number of cells.

Protocol 3: Proteasome and Lysosome Activity Assays
  • Cell/Tissue Lysate Preparation:

    • For cell cultures, harvest cells after treatment and lyse them in a suitable lysis buffer.

    • For animal models, homogenize dissected brain tissue (cortex and hippocampus) from treated and control APP/PS1 mice.

    • Centrifuge the lysates to pellet debris and collect the supernatant. Determine the protein concentration using a BCA or Bradford assay.

  • Proteasome Activity Assay:

    • Use a commercially available proteasome activity kit (e.g., using a fluorogenic substrate like Suc-LLVY-AMC).

    • In a 96-well plate, add a standardized amount of protein lysate to each well.

    • Add the fluorogenic substrate and incubate according to the manufacturer's instructions.

    • Measure the fluorescence (e.g., excitation at 380 nm, emission at 460 nm) over time using a plate reader.

    • Calculate the rate of substrate cleavage to determine proteasome activity.

  • Lysosomal Activity Assay:

    • Use a commercially available lysosomal activity kit (e.g., using a self-quenched substrate like DQ-BSA).

    • In a 96-well plate, add a standardized amount of protein lysate to each well.

    • Add the DQ-BSA substrate and incubate. As the substrate is degraded by lysosomal proteases, fluorescence is released.

    • Measure the increase in fluorescence according to the manufacturer's protocol.

    • Quantify the activity based on the fluorescence signal relative to a standard curve or control.

Protocol 4: C. elegans Aβ-Toxicity Assays
  • C. elegans Maintenance and Treatment:

    • Use transgenic C. elegans strains that express human Aβ in muscle cells (e.g., CL4176 for paralysis assays) or neurons.

    • Synchronize worms to obtain a population of the same age.

    • Grow worms on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.

    • Incorporate this compound or vehicle (DMSO) into the NGM agar at the desired concentration for treatment plates.

  • Paralysis Assay (CL4176 strain):

    • Grow synchronized L1 larvae on treatment plates at 16°C.

    • At the L3 stage, upshift the temperature to 25°C to induce Aβ expression and toxicity.

    • Score for paralysis at regular time intervals. A worm is considered paralyzed if it does not move when prodded with a platinum wire.

    • Plot the percentage of paralyzed worms over time to generate paralysis curves.

  • Chemotaxis Assay (Cognitive Function):

    • Use a transgenic strain expressing Aβ in neurons (e.g., CL2355).

    • Perform the assay on a 10 cm plate containing a salt-free agar medium.

    • Place a chemoattractant (e.g., isoamyl alcohol) at one point on the plate and a control substance (e.g., ethanol) at the opposite point.

    • Place treated and control worms at the center of the plate.

    • Allow worms to move freely for a set period (e.g., 1 hour).

    • Calculate the Chemotaxis Index (CI) as: (Number of worms at attractant - Number of worms at control) / Total number of worms.

Conclusion

The collective evidence from in silico, in vitro, and in vivo models positions this compound as a significant tool for Alzheimer's disease research.[2][4] Its well-defined mechanism of action via the FFAR2 receptor provides a clear target for investigation. The protocols outlined here offer a robust framework for researchers to replicate and expand upon these findings, further elucidating the therapeutic potential of modulating the gut-brain axis in the context of neurodegenerative disease. Future studies, particularly in more complex mammalian models and eventually human clinical trials, are necessary to fully validate these promising preclinical results.[1][8]

References

Troubleshooting & Optimization

Technical Support Center: Fenchol Purification by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of fenchol by distillation.

Troubleshooting Guide

This guide addresses common issues encountered during the distillation of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My primary this compound fraction is contaminated with other isomers like borneol and isoborneol. How can I improve the separation?

A1: This is a common challenge due to the close boiling points of these isomers. Here are several approaches to enhance separation:

  • Increase Column Efficiency: Employ a fractionating column with a higher number of theoretical plates. Packed columns (e.g., with Raschig rings or structured packing) or Vigreux columns can significantly improve separation efficiency compared to a simple distillation setup.

  • Optimize Reflux Ratio: A higher reflux ratio (the ratio of condensate returned to the column to the amount of condensate collected) can improve separation. Start with a higher reflux ratio and gradually decrease it to find the optimal balance between purity and distillation time.

  • Vacuum Distillation: Performing the distillation under reduced pressure lowers the boiling points of the compounds, which can sometimes increase the relative volatility differences between isomers, aiding in their separation.[1][2]

  • Consider Azeotropic Distillation: While specific azeotropes for this compound are not widely documented, this technique can be effective for separating components with close boiling points. It involves introducing an entrainer that forms a new, lower-boiling azeotrope with one of the components, allowing it to be distilled off.

Q2: The distillation is proceeding very slowly, or has stopped altogether.

A2: Several factors can lead to a slow or stalled distillation:

  • Insufficient Heating: The heating mantle or oil bath may not be providing enough energy to vaporize the this compound. Gradually increase the temperature, but be cautious of overheating, which can lead to decomposition.

  • Heat Loss: Poor insulation of the distillation column can lead to significant heat loss, preventing the vapor from reaching the condenser. Insulate the column with glass wool or aluminum foil.

  • Flooding: An excessive boil-up rate can cause the column to flood, where the liquid returning down the column hinders the vapor rising. This can be observed as a continuous column of liquid in a section of the packing. Reduce the heating to allow the column to drain and then resume at a lower boil-up rate.

  • High Vacuum: While vacuum can be beneficial, an excessively high vacuum might lower the boiling point to a temperature where the heating source cannot provide sufficient energy for vaporization. Adjust the vacuum to a moderate level.

Q3: The temperature at the distillation head is fluctuating.

A3: Unstable temperature readings often indicate an issue with the distillation equilibrium:

  • Inconsistent Heating: Fluctuations in the heat source will lead to an unstable boil-up rate and, consequently, a fluctuating head temperature. Ensure the heating source provides consistent and stable heat.

  • Bumping: Uneven boiling ("bumping") in the distillation flask can cause bursts of vapor to travel up the column, leading to temperature spikes. Use boiling chips or a magnetic stirrer to ensure smooth boiling.

  • Improper Thermometer Placement: The thermometer bulb must be positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

Q4: I'm experiencing a low yield of purified this compound.

A4: Low recovery can be attributed to several factors throughout the process:

  • Hold-up in the Column: The packing material in a fractional distillation column retains a certain amount of liquid, known as hold-up. For small-scale distillations, this can represent a significant portion of the material.

  • Leaks in the System: Ensure all joints and connections in your distillation apparatus are properly sealed to prevent the loss of vapor. This is especially critical in vacuum distillation.

  • Decomposition: this compound, like many organic compounds, can be susceptible to degradation at high temperatures. If the distillation pot temperature is too high, decomposition may occur, leading to a lower yield of the desired product. Consider using vacuum distillation to lower the required temperature.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Crude this compound, particularly from synthetic routes, often contains isomeric impurities such as borneol and isoborneol. Other terpene compounds and unreacted starting materials may also be present.

Q2: What are the boiling points of this compound and its common impurities?

A2: The boiling points of this compound and its common isomers are very close, which is the primary challenge in their separation by distillation.

CompoundBoiling Point at 760 mmHg (°C)Boiling Point at 50 mmHg (°C)
This compound201-202[2]122-123[2]
Borneol212[3]Not available
Isoborneol212-214Not available

Q3: Is it possible to completely separate this compound from its isomers by distillation alone?

A3: Achieving complete separation of this compound from its isomers by a single distillation pass is highly challenging due to their very similar boiling points. While highly efficient fractional distillation can significantly enrich the desired this compound isomer, trace amounts of other isomers may remain. For applications requiring very high purity, techniques like chromatography may be necessary as a final polishing step.

Q4: Can this compound form an azeotrope?

A4: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. While there is limited specific data on this compound forming azeotropes with common solvents, it is a possibility, especially with components of different polarity. If you observe a constant boiling point for a mixture that is known to contain impurities, you may be dealing with an azeotrope. In such cases, azeotropic distillation with a suitable entrainer might be required to break the azeotrope and achieve separation.[4][5]

Experimental Protocols

Protocol 1: Fractional Distillation of Crude this compound

This protocol outlines a general procedure for the purification of this compound using fractional distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar or boiling chips

  • Vacuum source and gauge (optional)

  • Glass wool or aluminum foil for insulation

Procedure:

  • Assembly:

    • Set up the fractional distillation apparatus in a fume hood.

    • Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask.

    • Connect the fractionating column to the flask and the distillation head to the column.

    • Place the thermometer in the distillation head, ensuring the top of the bulb is level with the bottom of the side arm leading to the condenser.

    • Connect the condenser to the distillation head and a receiving flask.

    • Insulate the fractionating column with glass wool or aluminum foil.

  • Distillation:

    • Begin stirring (if using a stir bar) and gently heat the flask.

    • Observe the "reflux ring" of condensing vapor as it slowly rises up the fractionating column.

    • Adjust the heating rate to maintain a slow and steady ascent of the reflux ring.

    • Once the vapor reaches the thermometer, the temperature should stabilize. This is the boiling point of the first fraction.

    • Collect the initial fraction (forerun), which will likely contain lower-boiling impurities, in a separate receiving flask.

    • As the temperature begins to rise again, change the receiving flask to collect the main this compound fraction. The temperature should remain stable during the collection of this fraction.

    • If a subsequent rise in temperature is observed, change the receiving flask again to collect the higher-boiling impurities.

    • Stop the distillation before the flask boils to dryness.

  • Analysis:

    • Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine their composition and purity.

Visualizations

Logical Workflow for Troubleshooting Poor Separation

G Troubleshooting Poor this compound Separation start Poor Separation of this compound Isomers check_column Is the fractionating column efficient enough? start->check_column increase_efficiency Use a column with more theoretical plates (e.g., packed or longer Vigreux). check_column->increase_efficiency No check_reflux Is the reflux ratio optimized? check_column->check_reflux Yes increase_efficiency->check_reflux increase_reflux Increase the reflux ratio. check_reflux->increase_reflux No check_pressure Is atmospheric pressure limiting separation? check_reflux->check_pressure Yes increase_reflux->check_pressure use_vacuum Perform distillation under vacuum. check_pressure->use_vacuum Yes check_azeotrope Could an azeotrope be forming? check_pressure->check_azeotrope No use_vacuum->check_azeotrope azeotropic_dist Consider azeotropic distillation with an entrainer. check_azeotrope->azeotropic_dist Yes end Improved Separation check_azeotrope->end No azeotropic_dist->end G This compound Purification Workflow start Crude this compound Sample setup Assemble Fractional Distillation Apparatus start->setup distill Perform Fractional Distillation setup->distill collect_forerun Collect Forerun (Low-Boiling Impurities) distill->collect_forerun collect_main Collect Main this compound Fraction collect_forerun->collect_main collect_tail Collect Tailings (High-Boiling Impurities) collect_main->collect_tail analyze Analyze Fractions by GC-MS collect_main->analyze end Pure this compound analyze->end

References

Optimizing fenchol drug delivery systems for in vivo research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing fenchol in in-vivo experimental models. The information is designed to assist in overcoming common challenges related to formulation, administration, and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in neurodegenerative disease models?

A1: this compound, also known as fenchyl alcohol, is a natural monoterpenoid compound found in plants like basil and eucalyptus leaves.[1][2] Its therapeutic potential, particularly in Alzheimer's disease models, stems from its role as a potent activator of the Free Fatty Acid Receptor 2 (FFAR2).[3][4][5] By binding to FFAR2, this compound mimics the effects of short-chain fatty acids (SCFAs), which are often reduced in patients with Alzheimer's disease.[6][7] This activation helps protect brain cells from amyloid-beta (Aβ) induced toxicity, reduces the formation of senescent "zombie" neuronal cells, and increases the clearance of Aβ protein from the brain.[7][8][9]

Q2: this compound has poor water solubility. What are the recommended vehicle formulations for in vivo administration?

A2: Due to its hydrophobic nature, this compound requires a suitable vehicle for solubilization or suspension for in vivo studies.[10] The choice of vehicle depends on the route of administration and the required dose. Common strategies include:

  • Co-solvents: Using a mixture of solvents. A common starting point is a solution containing a low percentage of DMSO (e.g., <10%) and a surfactant like Tween 80 or Cremophor EL in saline or phosphate-buffered saline (PBS).

  • Suspensions: For higher doses where solubility is a major hurdle, a micro-suspension can be prepared using vehicles like 0.5% carboxymethyl cellulose (CMC) in water.[10]

  • Nanoparticle Formulations: Encapsulating this compound into lipid-based or polymeric nanoparticles can improve stability, biodistribution, and cellular uptake.[11][12]

Q3: What are the appropriate routes of administration for this compound in rodent models?

A3: The optimal route depends on the experimental goal (e.g., systemic exposure vs. direct central nervous system delivery) and the formulation. Common routes include:

  • Intraperitoneal (IP) Injection: Frequently used for systemic administration in rodent studies due to its relative ease and ability to handle larger volumes compared to other parenteral routes.[13] It allows for rapid absorption.[13]

  • Oral Gavage (PO): This route mimics human drug intake but may be challenging for hydrophobic compounds like this compound due to potential bioavailability issues.[14]

  • Intravenous (IV) Injection: Provides immediate and 100% bioavailability but requires more technical skill and is typically used for low-volume, highly soluble formulations.[14]

  • Intranasal (IN) Administration: Being explored as a potential route for quicker delivery to the brain, bypassing the blood-brain barrier to some extent.[9][15]

Q4: How can I assess the stability of my this compound formulation?

A4: Formulation stability is crucial for reproducible results. Stability can be assessed through:

  • Visual Inspection: Check for precipitation, phase separation, or changes in color before each use.

  • Analytical Chemistry: Techniques like High-Performance Liquid Chromatography (HPLC) can quantify the concentration of this compound over time, ensuring it remains within an acceptable range (e.g., ±10% of the initial concentration).[16][17]

  • In Vitro Release Studies: For nanoparticle formulations, a dialysis-based method can be used to determine the drug release profile over time in a simulated physiological buffer.[18]

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Precipitation of this compound in Formulation - The concentration of this compound exceeds its solubility in the chosen vehicle.- The pH of the vehicle is not optimal for solubility.- The formulation has been stored improperly (e.g., at a low temperature).- Reduce Concentration: Lower the this compound concentration if experimentally viable.- Optimize Vehicle: Increase the percentage of co-solvent (e.g., DMSO) or surfactant (e.g., Tween 80), ensuring it stays within tolerated toxicity limits.[19]- Adjust pH: Test the solubility of this compound at different physiological pH values.[19]- Sonication: Use a bath sonicator to aid in dissolving the compound.- Storage: Ensure the formulation is stored at the recommended temperature and brought to room temperature before use.[19]
Irritation or Necrosis at Injection Site - The vehicle is causing irritation (e.g., high concentration of DMSO or ethanol).- The pH or osmolality of the formulation is non-physiological.- The formulation is not sterile, leading to infection.- Lower Co-solvent Concentration: Aim for a final DMSO concentration of 10% or less in the injected volume.[19]- Buffer Formulation: Use isotonic, buffered solutions (e.g., PBS) to adjust pH and osmolality to physiological levels.[19]- Sterile Filtration: Filter the final formulation through a 0.22 µm syringe filter before administration.[19]
High Variability in Experimental Results - Inconsistent dosing due to non-homogenous formulation (e.g., suspension settling).- Inaccurate administration technique.- Biological variability between animals.- Ensure Homogeneity: Vigorously vortex or sonicate the formulation immediately before drawing each dose to ensure a uniform suspension.[20]- Consistent Technique: Ensure all personnel are thoroughly trained on the administration route (e.g., proper IP injection technique).- Increase Sample Size: Increase the number of animals per group to improve statistical power and account for biological variance.[20]
Lack of Expected Therapeutic Efficacy - Poor bioavailability of the administered this compound.- Insufficient dose or dosing frequency.- Degradation of this compound in the formulation or in vivo.- Assess Bioavailability: If possible, perform pharmacokinetic (PK) studies to measure this compound concentration in plasma over time.- Dose-Response Study: Conduct a dose-escalation study to find the optimal therapeutic dose.- Change Route of Administration: Consider a route with higher bioavailability, such as IV or IP, if currently using oral gavage.[13]- Confirm Formulation Stability: Re-verify the stability of your formulation to ensure the compound is not degrading before administration.[21]

Data Presentation: Formulation & Administration Parameters

The following tables provide general guidelines for formulating and administering hydrophobic compounds like this compound in rodent models. Note: These are starting points and must be optimized for your specific compound and experimental design.

Table 1: Common Excipients for Preclinical Formulations of Hydrophobic Drugs

Excipient TypeExample(s)Typical Concentration RangePurpose
Surfactant / Solubilizer Tween 80, Tween 200.1% - 10% (v/v)Increases solubility, aids in forming stable emulsions or suspensions.
Co-solvent DMSO, Ethanol, PEG 4001% - 20% (v/v)Solubilizes the compound. Note: Keep concentrations as low as possible to avoid toxicity.
Suspending Agent Carboxymethyl cellulose (CMC)0.5% - 2% (w/v)Increases viscosity to prevent rapid settling of particles in a suspension.
Vehicle Saline (0.9% NaCl), PBSN/APrimary liquid base for the formulation, should be sterile and isotonic.

Table 2: Recommended Administration Volumes for Mice and Rats

RouteMouse (20-30g)Rat (200-300g)
Intravenous (IV) 100 - 200 µL500 µL - 1 mL
Intraperitoneal (IP) 200 - 500 µL2 - 5 mL
Subcutaneous (SC) 100 - 200 µL1 - 2 mL
Oral Gavage (PO) 200 - 400 µL2 - 5 mL

Source: Adapted from general guidelines for laboratory animal procedures.[13][22]

Visualizations: Pathways and Workflows

This compound's Neuroprotective Signaling Pathway

Fenchol_Pathway This compound's Mechanism of Action in Alzheimer's Disease Models cluster_gut Gut Microbiome cluster_neuron Neuron SCFAs Short-Chain Fatty Acids (SCFAs) (Often Reduced in AD) FFAR2 FFAR2 Receptor SCFAs->FFAR2 Activates Proteolysis Proteolysis Increase (Aβ Degradation) FFAR2->Proteolysis Promotes Senescence Senescence Decrease ('Zombie' Cell Reduction) FFAR2->Senescence Inhibits Abeta Amyloid-beta (Aβ) Accumulation Proteolysis->Abeta Reduces Neuroprotection Neuroprotection & Reduced Neurotoxicity Senescence->Neuroprotection Contributes to Abeta->Neuroprotection Is Reduced By This compound This compound (e.g., from Basil) This compound->FFAR2 Activates

Caption: this compound activates the FFAR2 receptor, promoting neuroprotective effects.

Experimental Workflow for In Vivo this compound Studies

InVivo_Workflow General Workflow for In Vivo this compound Efficacy Testing cluster_prep Phase 1: Preparation cluster_exp Phase 2: In Vivo Experiment cluster_analysis Phase 3: Analysis A This compound Formulation (Solubilization/Suspension) B Formulation QC (Stability, Sterility, Concentration) A->B D Administration (IP, PO, etc.) B->D Proceed if QC passes C Animal Acclimatization (e.g., AD Mouse Model) C->D E Monitoring (Health, Behavior) D->E F Tissue Collection (e.g., Brain) E->F At study endpoint G Biochemical Analysis (e.g., Aβ ELISA, Western Blot) F->G H Histopathology F->H I Data Analysis & Interpretation G->I H->I Troubleshooting_Logic Decision Tree for Troubleshooting Inconsistent Efficacy Start Inconsistent or No Efficacy Observed Formulation Is the formulation stable and homogenous? Start->Formulation CheckForm Action: Re-validate formulation. - Check for precipitation. - Vortex/sonicate before each dose. - Perform HPLC analysis. Formulation->CheckForm No Dosing Is the dose and administration route correct? Formulation->Dosing Yes End Consult with senior researcher or statistician CheckForm->End CheckDose Action: Review protocol. - Verify dose calculations. - Ensure proper administration technique. - Consider dose-response study. Dosing->CheckDose No Bioavailability Is this compound reaching the target tissue? Dosing->Bioavailability Yes CheckDose->End CheckPK Action: Consider PK study. - Measure plasma/brain concentration. - Evaluate alternative delivery system (e.g., nanoparticles) or route (e.g., IV). Bioavailability->CheckPK No / Unknown Model Is the animal model appropriate? Bioavailability->Model Yes CheckPK->End Model->End Yes CheckModel Action: Review model literature. - Check for high biological variability. - Increase animal numbers (N). - Confirm disease phenotype.

References

Methods for increasing fenchol solubility in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fenchol Solubility. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the low aqueous solubility of this compound. Here you will find frequently asked questions and troubleshooting guides to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of this compound?

A1: this compound is a monoterpenoid that is characterized by very low solubility in water.[1] It is variously described as "very slightly soluble" or "insoluble" in aqueous media.[1][2][3][4] While one predicted value for its water solubility is approximately 0.87 g/L, experimental data indicates it is sparingly soluble in aqueous buffers.[5][6] In contrast, this compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[5]

Q2: What are the primary methods for increasing the aqueous solubility of this compound?

A2: Several techniques can be employed to enhance the solubility of poorly water-soluble compounds like this compound. The most common approaches include:

  • Co-solvency: Blending water with a miscible organic solvent (co-solvent) in which this compound is soluble.[7][8]

  • Complexation with Cyclodextrins: Forming inclusion complexes where the hydrophobic this compound molecule is encapsulated within the cavity of a cyclodextrin molecule.[7][9][10]

  • Solid Dispersions: Dispersing this compound within a hydrophilic solid carrier or matrix at a molecular level.[11][12][13]

  • Nanoemulsions: Creating a stable, nano-sized oil-in-water emulsion where this compound is dissolved in the oil phase.[14][15][16]

  • Particle Size Reduction: Increasing the surface area of solid this compound through techniques like micronization or nanosuspension to improve its dissolution rate.[17][18][19]

Q3: For a simple in vitro cell culture experiment, what is the quickest way to prepare a this compound solution?

A3: The most straightforward method is using a co-solvent. First, prepare a concentrated stock solution of this compound in an organic solvent like DMSO or ethanol.[5][20] Then, dilute this stock solution into your aqueous cell culture medium, ensuring the final concentration of the organic solvent is low (typically ≤0.5%) to avoid cytotoxicity.[21] It is crucial to add the stock solution to the aqueous medium while vortexing to ensure rapid dispersion.[21]

Q4: How do cyclodextrins increase this compound's solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][22][23] They act as "host" molecules that can encapsulate a "guest" molecule—in this case, the nonpolar this compound—into their central cavity.[7][10] This complexation effectively shields the hydrophobic this compound from the surrounding water, and the hydrophilic exterior of the cyclodextrin allows the entire host-guest complex to dissolve in the aqueous medium, thereby increasing this compound's apparent solubility.[9][23]

Q5: What is a solid dispersion and how can it help solubilize this compound?

A5: A solid dispersion is a system where a poorly water-soluble drug (this compound) is dispersed in a highly soluble solid hydrophilic carrier.[12][24] The drug can be dispersed in various forms, such as amorphous particles, crystalline particles, or molecularly.[12] This technique enhances solubility by reducing particle size to a molecular level, improving wettability, and potentially converting the drug to a higher-energy amorphous form, which dissolves more readily than the stable crystalline form.[12][25]

Q6: Are nanoemulsions a viable option for this compound formulation?

A6: Yes, nanoemulsions are a promising approach for lipophilic compounds like this compound.[15] Nanoemulsions are oil-in-water dispersions with extremely small droplet sizes (typically 20-200 nm).[14] this compound would be dissolved in the oil phase, and these tiny droplets are then stabilized in the aqueous phase by surfactants. The large surface area of the droplets enhances the dissolution and absorption of the encapsulated compound.[14]

Quantitative Data Summary

The following tables provide an overview of this compound's solubility in various solvents and a qualitative comparison of different solubility enhancement techniques.

Table 1: Solubility of this compound in Different Solvents

Solvent/MediumSolubilityCitation(s)
WaterVery slightly soluble / Insoluble[1][2][3][4]
Predicted Water Solubility~0.87 g/L[6]
EthanolSoluble (~16 mg/mL for (+)-Fenchol)[5]
Dimethyl Sulfoxide (DMSO)Soluble (~16 mg/mL for (+)-Fenchol)[5]
Dimethylformamide (DMF)Soluble (~25 mg/mL for (+)-Fenchol)[5]
1:2 DMF:PBS (pH 7.2)~0.3 mg/mL for (+)-Fenchol[5]

Table 2: Qualitative Comparison of this compound Solubility Enhancement Methods

MethodPrincipleAdvantagesCommon Issues
Co-solvency Altering solvent polaritySimple, quick for lab-scalePotential solvent toxicity, precipitation upon dilution
Cyclodextrin Complexation Encapsulation of drug moleculesHigh efficiency, low toxicity (with modified CDs)Saturation of complexation, specific drug:CD ratio needed
Solid Dispersion Molecular dispersion in a solid carrierSignificant solubility increase, improved dissolution ratePhysical instability (recrystallization), manufacturing complexity
Nanoemulsion Dispersion in nano-sized oil dropletsHigh drug loading, suitable for very lipophilic drugsFormulation stability challenges, requires specific excipients

Troubleshooting Guide

Issue 1: My this compound precipitates immediately when I add the DMSO stock to my aqueous buffer.

  • Possible Cause A: Final concentration is too high.

    • Explanation: The final concentration of this compound in your aqueous solution may be exceeding its kinetic solubility limit under the specific conditions (e.g., pH, buffer components, temperature).[21]

    • Suggested Solution: Try preparing a more dilute solution. If possible, perform a kinetic solubility assay to determine the maximum achievable concentration in your specific buffer.[21]

  • Possible Cause B: Improper mixing technique.

    • Explanation: Adding the concentrated DMSO stock directly into the buffer without adequate mixing can create localized areas of supersaturation, causing the compound to crash out of solution. This is a common issue known as solvent-shifting precipitation.[21]

    • Suggested Solution: Always add the DMSO stock solution dropwise to the larger volume of the aqueous buffer while vigorously vortexing or stirring.[21] This ensures rapid dispersion.

  • Possible Cause C: Final DMSO concentration is too low.

    • Explanation: While a low final co-solvent concentration is desired to avoid toxicity, it may not be sufficient to keep the this compound dissolved.

    • Suggested Solution: Ensure your final DMSO concentration is between 0.1% and 0.5% for cell-based assays.[21] While higher concentrations may improve solubility, they can be toxic to cells. Always run a vehicle control with the same final DMSO concentration in your experiments.[21]

start Precipitation Observed During Dilution q1 Is the final concentration above the known solubility limit? start->q1 sol1 Lower the final concentration. Perform a solubility assay. q1->sol1 Yes q2 How was the stock solution added to the buffer? q1->q2 No end_node Clear Solution sol1->end_node sol2b Incorrectly (e.g., buffer added to stock, or no vortexing) q2->sol2b q3 What is the final co-solvent percentage? q2->q3 Correctly sol2a Add stock dropwise to buffer while vigorously vortexing. sol2a->end_node sol2b->sol2a sol3 Adjust co-solvent % (e.g., 0.1-0.5% for cells). Consider adding excipients (e.g., Tween). q3->sol3 sol3->end_node

Troubleshooting workflow for this compound precipitation.

Issue 2: My this compound solution appears clear initially but becomes cloudy or shows precipitate over time.

  • Possible Cause: Thermodynamic instability.

    • Explanation: The initially clear solution may be supersaturated. Over time, the thermodynamically unstable supersaturated state breaks down, leading to the precipitation of the compound until it reaches its equilibrium solubility.

    • Suggested Solution: Use the prepared solution immediately after formulation.[21] For longer-term stability, consider formulation strategies that create a more stable system, such as incorporating stabilizing polymers (in solid dispersions) or using cyclodextrins.[21][26]

Issue 3: The solubility enhancement with β-cyclodextrin is not as effective as expected.

  • Possible Cause A: Incorrect type or derivative of cyclodextrin.

    • Explanation: Native β-cyclodextrin has relatively low aqueous solubility itself.[27] Modified derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), offer significantly higher aqueous solubility and can be more effective.[9][27][]

    • Suggested Solution: Screen different cyclodextrin derivatives. HP-β-CD is a common and effective choice for enhancing the solubility of hydrophobic compounds for parenteral administration.[29]

  • Possible Cause B: Suboptimal preparation method.

    • Explanation: Simply mixing the drug and cyclodextrin may not be sufficient for efficient complex formation.

    • Suggested Solution: Employ more robust methods like kneading, co-precipitation, freeze-drying, or spray-drying to facilitate the inclusion of this compound into the cyclodextrin cavity.[19]

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution Using a Co-solvent (DMSO)

  • Prepare Stock Solution: Weigh out the desired amount of this compound and dissolve it in pure DMSO to create a high-concentration stock solution (e.g., 10-50 mg/mL). Ensure the this compound is completely dissolved. This stock can be stored at -20°C.[5]

  • Prepare Aqueous Buffer: Prepare your desired aqueous buffer (e.g., PBS, cell culture medium).

  • Dilution: Place the required volume of the aqueous buffer in a sterile tube.

  • Vortex and Add: While vigorously vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution drop-by-drop to achieve your final desired concentration.[21]

  • Final Mix and Inspection: Continue to vortex for an additional 15-30 seconds. Visually inspect the solution. It should be clear and free of any precipitate.[21] Use this solution immediately for your experiments.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Freeze-Drying Method)

This protocol is adapted from general methods for preparing inclusion complexes.[30][31]

  • Molar Ratio Selection: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1).

  • Cyclodextrin Solution: Dissolve the calculated amount of hydroxypropyl-β-cyclodextrin (HP-β-CD) in purified water with stirring.

  • This compound Solution: Dissolve the calculated amount of this compound in a minimal amount of a suitable organic solvent, such as ethanol.

  • Mixing: Slowly add the this compound solution to the aqueous HP-β-CD solution under constant stirring.

  • Equilibration: Seal the container and stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Filtration (Optional): Filter the solution to remove any un-complexed this compound that may have precipitated.

  • Lyophilization: Freeze the solution (e.g., at -80°C) and then lyophilize (freeze-dry) it for at least 48 hours to obtain a dry powder of the this compound-HP-β-CD inclusion complex.

  • Reconstitution: The resulting powder can be readily dissolved in aqueous media for your experiments.

cluster_host Host Preparation cluster_guest Guest Preparation h1 Dissolve HP-β-CD in Water mix Mix Solutions (Guest into Host) h1->mix g1 Dissolve this compound in Ethanol g1->mix stir Stir for 24-48h (Equilibration) mix->stir lyo Lyophilize (Freeze-Dry) stir->lyo product This compound-CD Complex (Water-Soluble Powder) lyo->product

Workflow for this compound-Cyclodextrin complex preparation.

Protocol 3: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

This is a general protocol based on a common method for preparing solid dispersions.[11]

  • Carrier and Drug Selection: Choose a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, polyethylene glycol (PEG) 6000) and determine the desired this compound-to-carrier weight ratio (e.g., 1:5).

  • Dissolution: Dissolve both the this compound and the carrier in a common volatile solvent, such as ethanol or methanol, ensuring a clear solution is formed.

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. The evaporation should be done at a controlled temperature (e.g., 40-50°C) to form a thin film on the flask wall.

  • Drying: Further dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask, then pulverize it using a mortar and pestle. Sieve the powder to obtain a uniform particle size.

  • Storage and Use: Store the resulting powder in a desiccator. This solid dispersion can be used to prepare aqueous solutions for experiments, where it should exhibit enhanced dissolution compared to pure this compound.

A This compound D Dissolve this compound and Carrier in Solvent A->D B Hydrophilic Carrier (e.g., PVP K30) B->D C Common Solvent (e.g., Ethanol) C->D E Solvent Evaporation (Rotary Evaporator) D->E F Vacuum Drying E->F G Pulverize and Sieve F->G H Solid Dispersion Powder (Enhanced Solubility) G->H

Logical workflow for the Solvent Evaporation method.

References

Technical Support Center: Stabilizing Fenchol in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of fenchol in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated after preparation. What should I do?

A1: this compound has very low solubility in water.[1] Precipitation is a common issue when preparing aqueous solutions.

  • Troubleshooting Steps:

    • Solvent Selection: this compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[2] For aqueous solutions, it is recommended to first dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMF or DMSO) and then slowly add the aqueous buffer or media while vortexing.[2]

    • Concentration: Re-evaluate the final concentration of this compound in your aqueous solution. It may be exceeding its solubility limit. The solubility of (+)-fenchol in a 1:2 solution of DMF:PBS (pH 7.2) is approximately 0.3 mg/ml.[2]

    • Temperature: Ensure the temperature of your solution is appropriate. This compound is a solid at room temperature with a melting point between 35-40°C.[1] If you are working with a concentrated stock, gentle warming might be necessary, but be cautious of potential degradation at elevated temperatures.

Q2: I suspect my this compound is degrading in solution. What are the common causes?

A2: Like other monoterpenoid alcohols and phenolic compounds, this compound's stability can be influenced by several factors:

  • pH: Extreme pH values can affect the stability of related compounds. Phenolic compounds, for instance, are generally more stable in acidic to neutral pH and can degrade in alkaline conditions.[3][4]

  • Light: Exposure to light, particularly UV light, can cause photodegradation of phenolic and terpenoid compounds.[5]

  • Temperature: High temperatures can accelerate the degradation of many organic compounds, including terpenoids.[6]

  • Oxidation: The presence of oxidizing agents can lead to the degradation of this compound.

Q3: What are the best practices for preparing and storing this compound stock solutions?

A3: To ensure the stability and longevity of your this compound stock solutions:

  • Solvent: Prepare stock solutions in a suitable organic solvent where this compound is highly soluble, such as ethanol, DMSO, or DMF.[2]

  • Storage Temperature: Store stock solutions at -20°C for long-term storage.[2]

  • Inert Atmosphere: For maximum stability, purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the this compound to minimize oxidation.[2]

  • Light Protection: Store solutions in amber vials or wrap them in aluminum foil to protect them from light.

  • Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day.[2] Prepare fresh dilutions from your stock solution for each experiment.

Q4: How can I check the stability of my this compound solution?

A4: You can assess the stability of your this compound solution by monitoring its concentration over time using analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common methods for quantifying phenolic compounds and terpenoids.[7][8][9] A decrease in the this compound peak area and the appearance of new peaks would indicate degradation.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays
  • Potential Cause: this compound precipitation in the cell culture medium.

  • Troubleshooting Workflow:

    A Inconsistent results observed B Visually inspect the final solution in the assay plate for precipitation or cloudiness. A->B C Precipitation observed B->C Yes D No precipitation observed B->D No E Reduce the final concentration of this compound. C->E H Re-evaluate the stability of the this compound stock solution. D->H F Increase the concentration of the organic co-solvent (e.g., DMSO), ensuring it is below the toxicity threshold for your cells. E->F G Consider using a stabilizing agent like cyclodextrins. F->G I Perform a time-course stability study of this compound in the cell culture medium under incubation conditions. H->I

    Caption: Troubleshooting workflow for inconsistent cell-based assay results.

Issue 2: Suspected Degradation of this compound During an Experiment
  • Potential Cause: Exposure to harsh experimental conditions (e.g., high temperature, extreme pH, light).

  • Troubleshooting Steps:

    • Review Experimental Protocol: Identify any steps that involve high temperatures, extreme pH, or prolonged exposure to light.

    • Forced Degradation Study: Conduct a forced degradation study to understand this compound's stability under your specific experimental conditions. This involves intentionally exposing this compound solutions to stress conditions (see protocol below).

    • Analytical Monitoring: Use HPLC or GC to analyze samples from your experiment at different time points to quantify this compound and detect any potential degradation products.

    • Modify Protocol: Based on the stability data, modify your experimental protocol to minimize exposure to the identified stress factors. This could involve performing steps at a lower temperature, protecting the solution from light, or adjusting the pH.

Data Presentation

Table 1: Solubility of (+)-Fenchol in Common Solvents

SolventSolubilityReference
Ethanol~16 mg/ml[2]
DMSO~16 mg/ml[2]
Dimethylformamide (DMF)~25 mg/ml[2]
Aqueous BuffersSparingly soluble[2]
Water461.4 mg/L (estimated)[10]

Table 2: Recommended Storage Conditions for this compound Solutions

Solution TypeSolventStorage TemperatureLight ProtectionMaximum Recommended Storage
Stock SolutionEthanol, DMSO, DMF-20°CAmber vial or foil wrap≥ 4 years[2]
Aqueous DilutionBuffer or Media2-8°CAmber vial or foil wrap≤ 24 hours[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weigh the desired amount of solid (+)-fenchol in a sterile conical tube.

  • Add the appropriate volume of high-purity organic solvent (e.g., DMF) to achieve the desired stock concentration (e.g., 25 mg/ml).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be required.

  • (Optional for maximum stability) Purge the headspace of the tube with an inert gas (e.g., nitrogen) before capping.

  • Store the stock solution at -20°C in a tightly sealed, light-protected container.

Protocol 2: Forced Degradation Study of this compound

This protocol is a general guideline and should be adapted based on the specific experimental conditions.

  • Prepare this compound Solutions: Prepare solutions of this compound in the relevant experimental solvent (e.g., buffer, cell culture media) at a known concentration (e.g., 0.1 mg/ml).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the this compound solution.

    • Base Hydrolysis: Add 0.1 M NaOH to the this compound solution.

    • Oxidation: Add 3% H₂O₂ to the this compound solution.

    • Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 50-70°C).

    • Photodegradation: Expose the this compound solution to a light source (e.g., UV lamp).

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours). Include a control sample stored under normal conditions (e.g., 4°C, protected from light).

  • Neutralization (for acid/base hydrolysis): At each time point, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all samples (including the control) at each time point using a validated HPLC or GC method to determine the remaining concentration of this compound and to observe the formation of any degradation products.

Mandatory Visualizations

cluster_prep Solution Preparation cluster_exp Experimental Use cluster_analysis Stability Assessment A Weigh solid this compound B Dissolve in minimal organic solvent (e.g., DMF) A->B C Slowly add aqueous buffer/media while vortexing B->C D Prepare fresh for each experiment C->D E Introduce to experimental system (e.g., cell culture) D->E F Incubate under controlled conditions (Temperature, Light, pH) E->F G Collect samples at time points F->G H Analyze by HPLC/GC G->H I Quantify this compound and detect degradants H->I

Caption: Experimental workflow for preparing and assessing the stability of this compound solutions.

A This compound Stability Issue B Is the solution aqueous? A->B C Yes B->C D No B->D E Is precipitation visible? C->E I Suspect chemical degradation. D->I F Yes E->F G No E->G H Decrease concentration or increase co-solvent. F->H G->I J Check for extreme pH, high temperature, or light exposure. I->J K Consider oxidation. I->K L Perform forced degradation study to identify cause. J->L K->L M Modify experimental conditions or add stabilizers. L->M

References

Fenchol purity analysis and methods for impurity identification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the purity analysis of Fenchol.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary analytical method for determining this compound purity?

A1: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and effective method for this compound purity analysis. GC provides excellent separation of this compound from its volatile and semi-volatile impurities, while FID offers robust quantification and MS provides definitive identification of the separated components.

Q2: What are the common impurities that can be expected in a this compound sample?

A2: Common impurities in this compound often originate from the manufacturing process or degradation. These can include:

  • Isomers: Other stereoisomers of this compound (e.g., α-Fenchol, β-Fenchol, endo/exo isomers) and isomers of related monoterpenoids like Borneol are common.[1][2]

  • Starting Materials: Unreacted starting material, such as Fenchone, from which this compound is often produced via catalytic hydrogenation, can be present.[3]

  • Degradation Products: Oxidation of this compound can lead to the formation of Fenchone.[2]

  • Solvent Residues: Residual solvents from the synthesis and purification process may also be present.

Q3: How can I definitively identify an unknown impurity found during analysis?

A3: A multi-step approach is recommended. Initially, GC-MS analysis provides the retention time and mass spectrum of the impurity. The mass spectrum can be compared against spectral libraries (like NIST) for a tentative identification.[1] For definitive structural confirmation, especially for novel impurities, techniques like high-resolution mass spectrometry (HRMS) can provide an accurate molecular formula.[4][5] Subsequently, isolating the impurity, for example through preparative chromatography, and analyzing it using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D-NMR) is the gold standard for unambiguous structure elucidation.[6][7][8]

Q4: Is derivatization necessary for this compound analysis by GC?

A4: Typically, this compound, as a monoterpenoid alcohol, is volatile enough for direct analysis by GC without derivatization.[9][10] However, if issues like peak tailing (due to interaction with active sites in the GC system) are observed, derivatization (e.g., silylation) can be employed to block the active hydroxyl group, improving peak shape and thermal stability.[11]

Section 2: Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments.

GC-MS Analysis Issues

Q: My this compound peak is showing significant tailing. What are the potential causes and solutions?

A: Peak tailing is a common issue, often indicating unwanted interactions between the analyte and the GC system.

  • Possible Causes:

    • Active Sites: The polar hydroxyl group of this compound can interact with active sites (e.g., silanol groups) in the injector liner, column, or connections.

    • Column Contamination/Degradation: Accumulation of non-volatile residues at the column head or degradation of the stationary phase can create active sites.

    • Improper Column Installation: The column may be installed too high or too low in the injector or detector.[12]

    • Low Injector Temperature: Insufficient temperature can lead to slow volatilization of the sample.

  • Solutions:

    • Use a Deactivated Liner: Employ a deactivated (silanized) injector liner and ensure any glass wool is also deactivated.

    • Column Maintenance: Trim the first 5-10 cm from the front of the column to remove contaminants. If the problem persists, bake out the column at a high temperature (within its specified limit) or replace it.[12]

    • Reinstall Column: Check the instrument manual for correct column installation depths and reinstall carefully.

    • Optimize Temperatures: Ensure the injector temperature is sufficiently high to ensure rapid and complete vaporization of this compound.

Q: I am observing inconsistent retention times for this compound across different runs. What should I investigate?

A: Retention time shifts suggest a lack of stability in the chromatographic conditions.

  • Possible Causes:

    • System Leaks: A leak in the carrier gas line, septum, or column fittings is a common cause.[13][14]

    • Inconsistent Oven Temperature: The GC oven may not be reproducing the temperature program accurately.[15]

    • Fluctuating Flow Rate: Issues with the electronic pressure control (EPC) or a nearly empty gas cylinder can cause flow variations.

    • Insufficient Equilibration Time: Not allowing the oven temperature to stabilize at the initial setpoint before injection can cause shifts.[14]

  • Solutions:

    • Perform a Leak Check: Use an electronic leak detector to systematically check all fittings and connections from the gas source to the detector.

    • Verify Oven Temperature: If possible, use an independent calibrated thermometer to check the oven's temperature accuracy.

    • Check Gas Supply and Controllers: Ensure the gas cylinder has adequate pressure and that the flow controllers are functioning correctly.

    • Increase Equilibration Time: Extend the oven equilibration time in your method to ensure thermal stability before each run.

Q: My chromatogram shows a noisy or drifting baseline. How can I resolve this?

A: A poor baseline can compromise sensitivity and integration accuracy.

  • Possible Causes:

    • Column Bleed: The column stationary phase is degrading and eluting, often at higher temperatures.[15]

    • Contaminated Carrier Gas: Impurities (e.g., oxygen, moisture, hydrocarbons) in the carrier gas.[12][14]

    • Septum Bleed: Degrading particles from the injector septum entering the column.[15]

    • Detector Contamination: The detector (FID or MS source) may be dirty.[14]

  • Solutions:

    • Condition the Column: Condition the column according to the manufacturer's instructions. If bleed is still high, the column may be old and require replacement. Use low-bleed columns where possible.

    • Install/Replace Gas Purifiers: Ensure high-purity carrier gas is used and that oxygen, moisture, and hydrocarbon traps are installed and have not expired.

    • Use High-Quality Septa: Use low-bleed septa and replace them regularly as part of routine maintenance. Ensure the septum purge is active.

    • Clean the Detector: Follow the instrument manufacturer's procedure for cleaning the FID or the MS ion source, quadrupoles, and detector.

Section 3: Detailed Experimental Protocols

Protocol 1: GC-MS Method for this compound Purity Analysis

This protocol provides a general starting point for analyzing this compound purity. Parameters should be optimized for your specific instrument and column.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a suitable solvent (e.g., Methanol, Hexane) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of approximately 50 µg/mL for analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890 system or equivalent.[16]

    • Mass Spectrometer: Agilent 5975 TAD or equivalent mass selective detector.[16]

    • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[16]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[16]

    • Injector: Split/Splitless injector.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Split Ratio: 50:1 (can be adjusted based on concentration).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 240 °C.

      • Hold: 5 minutes at 240 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[16]

    • Mass Scan Range: m/z 40-300.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method (Area % = [Area of this compound Peak / Total Area of All Peaks] x 100). This assumes all components have a similar response factor in the MS. For higher accuracy, use an FID and/or determine relative response factors.

    • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

Protocol 2: NMR Analysis for Structural Elucidation

This protocol outlines the steps for confirming the structure of this compound and identifying an unknown impurity after isolation.

  • Sample Preparation:

    • Dissolve 5-10 mg of the isolated compound (this compound or impurity) in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Instrumentation and Experiments:

    • Spectrometer: Bruker Avance 400 MHz spectrometer or higher field instrument.

    • Experiments to Run:

      • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and neighboring protons.

      • ¹³C NMR & DEPT-135: Identifies the number of different carbon atoms and distinguishes between CH, CH₂, and CH₃ groups.

      • 2D COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically on adjacent carbons).

      • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.

      • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds, which is crucial for piecing together the molecular skeleton.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, Mnova).

    • Assign all ¹H and ¹³C signals using the combination of 1D and 2D NMR data.

    • For an unknown impurity, piece together the molecular fragments identified from COSY and HMBC correlations to elucidate the complete chemical structure.[6][8]

    • Compare the obtained spectra with literature data or predicted spectra to confirm the proposed structure.

Section 4: Data Presentation

Table 1: Typical GC-MS Parameters for this compound Analysis
ParameterRecommended SettingPurpose
ColumnHP-5MS (or equivalent 5% Phenyl Polysiloxane), 30m x 0.25mm, 0.25µmProvides good separation for semi-volatile monoterpenoids.[16]
Carrier GasHeliumInert gas, provides good efficiency.
Flow Rate1.0 - 1.5 mL/min (Constant Flow)Ensures reproducible retention times.
Injection ModeSplitPrevents column overloading with concentrated samples.
Split Ratio20:1 to 100:1Adjustable based on sample concentration.
Injector Temp.250 °CEnsures rapid vaporization of this compound.
Oven Program60°C (2 min), ramp 5-10°C/min to 240°C (5 min)Separates this compound from closely related isomers and impurities.
MS IonizationElectron Ionization (EI), 70 eVStandard mode for creating reproducible, library-searchable mass spectra.
Mass Rangem/z 40 - 300Covers the expected mass of this compound (154.25 g/mol ) and its fragments.[1][17]
Table 2: Common Impurities in this compound and their Identification
ImpurityChemical FormulaMolecular WeightLikely OriginPrimary Identification Method
FenchoneC₁₀H₁₆O152.23Unreacted starting material; Oxidation product.[2][3]GC-MS (Unique mass spectrum and retention time)
BorneolC₁₀H₁₈O154.25Isomerization during synthesis.[2]GC-MS (Different retention time, similar mass spectrum)
IsoborneolC₁₀H₁₈O154.25Isomerization during synthesis.GC-MS (Different retention time, similar mass spectrum)
CampheneC₁₀H₁₆136.23Side-product from synthesis.GC-MS (Unique mass spectrum and retention time)

Section 5: Visualized Workflows

This compound Purity Analysis Workflow

Fenchol_Purity_Analysis cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_report Final Report prep Prepare this compound Sample (e.g., 50 µg/mL in Hexane) gcms GC-MS Analysis prep->gcms purity Calculate Purity (Area %) gcms->purity identify Identify Impurities (MS Library Search) gcms->identify nmr NMR Analysis (for structure confirmation) report Generate Certificate of Analysis purity->report elucidate Elucidate Structure (if unknown) identify->elucidate If impurity is unknown identify->report elucidate->nmr

Caption: A general workflow for this compound purity analysis.

Troubleshooting Tree for GC Peak Tailing

GC_Troubleshooting_Tailing cluster_checks Troubleshooting Steps cluster_solutions Solutions start This compound Peak is Tailing check_liner Check Injector Liner Is it clean and deactivated? start->check_liner check_column Check Column Is it old or contaminated? check_liner->check_column Yes sol_liner Replace with a new, deactivated liner check_liner->sol_liner No check_install Check Column Installation Is it at the correct depth? check_column->check_install No sol_column Trim 5-10 cm from column inlet or replace the column check_column->sol_column Yes sol_install Reinstall column according to manufacturer's guide check_install->sol_install No resolved Problem Resolved check_install->resolved Yes sol_liner->resolved sol_column->resolved sol_install->resolved

Caption: A decision tree for troubleshooting GC peak tailing issues.

References

Technical Support Center: Oxidation of Fenchol to Fenchone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the oxidation of fenchol to fenchone. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My this compound to fenchone oxidation reaction is showing low or no conversion. What are the possible causes and how can I troubleshoot this?

A1: Low or no conversion in the oxidation of this compound to fenchone can stem from several factors, primarily related to the reagents, reaction conditions, or catalyst activity.

Possible Causes:

  • Inactive Oxidizing Agent: The oxidizing agent (e.g., sodium hypochlorite, potassium permanganate) may have degraded over time.

  • Poor Catalyst Activity: If using a catalytic method (e.g., catalytic dehydrogenation), the catalyst may be poisoned or deactivated.[1]

  • Inadequate Reaction Temperature: The temperature may be too low to initiate or sustain the reaction.

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

  • Presence of Impurities: Impurities in the starting material (this compound) or solvent can interfere with the reaction.

Troubleshooting Steps:

  • Verify Reagent Quality: Use a fresh batch of the oxidizing agent. For catalytic reactions, ensure the catalyst is new or has been properly stored and handled to prevent deactivation.[1]

  • Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time and continue monitoring.

  • Ensure Anhydrous Conditions (if required): For certain methods, such as catalytic dehydrogenation, the presence of water can negatively impact the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.[2][3]

  • Purify Starting Material: If impurities are suspected, purify the this compound using an appropriate method like distillation or chromatography.

Q2: My reaction is incomplete, and I have a mixture of this compound and fenchone. How can I separate the product from the unreacted starting material?

A2: Separation of fenchone from unreacted this compound can be achieved based on their differing physical properties.

Separation Methods:

  • Fractional Distillation: this compound and fenchone have different boiling points (this compound: ~201°C, Fenchone: ~193-194°C), which allows for their separation by vacuum fractional distillation.[4][5] This method is suitable for larger scale purifications.

  • Column Chromatography: For smaller scales, silica gel column chromatography is an effective method. Fenchone is more polar than this compound, allowing for separation with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).[6] The separation can be monitored by TLC.[6][7]

Q3: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?

A3: The formation of byproducts is dependent on the chosen oxidation method and reaction conditions.

Common Side Reactions and Solutions:

  • Over-oxidation: Strong oxidizing agents might lead to the formation of other oxygenated products. Careful control of stoichiometry and reaction time is crucial.

  • Rearrangement Products: Acid-catalyzed rearrangements of the fenchone skeleton can occur, especially at elevated temperatures.[7] Using milder reaction conditions and controlling the pH can mitigate this.

  • Formation of Esters (in Catalytic Dehydrogenation): In some catalytic dehydrogenation processes, acetic anhydride is used to convert unreacted this compound into its acetate ester, facilitating the purification of fenchone by distillation.[2]

To minimize byproducts, it is essential to carefully follow established protocols and monitor the reaction progress to stop it at the optimal time.

Q4: What are the recommended methods for monitoring the progress of the this compound to fenchone oxidation?

A4: Real-time monitoring of the reaction is critical for achieving optimal yield and minimizing side reactions.

Monitoring Techniques:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively track the disappearance of the starting material (this compound) and the appearance of the product (fenchone). A co-spot of the starting material and the reaction mixture is recommended for accurate comparison.[8][9]

  • Gas Chromatography (GC): GC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of this compound and fenchone.[7] This is particularly useful for optimizing reaction conditions.

Experimental Protocols

Protocol 1: Oxidation using Sodium Hypochlorite (Bleach)

This protocol describes a common method for the oxidation of a secondary alcohol to a ketone.

Materials:

  • This compound

  • Glacial Acetic Acid

  • Sodium Hypochlorite solution (commercial bleach, ~5%)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Bisulfite solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, separatory funnel, and standard laboratory glassware

Procedure:

  • Dissolve this compound in glacial acetic acid in a round-bottom flask.

  • Cool the flask in an ice bath to maintain the temperature between 15-20°C.

  • Slowly add the sodium hypochlorite solution dropwise while stirring. Monitor the temperature to prevent it from rising significantly.

  • After the addition is complete, continue stirring at room temperature and monitor the reaction progress by TLC.

  • Once the reaction is complete, quench any excess oxidant by adding saturated sodium bisulfite solution until a starch-iodide test is negative.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude fenchone.

  • Purify the crude product by vacuum fractional distillation or column chromatography.[6]

Protocol 2: Catalytic Dehydrogenation

This method provides a high-yield route to fenchone.[2][3]

Materials:

  • This compound (purity > 95%)

  • p-Xylene (solvent)

  • Dehydrogenation catalyst (e.g., a self-prepared copper-based catalyst)[2][3]

  • Three-necked flask equipped with a thermometer, stirrer, and water trap

  • Distillation apparatus

Procedure:

  • Dehydration: Combine this compound and p-xylene in the three-necked flask and heat to reflux to remove any residual water using the water trap.[2][3]

  • Catalytic Dehydrogenation: Cool the mixture to below 170°C, then add the dehydrogenation catalyst. Heat the mixture to reflux and maintain for 5-7 hours.[2] Monitor the reaction by GC.

  • Solvent Removal: After the reaction is complete, distill off the p-xylene solvent, which can be recycled.[2]

  • Purification: The crude fenchone can be further purified by vacuum fractional distillation to achieve high purity (>99%).[2]

Quantitative Data

Table 1: Comparison of Oxidation Methods for this compound to Fenchone

Oxidation MethodOxidizing Agent/CatalystTypical Yield (%)Key AdvantagesKey Disadvantages
Bleach Oxidation Sodium HypochloriteModerate to HighInexpensive, readily available reagent.Can lead to side reactions if not controlled.
Permanganate Oxidation Potassium PermanganateVariableStrong oxidizing agent.Low conversion rates reported; can be difficult to control.[2]
Dichromate Oxidation Potassium DichromateGoodEffective for oxidation.Generates chromium waste, which is an environmental concern; difficult workup.[2]
Catalytic Dehydrogenation Copper-based catalystHigh (>92%)[10]High conversion and selectivity; recyclable solvent.[2][3]Requires higher temperatures and a specific catalyst.

Visualizations

Experimental Workflow: Catalytic Dehydrogenation of this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dehydrate Dehydrate this compound and p-Xylene start->dehydrate add_catalyst Add Dehydrogenation Catalyst dehydrate->add_catalyst reflux Heat to Reflux (5-7 hours) add_catalyst->reflux monitor Monitor by GC reflux->monitor monitor->reflux Incomplete distill_solvent Distill off p-Xylene monitor->distill_solvent Complete vac_distill Vacuum Fractional Distillation distill_solvent->vac_distill product Pure Fenchone vac_distill->product

Caption: Workflow for the catalytic dehydrogenation of this compound to fenchone.

Troubleshooting Logic: Low Conversion of this compound

G cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_impurities Starting Material/Solvent start Low Conversion Observed check_oxidant Is Oxidant/Catalyst Active? start->check_oxidant fresh_reagent Use Fresh Reagent/ New Catalyst check_oxidant->fresh_reagent No check_temp Is Temperature Optimal? check_oxidant->check_temp Yes increase_temp Increase Temperature check_temp->increase_temp No check_time Is Reaction Time Sufficient? check_temp->check_time Yes increase_time Increase Reaction Time check_time->increase_time No check_purity Are Starting Materials Pure & Dry? check_time->check_purity Yes purify_sm Purify this compound/ Use Anhydrous Solvent check_purity->purify_sm No

Caption: Troubleshooting flowchart for low conversion in this compound oxidation.

References

Optimizing reaction conditions for fenchol esterification processes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of fenchol esterification reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind this compound esterification, and why are my yields low?

A1: this compound esterification is typically a Fischer esterification reaction, which involves reacting this compound (an alcohol) with a carboxylic acid in the presence of an acid catalyst.[1] This reaction is reversible, meaning it can proceed in both the forward (ester formation) and reverse (ester hydrolysis) directions, leading to an equilibrium state.[2][3]

Low yields are often due to the reaction reaching equilibrium without favoring the product side.[3] The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the reactants (hydrolysis).[1][2] To improve the yield, the equilibrium must be shifted to the right, favoring the formation of the this compound ester.[2]

Q2: How can I shift the reaction equilibrium to maximize my this compound ester yield?

A2: According to Le Chatelier's principle, you can shift the equilibrium towards the products by either using an excess of one of the reactants or by removing a product as it is formed.[2]

  • Use Excess Reactant : Employing a large excess of either this compound or the carboxylic acid can drive the reaction forward. Using the less expensive reactant in excess is a common strategy. In some cases, using a 10-fold excess of the alcohol has been shown to increase ester yield significantly.[2]

  • Remove Water : Removing the water byproduct as it forms is a highly effective method to prevent the reverse reaction.[2][4] This is commonly achieved using a Dean-Stark apparatus, which continuously separates water from the reaction mixture via azeotropic distillation with a solvent like toluene.[2][4] Alternatively, a dehydrating agent, such as concentrated sulfuric acid, can be used not only as a catalyst but also to absorb the water formed.[1]

Q3: What catalysts are effective for this compound esterification, and what are the typical reaction conditions?

A3: Strong acids are the most common catalysts for Fischer esterification.[4] The choice of catalyst can impact reaction rate and selectivity. For this compound specifically, which is a secondary alcohol, reaction conditions may need to be optimized to avoid side reactions like dehydration or isomerization.

Commonly used catalysts include:

  • Concentrated Sulfuric Acid (H₂SO₄) : Acts as both a catalyst and a dehydrating agent, making it very effective.[1]

  • p-Toluenesulfonic Acid (p-TsOH) : A solid, less corrosive acid that is also effective and often used with a Dean-Stark trap.[4]

  • Boron Trifluoride (BF₃) : A Lewis acid that can also catalyze the reaction.[4]

  • Specialized Catalysts : Some patented processes for synthesizing this compound from turpentine (which involves an esterification step) use specific catalysts like "CHKC-4" (a mixture that can include kaolin, mineral acids, and metal oxides) to achieve high activity and selectivity.[5][6]

Reaction conditions are highly dependent on the specific substrates and catalyst used. Heating under reflux is standard practice to increase the reaction rate.[1]

Q4: My reaction is very slow. How can I increase the rate of ester formation?

A4: If the reaction rate is a concern, consider the following strategies:

  • Increase Temperature : Esterification is typically conducted under heat (reflux) to increase the reaction rate.[1] The temperature is determined by the boiling point of the solvent or the alcohol used.

  • Use a More Reactive Acylating Agent : Instead of a carboxylic acid, you can use a more reactive derivative like an acid anhydride or an acyl chloride .[6][7] These reagents are more electrophilic and react more readily with alcohols like this compound, often not requiring a strong acid catalyst. For example, fenchyl acetate can be synthesized efficiently using acetic anhydride.[8] This approach is particularly useful for less reactive alcohols.[7]

  • Ensure Catalyst Activity : Verify that your acid catalyst has not degraded. Use an appropriate concentration to ensure the reaction proceeds at a reasonable rate. Concentrated sulfuric acid is effective at increasing the reaction rate by lowering the activation energy.[1]

Q5: What is the best procedure for isolating and purifying the this compound ester product?

A5: After the reaction is complete, the mixture will contain the ester, unreacted this compound and carboxylic acid, the acid catalyst, and water. A standard workup procedure is as follows:

  • Neutralization : Cool the reaction mixture and carefully add a weak base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][4] This step neutralizes the acid catalyst and any unreacted carboxylic acid, converting the latter into a water-soluble salt.

  • Extraction : Use a separating funnel to wash the mixture. The organic layer containing the ester and unreacted this compound is separated from the aqueous layer.[1][4]

  • Drying : The isolated organic layer should be dried over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove any residual water.[4]

  • Purification : The final purification is typically achieved by distillation.[1] Since esters often have lower boiling points than the corresponding alcohols and carboxylic acids, this method is effective for separating the product.[1] For high-purity requirements, vacuum fractionation may be necessary.[8]

Troubleshooting Guide

The following table summarizes common issues encountered during this compound esterification and provides recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Ester Yield Reaction has reached equilibrium without favoring products.• Increase the molar ratio of one reactant (e.g., use excess carboxylic acid).[2]• Remove water as it forms using a Dean-Stark apparatus.[2][4]• Use a dehydrating catalyst like concentrated H₂SO₄.[1]
Incomplete reaction due to insufficient time or heat.• Increase reaction time.• Ensure the reaction is heated to reflux temperature.[1]
Slow Reaction Rate Low reaction temperature.• Increase the temperature by ensuring proper reflux.[1]
Insufficient or inactive catalyst.• Increase the catalyst concentration.• Use a stronger acid catalyst (e.g., H₂SO₄).[4]
Carboxylic acid is not reactive enough.• Switch to a more reactive acylating agent like an acid anhydride or acyl chloride.[6][7][8]
Product Decomposition or Side Reactions Reaction temperature is too high.• Lower the reflux temperature by using a lower-boiling solvent if possible.
Strong acid catalyst is causing side reactions (e.g., dehydration of this compound).• Use a milder catalyst like p-TsOH.[4]• Reduce the catalyst concentration.
Difficult Product Separation Incomplete neutralization of acid.• Ensure complete neutralization by testing the pH of the aqueous layer after washing with a base.
Emulsion formation during washing.• Add a saturated brine (NaCl) solution to help break the emulsion.

Experimental Protocols & Data

Example Protocol: Synthesis of Fenchyl Acetate using Acetic Anhydride

This protocol is adapted from a patented method for preparing fenchyl acetate, which demonstrates an efficient process using a reactive acylating agent.[8]

1. Esterification:

  • In a 500L glass-lined reactor, charge this compound, acetic anhydride, and a sulfuric acid catalyst in a weight ratio of approximately 1 : 0.7 : 0.08.[8]

  • Heat the mixture to 120°C and maintain this temperature for 3 hours with stirring.[8]

2. Workup and Neutralization:

  • After the reaction, cool the mixture to below 50°C.[8]

  • Transfer the reaction solution to an enamel still. Add a 30% sodium hydroxide (NaOH) solution to neutralize the mixture. The recommended ratio is 1:1 of reaction solution to NaOH solution.[8]

  • Wash the neutralized mixture with water until the pH is neutral (pH=7).[8]

3. Purification:

  • Separate the crude fenchyl acetate layer.

  • Purify the crude product using a vacuum rectification tower to obtain the final product with a purity of >97.0%.[8]

Comparative Data on Reaction Conditions

The following table presents example reaction parameters from various esterification processes, highlighting the range of conditions that can be employed.

Parameter Fenchyl Acetate Synthesis[8] This compound Synthesis from Turpentine[5] General Fischer Esterification[1][4]
Alcohol This compound(Intermediate from Pinene)Various Alcohols
Acylating Agent Acetic AnhydrideOxalic Acid, Acetic Acid, etc.Various Carboxylic Acids
Catalyst Sulfuric AcidCHKC-4 (Kaolin, mineral acid, metal oxide)H₂SO₄, p-TsOH, BF₃
Temperature 120°C85 - 110°CReflux Temperature
Reaction Time 3 hours20 - 22 hours1 - 30 hours (highly variable)
Key Feature Use of highly reactive anhydride for a fast reaction.One-step isomerization and esterification.Equilibrium-driven; often requires water removal.

Visual Workflows

G General Workflow for this compound Esterification start 1. Reactant Setup reactants Charge Reactor: - this compound - Carboxylic Acid / Anhydride - Acid Catalyst start->reactants reaction 2. Reaction reactants->reaction reflux Heat to Reflux (e.g., 80-120°C) Monitor for 1-24h reaction->reflux workup 3. Workup & Isolation reflux->workup cool Cool Reaction Mixture workup->cool neutralize Neutralize with Base (e.g., NaHCO₃ solution) cool->neutralize extract Separate Organic Layer neutralize->extract purification 4. Purification extract->purification dry Dry with Anhydrous Salt (e.g., MgSO₄) purification->dry distill Purify by Distillation (Atmospheric or Vacuum) dry->distill product Final Product: Pure this compound Ester distill->product

Caption: A typical experimental workflow for a this compound esterification process.

G Troubleshooting Logic for Low Ester Yield start Problem: Low Ester Yield q1 Is the reaction reversible? start->q1 a1_yes Cause: Equilibrium Not Favoring Product q1->a1_yes Yes q2 Is the reaction rate too slow? q1->q2 No sol1 Solution: - Use excess reactant - Remove H₂O (Dean-Stark) a1_yes->sol1 end Yield Optimized sol1->end a2_yes Cause: High Activation Energy / Low Reactivity q2->a2_yes Yes q3 Are there side reactions? q2->q3 No sol2 Solution: - Increase temperature (reflux) - Increase catalyst concentration - Use a more reactive acylating agent (e.g., anhydride) a2_yes->sol2 sol2->end a3_yes Cause: Conditions Too Harsh q3->a3_yes Yes q3->end No sol3 Solution: - Lower temperature - Use a milder catalyst (p-TsOH) a3_yes->sol3 sol3->end

Caption: A logical diagram for troubleshooting low yields in esterification.

References

Technical Support Center: Enhancing Fenchol Encapsulation in Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the encapsulation efficiency of fenchol in liposomes.

Troubleshooting Guide

This guide addresses common issues encountered during the encapsulation of the lipophilic compound this compound into liposomes.

Problem Potential Cause(s) Suggested Solution(s)
Low Encapsulation Efficiency Inadequate Lipid-Fenchol Interaction: this compound, being lipophilic, needs to be properly integrated within the lipid bilayer.[1][2]- Optimize the Preparation Method: Use the thin-film hydration method. Dissolve this compound with the lipids in an organic solvent before creating the lipid film. This ensures homogenous mixing.[2][3]- Adjust the Lipid Composition: Increase the cholesterol content. Cholesterol can enhance the integrity and stability of the liposome bilayer, which may improve the retention of lipophilic compounds.[4][5] A phosphatidylcholine-to-cholesterol ratio of 70:30 has shown higher encapsulation efficiencies for phenolic compounds compared to an 80:20 ratio.[4][6]- Optimize Lipid Concentration: Higher concentrations of phospholipids can lead to the formation of more stable vesicles, potentially increasing the amount of encapsulated compound.[7]
This compound Leakage During Hydration/Sizing: The hydration temperature and sizing method can impact this compound retention.- Control Hydration Temperature: Ensure the hydration of the lipid film is performed above the phase transition temperature (Tm) of the lipids used. This promotes the formation of a fluid and well-structured bilayer.[3]- Gentle Sizing Method: Use extrusion for sizing instead of sonication. While sonication can create small unilamellar vesicles, it can also be harsh and lead to the leakage of encapsulated compounds.[3]
Inconsistent Results Batch-to-Batch Variability in Lipid Film Formation: An uneven lipid film can lead to heterogeneous liposome formation and inconsistent this compound loading.- Ensure Uniform Film: When using a rotary evaporator, rotate the flask at a steady speed to ensure the formation of a thin, even lipid film on the inner surface.[3]
Inaccurate Quantification of Encapsulated this compound: The method used to separate free from encapsulated this compound may not be efficient.- Use a Reliable Separation Technique: Employ size exclusion chromatography or centrifugal filtration to effectively separate the liposomes from the unencapsulated this compound.[4]
Poor Liposome Stability (Aggregation/Fusion) Suboptimal Lipid Composition: The charge and composition of the lipids can affect the stability of the liposomal suspension.- Incorporate Charged Lipids: The inclusion of a small percentage of a charged lipid (e.g., a cationic lipid like DOTAP) can increase the zeta potential of the liposomes, leading to greater electrostatic repulsion and improved stability.[8][9]- Optimize Cholesterol Content: As mentioned, cholesterol contributes to bilayer rigidity and stability.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most suitable method for encapsulating a lipophilic compound like this compound into liposomes?

A1: The thin-film hydration method is one of the most widely used and effective techniques for encapsulating lipophilic compounds.[2][3] This method involves dissolving the lipids and the lipophilic drug (this compound) together in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. This co-dissolution ensures that the this compound is intimately mixed with the lipids, facilitating its incorporation into the lipid bilayer during the subsequent hydration step.[2]

Q2: How does the lipid composition, particularly the cholesterol content, affect this compound encapsulation?

A2: The lipid composition is a critical factor. For lipophilic compounds, the rigidity and integrity of the lipid bilayer are key to retention. Cholesterol plays a vital role in modulating the fluidity and stability of the liposomal membrane.[5] Increasing the cholesterol content can lead to a more ordered and rigid bilayer, which can reduce the leakage of the encapsulated compound.[4] For instance, studies on the encapsulation of phenolic compounds have shown that increasing the cholesterol ratio from 20% to 30% in a phosphatidylcholine formulation significantly improved encapsulation efficiency.[4][6]

Q3: What are the key parameters to control during the thin-film hydration process to maximize encapsulation efficiency?

A3: To maximize encapsulation efficiency using the thin-film hydration method, consider the following:

  • Uniform Lipid Film: Ensure the lipid film is thin and evenly distributed. This is typically achieved by using a rotary evaporator.[3]

  • Hydration Temperature: The hydration of the lipid film should be carried out at a temperature above the main phase transition temperature (Tm) of the lipids. This ensures that the lipid bilayers are in a fluid state, which facilitates the formation of well-structured liposomes.[3]

  • Agitation: Gentle agitation during hydration helps the lipid film to peel off the flask wall and form multilamellar vesicles (MLVs).[3]

Q4: How can I effectively separate unencapsulated this compound from the liposome suspension?

A4: Several methods can be used to separate free this compound from the liposomal formulation. Common techniques include:

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their size. Liposomes, being larger, will elute first, while the smaller, free this compound molecules are retained longer in the column.

  • Centrifugal Filtration: This technique uses a membrane with a specific molecular weight cut-off that allows the smaller, free this compound to pass through while retaining the larger liposomes.[4]

  • Dialysis: This method involves placing the liposome suspension in a dialysis bag with a semi-permeable membrane and dialyzing against a large volume of buffer. The free this compound will diffuse out of the bag, leaving the encapsulated this compound behind.

Q5: What analytical techniques are suitable for quantifying the amount of encapsulated this compound?

A5: After separating the unencapsulated this compound, you need to quantify the amount of this compound within the liposomes. First, the liposomes are lysed using a suitable solvent (e.g., methanol or isopropanol) to release the encapsulated this compound. Then, the concentration of this compound can be determined using techniques such as:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for quantifying this compound.

  • Gas Chromatography (GC): Given that this compound is a volatile compound, GC is another excellent option for its quantification.

  • UV-Vis Spectrophotometry: If this compound has a suitable chromophore, UV-Vis spectrophotometry can be a simpler and faster method for quantification.

Data on Encapsulation Efficiency of Lipophilic Compounds

While specific data for this compound is limited in the literature, the following tables provide encapsulation efficiency data for other lipophilic compounds, which can serve as a valuable reference for optimizing this compound encapsulation.

Table 1: Encapsulation Efficiency of Eugenol in Liposomes Prepared by Microfluidics

Data adapted from a study on eugenol-enclosed liposomes using different lipids and flow-rate ratios (FRR).[10]

Lipid CompositionFlow-Rate Ratio (FRR)Encapsulation Efficiency (%)
DSPC3:194.34
DMPC5:178.63

Table 2: Encapsulation Efficiency of Phenolic Compounds in Liposomes with Different Formulations and Preparation Methods

Data adapted from a study on the encapsulation of phenolic compounds from olive mill waste.[4]

Formulation (PC:Chol)Preparation MethodEncapsulation Efficiency (%)
Formulation 1 (80:20)Method A~55-65
Formulation 2 (70:30)Method A~60-70
Formulation 1 (80:20)Method B~60-70
Formulation 2 (70:30)Method B~65-75

Method A: Phenolic extract added directly to the lipid-chloroform mixture before solvent removal. Method B: Phenolic extract added during the hydration step.

Experimental Protocols

Protocol 1: this compound Encapsulation using the Thin-Film Hydration Method

This protocol describes a general procedure for encapsulating this compound into liposomes. Optimization of the lipid composition and this compound concentration is recommended.

Materials:

  • Phosphatidylcholine (PC)

  • Cholesterol (Chol)

  • This compound

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid and this compound Dissolution:

    • In a round-bottom flask, dissolve the desired amounts of PC, cholesterol, and this compound in chloroform. A common starting molar ratio for PC:Chol is 70:30. The amount of this compound should be optimized, but a starting point could be a lipid-to-drug ratio of 10:1 (w/w).

  • Lipid Film Formation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the Tm of the lipids (e.g., 40-50°C).

    • Apply a vacuum to evaporate the chloroform, which will result in the formation of a thin, dry lipid film on the inner surface of the flask.

    • Continue to dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Add the desired volume of pre-warmed PBS (pH 7.4) to the flask containing the lipid film. The temperature of the PBS should be above the Tm of the lipids.

    • Rotate the flask gently (without vacuum) in the water bath for 1-2 hours to allow the lipid film to hydrate and form multilamellar vesicles (MLVs).

  • Sizing by Extrusion:

    • Load the MLV suspension into an extruder that has been pre-heated to a temperature above the lipid Tm.

    • Extrude the suspension multiple times (e.g., 11-21 passes) through a polycarbonate membrane of the desired pore size (e.g., 100 nm) to form unilamellar vesicles (LUVs) with a uniform size distribution.

  • Purification:

    • Separate the unencapsulated this compound from the liposomes using size exclusion chromatography or centrifugal filtration.

Protocol 2: Determination of Encapsulation Efficiency

Procedure:

  • Quantify Total this compound:

    • Take a small aliquot of the liposome suspension before the purification step.

    • Disrupt the liposomes by adding a solvent like methanol or isopropanol (e.g., in a 1:9 ratio of liposome suspension to solvent).

    • Quantify the this compound concentration using a pre-established analytical method (e.g., HPLC or GC). This represents the total amount of this compound (encapsulated + unencapsulated).

  • Quantify Free this compound:

    • Take the filtrate or the fractions corresponding to the free drug from the purification step.

    • Quantify the this compound concentration in these samples. This represents the unencapsulated this compound.

  • Calculate Encapsulation Efficiency (EE%):

    • EE% = [(Total this compound - Free this compound) / Total this compound] x 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis dissolve 1. Dissolve Lipids & this compound in Organic Solvent film 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate 3. Hydrate Film with Aqueous Buffer film->hydrate extrude 4. Size Reduction (Extrusion) hydrate->extrude purify 5. Purify Liposomes (Remove Free this compound) extrude->purify characterize 6. Characterization (Size, Zeta Potential) purify->characterize quantify 7. Quantify Encapsulated This compound (EE%) purify->quantify troubleshooting_logic cluster_formulation Formulation Parameters cluster_process Process Parameters cluster_analysis Analytical Parameters start Low this compound Encapsulation Efficiency lipid_ratio Optimize Lipid:this compound Ratio start->lipid_ratio cholesterol Increase Cholesterol Content start->cholesterol lipid_conc Increase Lipid Concentration start->lipid_conc hydration_temp Ensure Hydration > Tm start->hydration_temp sizing_method Use Gentle Sizing (Extrusion) start->sizing_method film_quality Ensure Uniform Lipid Film start->film_quality separation Verify Separation Method (e.g., SEC) start->separation

References

Validation & Comparative

Fenchol vs borneol: a comparative analysis of stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fenchol and borneol, both bicyclic monoterpenoids with the chemical formula C₁₀H₁₈O, are structural isomers that exhibit significant differences in their stereochemistry. These differences profoundly influence their physicochemical properties and biological activities, making a detailed comparative analysis essential for researchers in drug discovery and development. This guide provides an objective comparison of this compound and borneol, focusing on their stereochemical nuances, supported by experimental data and detailed analytical protocols.

Stereochemical Landscape: Endo vs. Exo and Enantiomeric Forms

The core structural difference between this compound and borneol lies in the orientation of the hydroxyl group on the bicyclo[2.2.1]heptane skeleton. In borneol, the hydroxyl group is in the endo position, while in its diastereomer, isoborneol, it is in the exo position. This compound, or 1,3,3-trimethyl-2-norbornanol, also exists as endo and exo diastereomers. Both this compound and borneol are chiral molecules, existing as (+)- and (-)-enantiomers.

The terms endo and exo describe the relative stereochemistry of a substituent in a bridged ring system. The endo substituent is oriented on the same side as the longer bridge, while the exo substituent is on the same side as the shorter bridge. This seemingly subtle difference in spatial arrangement leads to distinct molecular shapes and interactions with biological targets.

Physicochemical Properties: A Tabular Comparison

The stereochemical variations between this compound and borneol isomers directly impact their physical and chemical properties. The following table summarizes key physicochemical data for various stereoisomers of this compound and borneol.

Property(+)-Fenchol ((1R)-endo-(+)-Fenchol)(-)-Fenchol(±)-Fenchol(+)-Borneol (d-Borneol)(-)-Borneol (l-Borneol)(±)-BorneolIsoborneol (exo-Borneol)
Molecular Formula C₁₀H₁₈OC₁₀H₁₈OC₁₀H₁₈OC₁₀H₁₈OC₁₀H₁₈OC₁₀H₁₈OC₁₀H₁₈O
Molar Mass ( g/mol ) 154.25154.25154.25154.25154.25154.25154.25
Appearance White crystalline solid-White solidColorless to white lumpsColorless to white lumpsWhite solidWhite crystalline solid
Melting Point (°C) 39-45[1]-35-40208[2]207208212-214
Boiling Point (°C) 201[1]-201-202213[2]213213212
Density (g/cm³) 0.942--1.011 (at 20°C)[2]1.011 (at 20°C)1.011 (at 20°C)1.011 (at 20°C)
Specific Rotation ([α]D) +10.5° to +12.5° (in ethanol)-+37.7° (in ethanol)-37.9° (in ethanol)-34.5° (in ethanol)
CAS Number 2217-02-9[1]512-13-01632-73-1[1]464-43-7464-45-9507-70-0[1]124-76-5

Experimental Protocols for Stereochemical Analysis

The precise identification and quantification of this compound and borneol stereoisomers are critical for quality control and structure-activity relationship studies. Gas chromatography-mass spectrometry (GC-MS) with a chiral stationary phase and nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chiral Separation

Objective: To separate and identify the enantiomers of this compound and borneol.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the analyte (this compound or borneol isomer mixture) in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of 1 mg/mL.

    • For complex matrices like essential oils, a preliminary extraction and clean-up step may be necessary.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Chiral capillary column: A cyclodextrin-based chiral stationary phase is typically used, such as a β-cyclodextrin or γ-cyclodextrin derivative column (e.g., HP-Chiral-20B).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (split mode, e.g., 1:50 split ratio).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 180°C at a rate of 2°C/min.

      • Hold at 180°C for 5 minutes.

    • Transfer Line Temperature: 280°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-300.

    • Scan Mode: Full scan.

  • Data Analysis:

    • Identify the peaks corresponding to the different stereoisomers based on their retention times.

    • Confirm the identity of each peak by comparing its mass spectrum with a reference library (e.g., NIST).

    • Quantify the relative abundance of each enantiomer by integrating the peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Objective: To differentiate between enantiomers of this compound and borneol and determine enantiomeric excess.

Methodology:

  • Sample Preparation:

    • Dissolve a known amount of the analyte (e.g., 10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of Chiral Shift Reagent (CSR):

    • Prepare a stock solution of a chiral lanthanide shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(hfc)₃), in the same deuterated solvent.

    • Add small, incremental amounts of the CSR solution to the NMR tube containing the analyte.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum after each addition of the CSR.

    • Observe the chemical shift changes (lanthanide-induced shifts, LIS) of the protons in the analyte. The CSR will form diastereomeric complexes with the enantiomers, leading to separate signals for corresponding protons in the two enantiomers.

    • Continue adding the CSR until sufficient separation of the signals for a specific proton (or protons) is achieved to allow for accurate integration.

  • Data Analysis:

    • Integrate the well-resolved signals corresponding to each enantiomer.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Integration of major enantiomer - Integration of minor enantiomer| / (Integration of major enantiomer + Integration of minor enantiomer)] x 100

Comparative Biological Activity and Signaling Pathways

The distinct stereochemistry of this compound and borneol isomers results in differential interactions with biological targets, leading to varied pharmacological effects.

Borneol: Mechanisms of Action

Borneol has been studied for its anti-inflammatory, analgesic, and neuroprotective effects. Its mechanisms of action involve the modulation of several key signaling pathways.

  • Anti-inflammatory Effects: Borneol has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . By doing so, it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Analgesic Effects: The analgesic properties of borneol are mediated, in part, through its interaction with the Transient Receptor Potential Melastatin 8 (TRPM8) channel , a cold and menthol sensor. Activation of TRPM8 can lead to a cooling sensation and pain relief. Borneol also potentiates the activity of GABA-A receptors , which contributes to its sedative and analgesic effects.

  • Neuroprotective Effects: Borneol has demonstrated the ability to cross the blood-brain barrier and exert neuroprotective effects.

Borneol_Signaling_Pathway cluster_stimulus Stimulus cluster_borneol Borneol Intervention cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response Inflammatory\nStimulus Inflammatory Stimulus NF-kB Pathway NF-kB Pathway Inflammatory\nStimulus->NF-kB Pathway Nociceptive\nStimulus Nociceptive Stimulus TRPM8 Channel TRPM8 Channel Nociceptive\nStimulus->TRPM8 Channel Borneol Borneol Borneol->NF-kB Pathway Inhibits Borneol->TRPM8 Channel Activates GABA-A Receptor GABA-A Receptor Borneol->GABA-A Receptor Potentiates Reduced Pro-inflammatory\nCytokines (TNF-α, IL-6) Reduced Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB Pathway->Reduced Pro-inflammatory\nCytokines (TNF-α, IL-6) Analgesia & Cooling Sensation Analgesia & Cooling Sensation TRPM8 Channel->Analgesia & Cooling Sensation Sedation & Analgesia Sedation & Analgesia GABA-A Receptor->Sedation & Analgesia

Figure 1. Signaling pathways modulated by borneol.
This compound: Mechanisms of Action

This compound is recognized for its antimicrobial, antioxidant, and analgesic properties. While its mechanisms are less extensively studied than those of borneol, some key actions have been identified.

  • Antimicrobial and Antibacterial Effects: this compound exhibits broad-spectrum activity against various bacteria and fungi.

  • Antioxidant Activity: It can neutralize free radicals, thereby reducing oxidative stress.

  • Analgesic Effects: Research suggests that this compound's pain-relieving effects may be due to its ability to inhibit the Transient Receptor Potential Ankryin 1 (TRPA1) channel .[3][4][5] TRPA1 is a non-selective cation channel involved in the detection of noxious stimuli and the sensation of pain.

Fenchol_Signaling_Pathway cluster_stimulus Stimulus cluster_this compound This compound Intervention cluster_pathways Molecular Target / Process cluster_cellular_response Biological Effect Noxious\nStimulus Noxious Stimulus TRPA1 Channel TRPA1 Channel Noxious\nStimulus->TRPA1 Channel Pathogens\n(Bacteria, Fungi) Pathogens (Bacteria, Fungi) Microbial Cell\nMembrane Disruption Microbial Cell Membrane Disruption Pathogens\n(Bacteria, Fungi)->Microbial Cell\nMembrane Disruption Oxidative\nStress Oxidative Stress Free Radical\nScavenging Free Radical Scavenging Oxidative\nStress->Free Radical\nScavenging This compound This compound This compound->TRPA1 Channel Inhibits This compound->Microbial Cell\nMembrane Disruption This compound->Free Radical\nScavenging Analgesia Analgesia TRPA1 Channel->Analgesia Antimicrobial\nActivity Antimicrobial Activity Microbial Cell\nMembrane Disruption->Antimicrobial\nActivity Antioxidant\nEffect Antioxidant Effect Free Radical\nScavenging->Antioxidant\nEffect

Figure 2. Known and proposed mechanisms of action for this compound.

Experimental Workflow for Comparative Analysis

A logical workflow is essential for a comprehensive comparative analysis of this compound and borneol stereoisomers.

Experimental_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Stereochemical Characterization cluster_activity Biological Activity Assessment cluster_analysis Data Analysis & Comparison A Stereoselective Synthesis or Isolation from Natural Sources B Purification (e.g., Column Chromatography) A->B C GC-MS with Chiral Column (Enantiomeric Separation & Identification) B->C D NMR with Chiral Shift Reagents (Enantiomeric Purity & Structural Confirmation) B->D E Polarimetry (Specific Rotation) B->E F In vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) C->F G Cell-based Assays (e.g., Cytokine Production, Cell Viability) C->G H In vivo Models (e.g., Analgesia, Anti-inflammatory Models) C->H D->F D->G D->H E->F E->G E->H I Structure-Activity Relationship (SAR) Analysis F->I J Comparative Efficacy & Potency Determination F->J G->I G->J H->I H->J

Figure 3. A typical experimental workflow for the comparative analysis of this compound and borneol stereoisomers.

Conclusion

The stereochemical differences between this compound and borneol, specifically the endo versus exo orientation of the hydroxyl group and their respective enantiomeric forms, give rise to distinct physicochemical properties and biological activities. Borneol's mechanisms of action are relatively well-characterized, involving modulation of key inflammatory and pain signaling pathways. This compound also exhibits promising therapeutic properties, with its analgesic effects linked to the inhibition of the TRPA1 channel. A thorough understanding of their stereochemistry, facilitated by robust analytical techniques such as chiral GC-MS and NMR with chiral shift reagents, is paramount for the targeted development of new therapeutic agents derived from these versatile monoterpenoids. This guide provides a foundational framework for researchers to navigate the complexities of this compound and borneol stereochemistry and to design further investigations into their therapeutic potential.

References

A Comparative Analysis of the Bioactivities of Fenchol and Isoborneol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the current scientific understanding of the bioactivities of two isomeric monoterpenoids, fenchol and isoborneol. While both compounds are found in various essential oils and are structurally similar, the extent of research into their pharmacological effects differs significantly. This document summarizes available quantitative data, details common experimental protocols for bioactivity screening, and visualizes known and potential mechanisms of action.

Comparative Bioactivity Data

Direct comparative studies quantifying the bioactivities of this compound and isoborneol are limited in the existing literature. The following tables summarize the reported activities. It is important to note that the lack of quantitative data for isoborneol, in particular, highlights a significant gap in current research.

Table 1: Comparative Antioxidant Activity

CompoundAssay TypeIC50 ValueReference CompoundNotes
This compound DPPH Radical ScavengingData Not Available-This compound is a known component of antioxidant essential oils, but its specific IC50 value is not consistently reported in comparative literature.
Isoborneol DPPH Radical ScavengingData Not Available-Research on the antioxidant potential of pure isoborneol is lacking.

Table 2: Comparative Anti-inflammatory Activity

CompoundModel / AssayKey Markers InhibitedQuantitative Data (% Inhibition, IC50)Notes
This compound In vitro / In vivo modelsData Not AvailableData Not AvailableWhile possessing analgesic properties that may relate to inflammation, direct studies on anti-inflammatory markers are not well-documented in the reviewed literature.
Isoborneol LPS-induced RAW 264.7 macrophagesNO, TNF-α, IL-6Data for pure isoborneol is not available.A study on synthetic borneol (61.39% borneol, 35.77% isoborneol) showed significant reduction of these markers.[1][2] However, the study suggests borneol is the primary active component.[1][2]

Table 3: Comparative Antimicrobial Activity

CompoundMethodTarget OrganismsMIC (Minimum Inhibitory Concentration)Notes
This compound Broth MicrodilutionBroad-spectrum (various bacteria)Data Not AvailableThis compound is reported to exhibit broad-spectrum antibacterial activity, though specific MIC values are not available in comparative contexts.
Isoborneol Broth MicrodilutionVarious bacteriaData Not AvailableThe antimicrobial properties of isoborneol are not well-characterized in the scientific literature.

Mechanisms of Action & Signaling Pathways

This compound: Antinociception via TRPA1 Channel Modulation

This compound has demonstrated analgesic (pain-relieving) effects, which are believed to be mediated through its interaction with the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[3] TRPA1 is a non-selective cation channel expressed on sensory neurons that acts as a sensor for noxious stimuli, including chemical irritants.[4][5][6] Activation of TRPA1 leads to an influx of cations like Ca2+, causing the release of neuropeptides such as Substance P and Calcitonin Gene-Related Peptide (CGRP), which results in neurogenic inflammation and the sensation of pain.[6][7] this compound is thought to inhibit this pathway, thereby reducing pain signals.

Fenchol_TRPA1_Pathway cluster_membrane Sensory Neuron Membrane TRPA1 TRPA1 Channel (Closed) TRPA1_Open TRPA1 Channel (Open) Ca_Influx Ca²⁺ Influx TRPA1_Open->Ca_Influx Allows This compound This compound This compound->TRPA1 Inhibits Agonist Noxious Stimulus (e.g., AITC) Agonist->TRPA1 Activates Neuropeptide Release of Neuropeptides (Substance P, CGRP) Ca_Influx->Neuropeptide Triggers Pain Neurogenic Inflammation & Pain Sensation Neuropeptide->Pain Induces Isoborneol_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex NFkB_IkB NF-κB IκBα IKK->NFkB_IkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB IkB_p P-IκBα (Degradation) NFkB_IkB->IkB_p leads to DNA DNA (κB sites) NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Promotes Transcription LPS Inflammatory Stimulus (e.g., LPS) LPS->IKK Activates Isoborneol Isoborneol (Hypothetical) Isoborneol->IKK Inhibits? DPPH_Workflow cluster_prep Preparation cluster_assay Assay (96-Well Plate) cluster_analysis Analysis P1 Prepare DPPH Solution (e.g., 0.1 mM in Methanol) A2 Add 100µL DPPH Solution to all wells P1->A2 P2 Prepare Serial Dilutions of this compound & Isoborneol A1 Add 100µL of Sample/ Control to Wells P2->A1 P3 Prepare Positive Control (e.g., Ascorbic Acid) P3->A1 A1->A2 A3 Incubate in Dark (30 mins, RT) A2->A3 M1 Measure Absorbance at 517 nm A3->M1 C1 Calculate % Inhibition M1->C1 C2 Determine IC₅₀ Value C1->C2 MIC_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum prep_compound Prepare Test Compound Stock Solution start->prep_compound inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate add_broth Dispense 100µL Broth to all Wells prep_compound->add_broth serial_dilute Perform 2-fold Serial Dilution of Compound Across Plate add_broth->serial_dilute serial_dilute->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

References

A Comparative Analysis of Fenchol's Antibacterial Efficacy Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Natural compounds, such as the monoterpenoid fenchol, have garnered interest for their potential antibacterial properties. This compound is a bicyclic monoterpene alcohol found in the essential oils of various plants, including fennel and basil.[1] This guide provides an objective comparison of the antibacterial efficacy of this compound's close structural relative, fenchone, against common pathogenic bacteria, benchmarked against widely used standard antibiotics. The data presented is compiled from peer-reviewed studies to facilitate an evidence-based assessment.

Data Presentation: Comparative Antibacterial Potency

The effectiveness of an antimicrobial agent is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a bacterium.[2] The following table summarizes the MIC values for fenchone and several standard antibiotics against key Gram-positive and Gram-negative bacteria. All values have been standardized to micrograms per milliliter (µg/mL) for direct comparison.

Note: Data for the monoterpenoid fenchone is used here due to the availability of quantitative studies. Fenchone is the ketone analog of this compound and shares a similar structural backbone.

Antimicrobial Agent Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Source(s)
Fenchone Escherichia coli8,300[3]
Pseudomonas aeruginosa266,600[3]
Ciprofloxacin Staphylococcus aureus0.6[4]
Escherichia coli0.013 - 1[4][5]
Pseudomonas aeruginosa0.15[4]
Gentamicin Staphylococcus aureus0.12 - 1[6]
Escherichia coli0.25 - 1[6]
Pseudomonas aeruginosa0.5 - 2[6]
Vancomycin Staphylococcus aureus≤ 2[6][7]
Ampicillin Staphylococcus aureus600 - 1,000[3]
Escherichia coli2,000 - 8,000[3][8]

As indicated by the data, the concentration of fenchone required to inhibit bacterial growth is substantially higher (in the order of thousands of micrograms per milliliter) than that of conventional antibiotics, which are effective at concentrations typically below 2 µg/mL.

Proposed Mechanism of Action

Monoterpenoids like this compound and fenchone are lipophilic in nature.[9] This characteristic allows them to preferentially partition into and disrupt the lipid bilayer of bacterial cell membranes. The proposed mechanism of action involves the perturbation of the plasma membrane, leading to increased fluidity and permeability. This disruption compromises the membrane's structural integrity and the function of embedded proteins, ultimately causing the leakage of essential intracellular components and cell death.[5][9][10]

Experimental Protocols

The data cited in this guide is primarily derived from the broth microdilution method, a standardized procedure for determining MIC and Minimum Bactericidal Concentration (MBC).

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is the gold standard for determining the MIC of an antimicrobial agent. The procedure is as follows:

  • Inoculum Preparation: A standardized bacterial suspension is prepared from isolated colonies grown on an agar plate for 18-24 hours. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to an approximate cell density of 5 × 10⁵ colony-forming units per milliliter (CFU/mL).

  • Serial Dilution: The test compound (e.g., this compound) and control antibiotics are prepared at twice their highest desired concentration in a suitable liquid growth medium, such as Mueller-Hinton Broth. A two-fold serial dilution is then performed in the wells of a 96-well microtiter plate to create a gradient of concentrations.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. Each plate includes a positive control (bacteria with no antimicrobial agent) and a negative control (broth only, to ensure sterility). The plate is then incubated under appropriate conditions (e.g., 35°C for 18-24 hours).

  • Result Interpretation: After incubation, the plate is visually inspected for turbidity (bacterial growth). The MIC is recorded as the lowest concentration of the antimicrobial agent in which no visible growth is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is an extension of the MIC assay and determines the lowest concentration of an agent that kills 99.9% of the initial bacterial population.

  • Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth (i.e., wells at and above the MIC).

  • Plating: The aliquot is plated onto a fresh agar medium that does not contain any antimicrobial agent.

  • Incubation: The agar plates are incubated for 24-48 hours to allow any surviving bacteria to grow into visible colonies.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the original inoculum count.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocols for determining MIC and MBC values.

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_bact Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Microtiter Plate Wells prep_bact->inoculate prep_comp Prepare Serial Dilutions of Test Compounds prep_comp->inoculate incubate_mic Incubate Plate (18-24h at 35-37°C) inoculate->incubate_mic read_mic Read MIC: Lowest Concentration with No Visible Growth incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates (24-48h) subculture->incubate_mbc read_mbc Read MBC: Lowest Concentration with ≥99.9% Killing incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

References

Fenchol in the Landscape of Monoterpene Analgesics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel analgesic agents has led to a growing interest in naturally occurring compounds, with monoterpenes found in essential oils emerging as promising candidates. Among these, fenchol, a bicyclic monoterpenoid, has demonstrated potential analgesic properties. This guide provides a comparative analysis of this compound's analgesic effects against other well-studied monoterpenes, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.

Quantitative Comparison of Analgesic Effects

The analgesic efficacy of monoterpenes can be assessed through various in vitro and in vivo assays. Below is a summary of quantitative data comparing this compound with other monoterpenes.

In Vitro Inhibitory Effects on Human TRPA1 Channel

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a key player in pain signaling. The inhibitory effects of several monoterpenes on human TRPA1 have been quantified, providing a basis for direct comparison.

MonoterpeneIC50 (μM) for hTRPA1 InhibitionReference
Fenchyl alcohol (this compound) 460 [1]
Borneol330[1]
2-Methylisoborneol370[1]
1,8-Cineole1100[1]
Camphor1200[1]

Lower IC50 values indicate greater potency.

In Vivo Analgesic Activity

Direct comparative in vivo studies evaluating this compound against other monoterpenes in standardized analgesic assays are limited. The following table presents data from various studies to provide a general overview. It is crucial to note that these results are from different studies and not from a head-to-head comparison, which may involve different experimental conditions.

MonoterpeneAnimal ModelAssayDoseAnalgesic Effect (% Inhibition or Latency)Reference
This compound ---Data from direct comparative in vivo studies are not readily available.-
BorneolMiceAcetic Acid Writhing5, 25, 50 mg/kg (i.p.)Significant reduction in writhing[2][3][2][3]
MiceHot Plate50 mg/kg (i.p.)Significant increase in latency[2][4][2][4]
MiceFormalin Test (late phase)5, 25, 50 mg/kg (i.p.)Significant reduction in licking time[2][3][2][3]
LinaloolMiceAcetic Acid Writhing33, 36 mg/kg (p.o.)Significant reduction in writhing
MiceHot Plate33, 36 mg/kg (p.o.)Significant increase in latency
Camphor---Limited data on isolated camphor in these specific models.-
α-PineneMiceTail-FlickNot specifiedAntinociceptive effect observed
MyrceneMiceAcetic Acid Writhing10-40 mg/kg (i.p. or s.c.)Strong analgesic effect[5][5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for the key assays cited in the comparison of monoterpene analgesic activity.

Acetic Acid-Induced Writhing Test

This is a model of visceral pain used to screen for peripheral analgesic activity.

  • Animals: Swiss albino mice (20-25 g) are typically used.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The test monoterpene (e.g., borneol) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. The control group receives the vehicle, and the standard group receives a known analgesic like indomethacin.

    • After a set pre-treatment time (e.g., 30-60 minutes), a 0.6-1% solution of acetic acid is injected i.p. to induce writhing.

    • The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a specific period, typically 15-20 minutes, starting 5-10 minutes after the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated using the formula: (Control Mean - Treated Mean) / Control Mean * 100.[1][2][6]

Hot Plate Test

This method is used to evaluate central analgesic activity by measuring the response to a thermal stimulus.

  • Animals: Mice or rats are used.

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 1°C).

  • Procedure:

    • The baseline reaction time of each animal is determined by placing it on the hot plate and measuring the time until it exhibits a nociceptive response (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

    • Animals are treated with the test monoterpene, vehicle, or a standard central analgesic like morphine.

    • The reaction time is measured again at specific intervals after treatment (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: An increase in the latency to respond compared to the baseline and control group indicates an analgesic effect.[2][7][8][9]

Tail-Flick Test

This is another common method to assess central analgesic activity, measuring the spinal reflex to a thermal stimulus.

  • Animals: Typically rats or mice.

  • Apparatus: A tail-flick analgesiometer that focuses a beam of radiant heat on the animal's tail.

  • Procedure:

    • The animal is gently restrained, and its tail is positioned over the heat source.

    • The baseline latency for the animal to flick its tail away from the heat is recorded. A cut-off time is employed to prevent burns.

    • The test substance, vehicle, or standard drug is administered.

    • The tail-flick latency is re-measured at predetermined time points post-administration.

  • Data Analysis: A significant increase in the tail-flick latency indicates a central analgesic effect.[10][11][12]

Signaling Pathways and Mechanisms of Action

The analgesic effects of monoterpenes are mediated through various signaling pathways. A key mechanism for this compound and related monoterpenes is the modulation of TRP channels.

Monoterpene_Analgesia_Pathway Monoterpenes Monoterpenes (this compound, Borneol, etc.) TRPA1 TRPA1 Channel Monoterpenes->TRPA1 Inhibition Analgesia Analgesic Effect Nociceptor Nociceptive Neuron TRPA1->Nociceptor Activation PainSignal Pain Signal Transmission Nociceptor->PainSignal Initiates PainSignal->Analgesia Reduced by Inhibition Experimental_Workflow_Analgesia Start Start: Select Monoterpenes AnimalGrouping Animal Grouping (Control, Standard, Test) Start->AnimalGrouping DrugAdmin Drug Administration AnimalGrouping->DrugAdmin BehavioralAssays Behavioral Assays DrugAdmin->BehavioralAssays WrithingTest Acetic Acid Writhing Test BehavioralAssays->WrithingTest HotPlateTest Hot Plate Test BehavioralAssays->HotPlateTest TailFlickTest Tail-Flick Test BehavioralAssays->TailFlickTest DataCollection Data Collection (Writhes, Latency) WrithingTest->DataCollection HotPlateTest->DataCollection TailFlickTest->DataCollection DataAnalysis Statistical Analysis (% Inhibition, etc.) DataCollection->DataAnalysis Conclusion Conclusion on Analgesic Efficacy DataAnalysis->Conclusion

References

A Comparative Analysis of Fenchol and Camphor Reactivity in Reduction Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of two bicyclic monoterpenoids, fenchol and camphor, in reduction reactions. By examining the stereochemical outcomes and experimental protocols of their reduction, primarily with sodium borohydride, this document aims to offer valuable insights for professionals engaged in synthetic chemistry and drug development. The structural similarities and subtle differences between this compound and camphor lead to distinct stereoisomeric products upon reduction, highlighting the critical role of steric hindrance in directing chemical transformations.

Introduction

This compound and camphor are structurally related bicyclic monoterpenoids that serve as versatile chiral building blocks in organic synthesis. Their rigid frameworks provide a valuable platform for studying stereoselective reactions. The reduction of the carbonyl group in camphor and its corresponding ketone, fenchone (which is reduced to this compound), offers a classic example of diastereoselectivity, governed by the steric environment around the reactive center. Understanding the factors that control the stereochemical outcome of these reductions is paramount for the targeted synthesis of specific stereoisomers, a crucial aspect of drug design and development where chirality can significantly impact pharmacological activity.

Comparative Reactivity in Sodium Borohydride Reduction

The reduction of camphor and fenchone (the ketone precursor to this compound) with sodium borohydride (NaBH₄) in methanol presents a clear illustration of their differing reactivity based on steric factors. Both reactions are highly stereoselective, but they yield different major diastereomers.

In the case of camphor, the reduction predominantly yields isoborneol, the exo-alcohol.[1][2] This outcome is a direct result of the steric hindrance posed by the gem-dimethyl group on the one-carbon bridge (C7). This bulky group shields the exo face of the carbonyl group, forcing the hydride nucleophile from the sodium borohydride to attack from the less hindered endo face.[1][3]

Conversely, the reduction of fenchone produces primarily endo-fenchol. In fenchone, the gem-dimethyl group is located at the C3 position, adjacent to the carbonyl group. This arrangement creates significant steric hindrance on the endo face of the carbonyl, thereby favoring the approach of the hydride from the exo face.

Quantitative Data Summary

The table below summarizes the key quantitative data for the sodium borohydride reduction of camphor and fenchone.

FeatureCamphor ReductionFenchone Reduction
Major Product Isoborneol (exo-alcohol)endo-Fenchol
Minor Product Borneol (endo-alcohol)exo-Fenchol
Reported Product Ratio (Major:Minor) ~ 9:1 to 85:15[1][4]~ 85:15
Reaction Conditions NaBH₄, Methanol, RefluxNaBH₄, Methanol, Reflux

Reaction Pathways

The stereochemical outcomes of the reduction of camphor and fenchone are determined by the direction of hydride attack on the carbonyl group. The diagrams below, generated using the DOT language, illustrate these pathways.

G cluster_camphor Camphor Reduction cluster_fenchone Fenchone Reduction Camphor Camphor Transition_State_C Transition State Camphor->Transition_State_C NaBH4 (Endo Attack) (Less Hindered) Borneol Borneol (endo-alcohol) Minor Product Camphor->Borneol Exo Attack (More Hindered) Isoborneol Isoborneol (exo-alcohol) Major Product Transition_State_C->Isoborneol Fenchone Fenchone Transition_State_F Transition State Fenchone->Transition_State_F NaBH4 (Exo Attack) (Less Hindered) exo_this compound exo-Fenchol Minor Product Fenchone->exo_this compound Endo Attack (More Hindered) endo_this compound endo-Fenchol Major Product Transition_State_F->endo_this compound

Figure 1: Stereoselective reduction pathways of camphor and fenchone.

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental results. Below are the protocols for the reduction of camphor and a generalized protocol for the reduction of fenchone.

Reduction of Camphor to Isoborneol

This protocol is adapted from established laboratory procedures.[1][2]

Materials:

  • Camphor (1.0 g)

  • Methanol (10 mL)

  • Sodium borohydride (0.5 g)

  • Ice-cold water

  • Dichloromethane

Procedure:

  • Dissolve 1.0 g of camphor in 10 mL of methanol in a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add 0.5 g of sodium borohydride in small portions over 10 minutes with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Gently reflux the reaction mixture for 30 minutes.[1]

  • Cool the flask to room temperature and then carefully pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.[1]

  • Collect the solid product by vacuum filtration and wash it with cold water.[1]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain purified isoborneol.

  • Dry the crystals and determine the yield and melting point. Characterize the product using techniques such as IR and NMR spectroscopy to confirm the structure and determine the isomeric ratio.

Generalized Reduction of Fenchone to endo-Fenchol

A detailed, peer-reviewed experimental protocol for the sodium borohydride reduction of fenchone is not as commonly published as that for camphor. However, based on the known reactivity and similar reaction conditions, the following generalized protocol can be applied.

Materials:

  • Fenchone (1.0 g)

  • Methanol (10 mL)

  • Sodium borohydride (0.5 g)

  • Ice-cold water

  • Diethyl ether

Procedure:

  • Dissolve 1.0 g of fenchone in 10 mL of methanol in a 50 mL round-bottom flask with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Add 0.5 g of sodium borohydride portion-wise over 10 minutes while stirring.

  • After the addition, allow the reaction to stir at room temperature for 1 hour.

  • Gently reflux the mixture for 30 minutes.

  • After cooling, add ice-cold water to the flask.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation or column chromatography.

  • Characterize the product and determine the isomeric ratio by GC-MS or NMR spectroscopy.

Experimental Workflow

The logical flow of a typical reduction experiment, from setup to analysis, is outlined in the following diagram.

G Start Start: Reagents and Glassware Setup Reaction Setup: Dissolve Ketone in Methanol Start->Setup Cooling Cooling in Ice Bath Setup->Cooling Reduction Addition of Sodium Borohydride Cooling->Reduction Reaction Reaction at Room Temperature/ Reflux Reduction->Reaction Workup Quenching and Product Isolation (Precipitation/Extraction) Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Analysis Characterization: Yield, MP, IR, NMR, GC-MS Purification->Analysis End End: Data Interpretation Analysis->End

Figure 2: General experimental workflow for ketone reduction.

Conclusion

The comparative analysis of the reduction of this compound and camphor underscores the profound influence of steric hindrance on the stereochemical course of a reaction. While both bicyclic ketones undergo efficient reduction with sodium borohydride, the subtle difference in the placement of the gem-dimethyl groups leads to the preferential formation of different diastereomeric alcohols. For camphor, the steric bulk on the exo face directs hydride attack to the endo face, yielding the exo-alcohol, isoborneol, as the major product. In contrast, for fenchone, the steric hindrance on the endo face favors hydride attack from the exo face, resulting in the endo-alcohol, endo-fenchol, as the predominant product. This predictable stereoselectivity makes these compounds excellent models for teaching and research in stereochemistry and valuable precursors in the synthesis of complex chiral molecules. The provided experimental protocols and workflows offer a practical guide for researchers to perform and analyze these important chemical transformations.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Fenchol Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of fenchol, a bicyclic monoterpenoid alcohol found in various essential oils, is crucial for quality control, pharmacokinetic studies, and the formulation of therapeutic and consumer products. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of two common analytical techniques for terpene analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), with supporting experimental data to aid in method selection and cross-validation.

At a Glance: GC-MS vs. HPLC for this compound Analysis

Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a Mass Spectrometer (GC-MS), it offers high separation efficiency and definitive peak identification based on mass spectra. High-Performance Liquid Chromatography, particularly Reverse-Phase HPLC (RP-HPLC) with UV detection, is another widely used technique in pharmaceutical analysis. While traditionally favored for less volatile compounds, HPLC methods can be developed for the analysis of terpenes, often requiring derivatization to enhance UV detection as this compound itself lacks a strong chromophore.

The choice between these methods depends on several factors including the sample matrix, the required sensitivity, the desired throughput, and the availability of instrumentation. Cross-validation of results obtained from different analytical techniques is a critical step in ensuring the robustness and reliability of the data.

Quantitative Performance Comparison

The following table summarizes the validation parameters for a GC-MS method developed for fenchone (a ketone analogue of this compound) and a representative HPLC-UV method for linalool, another monoterpene alcohol. This data provides a comparative look at the expected performance of these techniques for this compound analysis.

ParameterGas Chromatography-Mass Spectrometry (GC-MS) for Fenchone[1][2]High-Performance Liquid Chromatography (HPLC-UV) for Linalool[2]
Linearity Range 0.10–50 µg/g5–200 µg/mL
Correlation Coefficient (r²) > 0.9990.9975
Limit of Detection (LOD) 0.04 µg/g2 µg/mL
Limit of Quantification (LOQ) 0.12 µg/gNot Reported
Accuracy (% Recovery) 98.8–101.2%92–112%
Precision (%RSD) < 2.5% (Intra-day and Inter-day)1.85%

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for the analysis of this compound and related terpenes by GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Fenchone

This method is adapted from a validated procedure for the simultaneous determination of fenchone and trans-anethole in essential oils and methanolic extracts of Foeniculum vulgare Mill. fruits[1][2].

1. Sample Preparation (Essential Oil):

  • Accurately weigh a known amount of the essential oil.

  • Dilute with a suitable solvent (e.g., methanol) to a final concentration within the calibration range.

  • Vortex the sample for 1 minute to ensure homogeneity.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 system or equivalent.

  • Column: Agilent 190914S HP–5MS fused-silica capillary column (30 m × 250 µm ID, 0.25 µm film thickness).

  • Injector: Split–splitless injector with a split ratio of 20:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp to 120°C at 5°C/min.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 2 minutes.

  • Mass Spectrometer: Agilent 5975 TAD mass detector or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

High-Performance Liquid Chromatography (HPLC-UV) Protocol for Linalool

This method is based on a validated procedure for the determination of linalool in Michelia alba[2]. Due to this compound's weak UV absorbance, this method serves as a template and may require optimization or derivatization for enhanced sensitivity.

1. Sample Preparation (Plant Material):

  • Weigh a known amount of powdered plant material.

  • Perform ultrasonic-assisted extraction with a suitable solvent (e.g., methanol).

  • Filter the extract through a 0.45 µm membrane filter prior to injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Waters HPLC system or equivalent with a photodiode array detector.

  • Column: Waters RP C18 column (4.6 × 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (55:45, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and the general experimental workflow for GC-MS and HPLC analysis.

CrossValidationWorkflow cluster_planning Planning Phase cluster_method_dev Method Development & Validation cluster_analysis Sample Analysis cluster_comparison Data Comparison & Conclusion define_analyte Define Analyte (this compound) & Matrix set_criteria Set Acceptance Criteria define_analyte->set_criteria develop_gc Develop & Validate GC-MS Method set_criteria->develop_gc develop_hplc Develop & Validate HPLC Method set_criteria->develop_hplc analyze_gc Analyze Samples by GC-MS develop_gc->analyze_gc analyze_hplc Analyze Samples by HPLC develop_hplc->analyze_hplc compare_data Compare Quantitative Data analyze_gc->compare_data analyze_hplc->compare_data statistical_analysis Statistical Analysis (e.g., t-test, Bland-Altman) compare_data->statistical_analysis conclusion Conclusion on Method Equivalency statistical_analysis->conclusion

Workflow for cross-validation of analytical methods.

ExperimentalWorkflows cluster_gcms GC-MS Workflow cluster_hplc HPLC Workflow gc_sample_prep Sample Preparation (Dilution/Extraction) gc_injection Injection gc_sample_prep->gc_injection gc_separation GC Separation (Capillary Column) gc_injection->gc_separation ms_detection MS Detection & Identification gc_separation->ms_detection gc_data_analysis Data Analysis ms_detection->gc_data_analysis hplc_sample_prep Sample Preparation (Extraction/Derivatization) hplc_injection Injection hplc_sample_prep->hplc_injection hplc_separation HPLC Separation (C18 Column) hplc_injection->hplc_separation uv_detection UV Detection hplc_separation->uv_detection hplc_data_analysis Data Analysis uv_detection->hplc_data_analysis

General experimental workflows for GC-MS and HPLC analysis.

References

Fenchol's Antioxidant Power: A Comparative Analysis Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the antioxidant capacity of fenchol, a naturally occurring monoterpenoid, against established standard antioxidant compounds. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer an objective performance analysis, complete with detailed methodologies and visual representations of experimental workflows.

Introduction to this compound and Antioxidant Capacity

This compound, or 1,3,3-trimethyl-2-norbornanol, is a bicyclic monoterpenoid found in a variety of plants, notably basil and fennel.[1] Its potential therapeutic properties, including its antioxidant activity, are of growing interest. Antioxidants are crucial molecules that can inhibit the oxidation of other molecules, a chemical reaction that produces free radicals. These free radicals can start chain reactions that damage cells, contributing to aging and various diseases. The effectiveness of an antioxidant is often measured by its ability to scavenge these free radicals. This guide evaluates this compound's antioxidant potential by comparing it to widely recognized antioxidant standards using common in vitro assays.

Standard Antioxidant Compounds for Benchmarking

To accurately assess the antioxidant potential of a novel compound like this compound, its performance is measured against well-characterized standard compounds. These standards provide a reliable benchmark for comparison across different studies and methodologies. The most commonly used standards include:

  • Trolox: A water-soluble analog of vitamin E, widely used as a reference standard in many antioxidant assays, particularly for calculating Trolox Equivalent Antioxidant Capacity (TEAC).[2]

  • Ascorbic Acid (Vitamin C): A potent, naturally occurring antioxidant found in high concentrations in fruits and vegetables. It can neutralize reactive oxygen species by reducing them.

  • BHT (Butylated Hydroxytoluene): A synthetic antioxidant commonly used as a food preservative to prevent oxidative rancidity of fats.

  • Gallic Acid: A phenolic acid found in numerous plants, known for its potent antioxidant properties.

  • Quercetin: A flavonoid present in many fruits and vegetables, recognized for its strong free radical-scavenging abilities.

Comparative Analysis of Antioxidant Capacity

The antioxidant capacity of a compound is typically quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.

While extensive data is available for standard antioxidants, specific quantitative data for isolated this compound is limited in publicly accessible literature. The following table summarizes the reported IC50 values for standard antioxidants. For this compound, data is presented for extracts of Foeniculum vulgare (fennel), where this compound is a known constituent. It is critical to note that the antioxidant activity of an extract represents the synergistic or cumulative effect of all its components, and not of this compound alone.

Compound/ExtractAssayIC50 Value (µg/mL)Reference
This compound (as major component)
Foeniculum vulgare (Water Extract)DPPH83[3]
Standard Antioxidants
TroloxDPPH3.77 ± 0.08[4]
ABTS2.93 ± 0.03[4]
Ascorbic AcidFRAP330.00 ± 0.60 (EC50)[5]
BHTDPPH4.30 ± 0.01[6]
QuercetinDPPH4.97 ± 0.08[7]

Note: The presented values are sourced from different studies and may have been obtained under slightly different experimental conditions. Direct comparison should be made with caution.

Experimental Methodologies

The data presented in this guide is derived from standard in vitro antioxidant capacity assays. The fundamental principles and generalized protocols for these key experiments are detailed below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical.[8] The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured by a decrease in absorbance at approximately 517 nm.[8]

Protocol:

  • A working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Various concentrations of the test compound (this compound) and standard antioxidants are added to separate aliquots of the DPPH solution.

  • A control sample containing only the solvent and DPPH solution is also prepared.

  • The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of each solution is measured using a spectrophotometer at 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.[9]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization of the solution, which is proportional to the antioxidant's concentration and is measured by the decrease in absorbance, typically at 734 nm.[10]

Protocol:

  • The ABTS•+ radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • A small volume of the test compound or standard at various concentrations is added to the diluted ABTS•+ solution.

  • The reaction mixture is incubated for a specific time (e.g., 6 minutes).

  • The absorbance is read at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11][12]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. This reduction results in the formation of an intense blue-colored ferrous-tripyridyltriazine complex, and the change in absorbance is monitored at 593 nm.[13][14]

Protocol:

  • The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and an aqueous solution of FeCl₃·6H₂O.[15]

  • The reagent is warmed to 37°C.

  • The test sample or standard is added to the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a set incubation time (e.g., 30 minutes).[16]

  • A standard curve is prepared using a known concentration of FeSO₄·7H₂O, and the results are expressed as Fe²⁺ equivalents or in terms of a standard antioxidant like ascorbic acid.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining antioxidant capacity using a radical scavenging assay like DPPH or ABTS.

G A Prepare Stable Radical Solution (e.g., DPPH or ABTS•+) C Mix Radical Solution with Test Compound/Standard A->C B Prepare Test Compound Dilutions (this compound & Standards) B->C D Incubate in Dark (e.g., 30 minutes) C->D Initiates Reaction E Measure Absorbance (Spectrophotometer) D->E F Calculate % Inhibition E->F Data Input G Determine IC50 Value (Concentration vs. Inhibition Plot) F->G Data Input

Caption: Workflow of a typical in vitro radical scavenging assay.

Conclusion

Studies on essential oils and extracts from plants like Foeniculum vulgare, where this compound is a constituent, indicate measurable antioxidant activity. However, these values reflect the combined effects of all phytochemicals in the extract. To definitively establish the antioxidant capacity of this compound, further research focusing on the isolated compound using standardized assays is essential. Such studies will enable a direct and accurate comparison against established antioxidant standards and will be crucial for evaluating its potential in therapeutic and industrial applications.

References

Comparative Transcriptomics of Fenchol Synthase Enzymes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the expression and regulation of fenchol synthase (FENS) is crucial for harnessing its potential in various applications. this compound, a monoterpenoid alcohol, is a valuable natural compound with applications in the fragrance, food, and pharmaceutical industries. The enzyme responsible for its biosynthesis, this compound synthase, is a key target for metabolic engineering and drug development. This guide provides a comparative overview of this compound synthase transcriptomics, summarizing key expression data and detailing relevant experimental protocols.

Data Presentation: Comparative Expression of this compound Synthase

The expression of this compound synthase genes is tightly regulated by developmental and environmental cues. Transcriptomic studies, primarily in lavender (Lavandula species), have revealed significant variations in FENS gene expression across different tissues, developmental stages, and in response to external stimuli.[1]

Comparison Category Condition 1 Condition 2 Relative FENS Expression Supporting Evidence
Tissue Specificity LeavesRoots, Stems, FlowersHighest in leavesRT-qPCR analysis in lavender species revealed the highest expression of FENS genes in leaves compared to other tissues.[1]
Developmental Stage Full BloomSenescencePeaks at full bloomGene expression levels of FENS increase and peak at the full bloom stage, subsequently declining during senescence.[1]
Diurnal Cycle 14:00Other timesPeaks at 14:00Temporal analysis within a 24-hour day/night cycle showed a peak in FENS expression at 14:00, followed by a decrease.[1]
Stress Response Methyl Jasmonate (MeJA) Treatment (12h)ControlPeaks at 12 hours post-treatmentUnder methyl jasmonate (MeJA) stress, FENS expression levels peaked at 12 hours before declining.[1]

Experimental Protocols

A comprehensive understanding of this compound synthase transcriptomics relies on robust experimental methodologies. The following protocols outline the key steps for RNA sequencing, gene expression analysis, and enzyme activity assays, adapted from studies on terpene synthases.[2][3][4]

RNA Isolation and Sequencing

Objective: To isolate high-quality RNA from plant tissues for downstream transcriptomic analysis.

Protocol:

  • Tissue Collection and Storage: Collect fresh plant material (e.g., leaves, flowers) and immediately freeze in liquid nitrogen. Store at -80°C until use.

  • RNA Extraction: Use a commercially available RNA isolation kit (e.g., NucleoSpin® RNA Plant kit) according to the manufacturer's instructions.[3] This typically involves tissue homogenization, lysis, and purification of RNA.

  • RNA Quality Control: Assess the purity and concentration of the isolated RNA using a NanoDrop spectrophotometer. Verify RNA integrity using an Agilent 2100 Bioanalyzer.[3]

  • Library Construction and Sequencing: Construct cDNA libraries from the high-quality RNA samples. Perform high-throughput sequencing using a platform such as Illumina NovaSeq.[5]

Gene Expression Analysis (qRT-PCR)

Objective: To validate and quantify the expression levels of this compound synthase genes.

Protocol:

  • cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.

  • Primer Design: Design gene-specific primers for the this compound synthase gene(s) of interest and a suitable internal control gene (e.g., 18S rRNA, TIP41).[2][4]

  • Real-Time PCR: Perform quantitative real-time PCR (qRT-PCR) using a SYBR Green-based assay.[2][4] The reaction mixture typically contains 2x Master Mix, forward and reverse primers, and cDNA template.[2]

  • Data Analysis: Calculate the relative gene expression using the 2−ΔΔCt method.[4]

This compound Synthase Activity Assay

Objective: To determine the enzymatic activity of this compound synthase.

Protocol:

  • Recombinant Protein Expression: Express the this compound synthase gene in a suitable host system (e.g., E. coli).[2]

  • Protein Purification: Purify the recombinant this compound synthase protein.

  • Enzyme Assay:

    • Prepare a reaction mixture containing HEPES buffer (pH 7.4), the substrate geranyl diphosphate (GPP) or farnesyl diphosphate (FPP), MgCl₂, and dithiothreitol.[2]

    • Add the purified this compound synthase protein to initiate the reaction.

    • Incubate the mixture at 30°C for 1 hour.[2]

  • Product Analysis:

    • Extract the volatile products using a solid-phase microextraction (SPME) fiber.

    • Analyze the extracted compounds by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the this compound produced.[2]

Mandatory Visualizations

The following diagrams illustrate the key workflows and pathways involved in the comparative transcriptomic analysis of this compound synthase.

experimental_workflow tissue_collection Plant Tissue Collection (e.g., Lavender leaves, flowers) rna_isolation RNA Isolation tissue_collection->rna_isolation quality_control RNA Quality Control (NanoDrop, Bioanalyzer) rna_isolation->quality_control library_prep cDNA Library Preparation quality_control->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing data_analysis Transcriptome Data Analysis (Alignment, DEG analysis) sequencing->data_analysis qrt_pcr qRT-PCR Validation data_analysis->qrt_pcr functional_analysis Functional Characterization (Enzyme Assays) data_analysis->functional_analysis

Caption: Experimental workflow for comparative transcriptomics of this compound synthase.

signaling_pathway cluster_catalysis meja Methyl Jasmonate (MeJA) (External Stimulus) jasmonate_signaling Jasmonate Signaling Pathway meja->jasmonate_signaling transcription_factors Transcription Factors jasmonate_signaling->transcription_factors fens_gene This compound Synthase (FENS) Gene transcription_factors->fens_gene fens_mrna FENS mRNA fens_gene->fens_mrna Transcription fens_protein This compound Synthase Protein fens_mrna->fens_protein Translation gpp Geranyl Diphosphate (GPP) This compound This compound gpp->this compound Catalysis

Caption: Simplified signaling pathway for MeJA-induced this compound synthase expression.

References

A Comparative Analysis of the Neuroprotective Efficacy of Fenchol and Memantine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of fenchol, a natural monoterpenoid, and memantine, a clinically approved N-methyl-D-aspartate (NMDA) receptor antagonist. The information presented herein is intended to support research and development efforts in the field of neurodegenerative diseases by offering a detailed overview of their respective mechanisms of action, supporting experimental data, and relevant methodologies.

Executive Summary

This compound, a natural compound found in plants like basil, has emerged as a promising neuroprotective agent. Its primary mechanism involves the activation of the free fatty acid receptor 2 (FFAR2), which in turn modulates amyloid-beta (Aβ) clearance and reduces neuronal senescence.[1][2][3][4] Preclinical studies have demonstrated its potential in mitigating Aβ-induced neurotoxicity and inflammation.

Memantine is an established therapeutic for moderate to severe Alzheimer's disease. Its principal neuroprotective effect stems from its role as a low-affinity, uncompetitive antagonist of the NMDA receptor, which prevents excitotoxicity caused by excessive glutamate stimulation.[5][6][7][8] Extensive preclinical and clinical data support its efficacy in improving cognitive function and, in some models, reducing Aβ pathology.

This guide presents a side-by-side comparison of the available quantitative data on the neuroprotective effects of this compound and memantine, details the experimental protocols used to generate this data, and provides visual representations of their signaling pathways.

Quantitative Data Comparison

The following tables summarize the quantitative data from preclinical studies on the neuroprotective effects of this compound and memantine.

Table 1: In Vitro Neuroprotective Effects

ParameterThis compoundMemantine
Neuronal Viability This compound treatment significantly reduced the Aβ-induced decline in cell viability in SK-N-SH cells in an FFAR2-dependent manner.[9][10]Co-administration of memantine with NMDA or amyloid β1–42 led to a notable augmentation in the number of viable hippocampal neurons.[2] In another study, memantine (1-10 μM) prevented Aβ1-42-induced neuronal death in primary neuronal cultures.[11]
Apoptosis/Necrosis Not explicitly quantified in the reviewed literature.Incubation of hippocampal neurons with NMDA or amyloid β1–42 led to a more than twofold increase in the number of apoptotic and necrotic neurons, an effect that was counteracted by memantine.[2]
Amyloid-Beta (Aβ) Reduction This compound treatment significantly reduced Aβ-accumulation in SK-N-SH cells in an FFAR2-dependent manner.[9][10]Memantine (1-4 μM) decreased the levels of secreted Aβ1–40 in human neuroblastoma cells.[12] In primary rat cortical cultures, memantine (4 μM and 18 μM) significantly reduced Aβ1–42 secretion.[12]

Table 2: In Vivo Neuroprotective Effects (Animal Models)

ParameterThis compoundMemantine
Amyloid-Beta (Aβ) Plaque Reduction In a rat model of Alzheimer's disease, the this compound-treated group demonstrated a marked reduction in beta-amyloid aggregates.[13][14]In APP/PS1 transgenic mice, 4 months of memantine administration resulted in a 25% reduction in Aβ load in the neocortex and a 28% reduction in the hippocampus.[5] In another study with 3xTg-AD mice, memantine significantly reduced insoluble Aβ levels.[6]
Soluble Aβ Reduction Not explicitly quantified in the reviewed literature.Oral administration of memantine (20 mg/kg/day for 8 days) in APP/PS1 transgenic mice significantly reduced brain levels of soluble Aβ1–42.[12][15]
Cognitive Improvement This compound treatment improved impaired chemotaxis behavior in C. elegans and mouse models of Alzheimer's disease.[1]In 3xTg-AD mice, memantine treatment restored cognition.[6] In another study, memantine-treated transgenic mice performed the same as wild-type control mice in the object recognition test, whereas vehicle-treated transgenic mice were significantly impaired.[5]
Inflammatory Marker Reduction (IL-6) In a rat model of Alzheimer's disease, IL-6 levels were significantly reduced in the this compound-treated group compared to the positive control group (Positive Control: 85.00 ± 3.00 ng/l; this compound: IL-6 levels reduced, though to a lesser extent than memantine).[13][16]In the same rat model, the memantine-treated group showed a significant reduction in IL-6 levels, restoring them close to normal (Negative Control: 60.00 ± 2.00 ng/l; Memantine group restored IL-6 close to this level).[13][16]

Signaling Pathways

The neuroprotective effects of this compound and memantine are mediated through distinct signaling pathways.

This compound's Neuroprotective Signaling Pathway

This compound's primary neuroprotective mechanism is initiated by its binding to and activation of the Free Fatty Acid Receptor 2 (FFAR2), a G-protein coupled receptor.[3] This activation triggers a downstream cascade that leads to the reduction of amyloid-beta (Aβ) accumulation and a decrease in neuronal senescence, ultimately promoting neuronal survival.[1][2][4]

Fenchol_Signaling_Pathway This compound This compound FFAR2 FFAR2 (G-protein coupled receptor) This compound->FFAR2 binds to & activates G_protein G-protein activation (Gαi/o) FFAR2->G_protein AC_inhibition Adenylate Cyclase inhibition G_protein->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Proteolysis ↑ Proteolysis of Aβ cAMP_decrease->Proteolysis Senescence ↓ Neuronal Senescence cAMP_decrease->Senescence Neuroprotection Neuroprotection Proteolysis->Neuroprotection Senescence->Neuroprotection

Caption: this compound's neuroprotective signaling cascade via FFAR2 activation.

Memantine's Neuroprotective Signaling Pathway

Memantine's neuroprotective effects are primarily attributed to its action as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By blocking the NMDA receptor channel, particularly during periods of excessive glutamate release, memantine prevents the massive influx of calcium ions (Ca2+) that leads to excitotoxicity and neuronal cell death.[17][18]

Memantine_Signaling_Pathway cluster_memantine_action Excess_Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Excess_Glutamate->NMDA_Receptor over-activates Ca_Influx Excessive Ca²⁺ Influx NMDA_Receptor->Ca_Influx Neuroprotection Neuroprotection NMDA_Receptor->Neuroprotection Memantine Memantine Memantine->NMDA_Receptor blocks channel Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Neuronal_Death Neuronal Cell Death Excitotoxicity->Neuronal_Death

References

The Untapped Potential of Terpene Synergy: A Comparative Analysis of Fenchol and Linalool in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. This guide provides a comparative overview of the antimicrobial properties of two monoterpene alcohols, fenchol and linalool, with a focus on their potential for synergistic interactions. While direct experimental data on the synergistic effects of a this compound and linalool combination remains limited in publicly available literature, this analysis synthesizes existing data on their individual activities and synergistic potential with other compounds to highlight promising avenues for future research.

Individual Antimicrobial Efficacy: A Foundation for Synergy

Both this compound and linalool, common constituents of various plant essential oils, have demonstrated notable antimicrobial activity against a range of pathogenic bacteria and fungi. Their efficacy is often attributed to their ability to disrupt microbial cell membranes, leading to increased permeability and eventual cell death.

A key study by Guleria et al. (2013) identified both β-fenchol and linalool as the primary antimicrobial constituents in the essential oil of Zanthoxylum alatum.[1][2] This co-occurrence in a single plant source suggests a potential for natural synergistic interactions.

Table 1: Summary of Minimum Inhibitory Concentrations (MIC) for this compound and Linalool against various microorganisms.

CompoundMicroorganismMIC Range (µg/mL)Reference
LinaloolPseudomonas aeruginosa431[3]
LinaloolShewanella putrefaciens1500[4]
LinaloolMethicillin-resistant Staphylococcus aureus (MRSA)1.65 - 211.24[5]
LinaloolCandida albicans500 - 8000[6]
This compoundData on individual MICs are less prevalent in isolated studies.-

Note: MIC values can vary significantly based on the specific microbial strain and the experimental method used.

The Promise of Synergy: Exploring this compound and Linalool Combinations

Synergistic interactions, where the combined effect of two compounds is greater than the sum of their individual effects, offer a promising strategy to enhance antimicrobial efficacy and combat resistance. The checkerboard assay is a standard in vitro method to quantify such interactions, with the Fractional Inhibitory Concentration (FIC) index used to interpret the results. An FICI of ≤ 0.5 typically indicates synergy.

Given that this compound and linalool are both monoterpene alcohols that act on the cell membrane, it is plausible that their combined action could lead to a more profound disruption of this critical microbial structure.

Experimental Protocols: A Guide for Future Investigation

To rigorously evaluate the synergistic potential of this compound and linalool, the following experimental protocols are recommended:

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of each compound individually.

  • Microbial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans) should be used.

  • Culture Media: Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi are standard choices.

  • Procedure:

    • Prepare serial twofold dilutions of this compound and linalool in a 96-well microtiter plate.

    • Inoculate each well with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL).

    • Include positive (microbe-only) and negative (broth-only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

    • The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Checkerboard Assay for Synergy Testing

This assay is performed to assess the interaction between this compound and linalool.

  • Procedure:

    • In a 96-well microtiter plate, prepare serial dilutions of this compound horizontally and linalool vertically. This creates a matrix of different concentration combinations.

    • Inoculate the wells with the microbial suspension as described for the MIC assay.

    • Incubate the plate under the same conditions.

    • Determine the MIC of each compound in the presence of the other.

    • Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FICI = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation of FICI:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Additive or indifferent effect

    • FICI > 4: Antagonism

Visualizing the Potential Mechanism and Workflow

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for assessing the synergistic antimicrobial effects of this compound and linalool.

Synergistic_Mechanism cluster_compounds Monoterpene Alcohols cluster_cell Microbial Cell This compound This compound Membrane Cell Membrane This compound->Membrane Disruption Linalool Linalool Linalool->Membrane Disruption Cytoplasm Cytoplasm Membrane->Cytoplasm Increased Permeability Cell Death Cell Death Cytoplasm->Cell Death Leakage of intracellular components

Caption: Proposed synergistic mechanism of this compound and linalool.

Experimental_Workflow start Start: Select Microbial Strains mic_this compound Determine MIC of this compound (Broth Microdilution) start->mic_this compound mic_linalool Determine MIC of Linalool (Broth Microdilution) start->mic_linalool checkerboard Perform Checkerboard Assay (this compound + Linalool) mic_this compound->checkerboard mic_linalool->checkerboard calculate_fic Calculate FIC Index checkerboard->calculate_fic interpret Interpret Results (Synergy, Additive, Antagonism) calculate_fic->interpret end Conclusion interpret->end

Caption: Experimental workflow for synergy testing.

Conclusion and Future Directions

While direct evidence for the synergistic antimicrobial effects of this compound and linalool is still forthcoming, the existing body of research strongly supports the rationale for investigating this combination. Their shared classification as monoterpene alcohols, their co-occurrence in nature, and their established mechanisms of action all point towards a high potential for synergistic or at least additive interactions.

Future research should focus on conducting comprehensive checkerboard assays against a broad panel of pathogenic microorganisms. Mechanistic studies, such as membrane potential assays and electron microscopy, could further elucidate the precise nature of their combined action on the microbial cell. The development of novel antimicrobial therapies based on synergistic combinations of natural compounds like this compound and linalool could provide a valuable tool in the ongoing fight against infectious diseases.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Fenchol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Fenchol, a bicyclic monoterpenoid alcohol with a characteristic camphor-like aroma, is a common component in fragrance formulations and a valuable chiral building block in organic synthesis.[1][2] While recognized for its potential antioxidant and antimicrobial properties, its handling and disposal necessitate a thorough understanding of its chemical characteristics and associated safety protocols to ensure the well-being of laboratory personnel and the protection of our environment.[3][4] This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety standards and regulatory compliance.

The Critical Importance of Proper Chemical Waste Management

The responsible disposal of laboratory chemicals is not merely a procedural formality but a cornerstone of a robust safety culture. The Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a comprehensive Chemical Hygiene Plan (CHP) to protect workers from hazardous chemicals.[5][6] This plan must include procedures for safe handling, storage, and disposal of all chemicals.[5] Furthermore, the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), has established stringent regulations for the management of hazardous waste from its point of generation to its final disposal, a concept known as "cradle-to-grave" management.[7][8] Adherence to these guidelines is not only a matter of regulatory compliance but a professional obligation to safeguard our communities and ecosystems.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This information is readily available in the Safety Data Sheet (SDS), a document that must be accessible to all laboratory personnel.[6]

PropertyValueSource
Chemical Formula C₁₀H₁₈O[1][9]
Molecular Weight 154.25 g/mol [10][11]
Appearance White crystalline solid or colorless liquid[12][13]
Odor Camphor-like[12][14]
Boiling Point 201-202 °C
Melting Point 39-45 °C[15]
Flash Point 73 °C[15]
Hazards Combustible liquid, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[13][15][16]
Incompatible Materials Strong oxidizing agents[11][12]

This compound is classified as a combustible liquid, meaning it can ignite when exposed to an ignition source.[16][17] It is also an irritant to the skin and eyes and may cause respiratory irritation if inhaled.[13][16] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the correct selection and use of PPE. The following PPE is mandatory when handling and disposing of this compound:

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[12]

  • Skin Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. A lab coat or other protective clothing is also required to prevent skin contact.[11][12]

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of generating aerosols, a NIOSH-approved respirator may be necessary.[12]

Always inspect your PPE for any signs of damage before use and ensure it fits correctly.

Step-by-Step this compound Disposal Protocol

This protocol outlines the systematic procedure for the safe disposal of this compound waste in a laboratory setting.

Step 1: Waste Identification and Segregation

The first and most critical step is to correctly identify and segregate this compound waste.[18][19]

  • Do not mix this compound waste with other chemical waste streams. [19][20] Incompatible materials can react violently, leading to fire, explosion, or the release of toxic gases. This compound is incompatible with strong oxidizing agents.[11][12]

  • Segregate solid and liquid this compound waste into separate, clearly labeled containers.

Step 2: Containerization

Proper containerization is crucial to prevent leaks, spills, and exposure.[7][8][21]

  • Use only approved hazardous waste containers. These containers should be made of a material compatible with this compound and be in good condition with a secure, tight-fitting lid.[7]

  • Ensure the container is properly labeled. The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Combustible," "Irritant").[18][22]

  • Do not overfill the container. Leave at least 10% headspace to allow for expansion of vapors.[21]

Step 3: Accumulation and Storage

Designate a specific, well-ventilated area for the accumulation of this compound waste.[17]

  • This area should be away from heat sources, sparks, and open flames.[16][17]

  • Store the waste container in a secondary containment bin to catch any potential leaks.

  • Keep the container closed at all times except when adding waste.[7]

Step 4: Disposal Request and Pickup

Follow your institution's established procedures for hazardous waste disposal. This typically involves:

  • Completing a hazardous waste pickup request form. This form will require information about the chemical, quantity, and location.

  • Scheduling a pickup with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. [18] Never attempt to dispose of this compound waste down the drain or in the regular trash.[12][23]

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Fenchol_Disposal_Workflow start This compound Waste Generated identify Identify Waste: Solid or Liquid this compound? start->identify segregate Segregate Waste Streams: Separate Solid and Liquid identify->segregate containerize_solid Containerize Solid Waste: - Approved, Labeled Container - Secure Lid segregate->containerize_solid Solid containerize_liquid Containerize Liquid Waste: - Approved, Labeled Container - Secure Lid, 10% Headspace segregate->containerize_liquid Liquid store Store in Designated Area: - Well-ventilated - Away from Ignition Sources - Secondary Containment containerize_solid->store containerize_liquid->store request_pickup Request Disposal Pickup: - Complete Waste Pickup Form - Schedule with EHS/Contractor store->request_pickup end Proper Disposal request_pickup->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fenchol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Fenchol, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, this document aims to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

This compound, a monoterpenoid, is a colorless or white solid with a characteristic camphor-like aroma.[1][2] It is utilized in various applications, including as a flavoring agent and in perfumery.[2][3] While some sources state that this compound does not meet the criteria for hazardous classification under the Globally Harmonized System (GHS), others classify it as a combustible liquid that can cause skin and eye irritation.[3][4][5] Given this variability, it is prudent to handle this compound with appropriate caution and adherence to safety protocols.

Essential Safety Information at a Glance

For quick reference, the following table summarizes the key quantitative data and hazard information for this compound.

PropertyValueSource(s)
Chemical Formula C₁₀H₁₈O[1][3][6][7]
Molecular Weight 154.25 g/mol [1][3][6][7]
Appearance Colorless liquid, white to straw yellow crystalline solid[3][7]
Boiling Point 201-202 °C (394-396 °F)[1][3][6]
Melting Point 35-45 °C (95-113 °F)[1][3]
Flash Point Not applicable / Combustible liquid[4][5][8]
Solubility Insoluble in water; Soluble in vegetable oils and ethanol[3][4][6]
GHS Hazard Statements H315: Causes skin irritation[4][5][7]
H319: Causes serious eye irritation[4][5][7]
H335: May cause respiratory irritation[5][7]
Signal Word Warning[4]

Personal Protective Equipment (PPE) Protocol

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following protocol outlines the mandatory protective gear.

Standard Handling Operations
  • Eye and Face Protection : Wear safety glasses with side shields or chemical safety goggles to protect against splashes.[9] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[10]

  • Hand Protection : Chemically resistant gloves are required.[7] Suitable materials include butyl rubber or neoprene.[11] It is important to inspect gloves for any signs of degradation or puncture before use and to dispose of contaminated gloves properly.[7]

  • Body Protection : A standard laboratory coat should be worn.[9] For procedures with a higher risk of splashing, consider a chemically resistant apron.[11]

  • Respiratory Protection : Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[8] However, if aerosols are generated or if working in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[7]

Emergency Situations (e.g., Spills)

In the event of a large spill or release in a poorly ventilated area, the level of PPE must be escalated:

  • Respiratory Protection : A self-contained breathing apparatus (SCBA) may be necessary.[5]

  • Body Protection : A full-body chemically resistant suit may be required to prevent skin contact.[5]

The logical workflow for selecting and using PPE is illustrated in the diagram below.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Workflow for this compound Handling start Assess Task routine_handling Routine Handling start->routine_handling Standard Procedure spill_emergency Spill or Emergency start->spill_emergency Unplanned Event select_ppe Select Appropriate PPE routine_handling->select_ppe Standard PPE spill_emergency->select_ppe Enhanced PPE don_ppe Don PPE Correctly select_ppe->don_ppe perform_task Perform Task don_ppe->perform_task doff_ppe Doff and Dispose of PPE Correctly perform_task->doff_ppe end Task Complete doff_ppe->end

Caption: Workflow for PPE selection and use when handling this compound.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.

Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when heating this compound or when there is a potential for aerosol generation.[5][7]

  • Avoid contact with skin, eyes, and clothing.[7][9]

  • Wash hands thoroughly after handling.[4][5]

  • Keep away from heat, sparks, open flames, and other ignition sources.[5][8]

  • Take precautionary measures against static discharge.[4]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][8]

  • Keep away from strong oxidizing agents.[4]

  • Store locked up.[5][7]

Emergency Protocols: Spills, Exposure, and Fire

Immediate and appropriate action during an emergency can significantly mitigate potential harm.

Spill Response

For minor spills, follow these steps:

  • Alert personnel in the immediate area.[12]

  • Don appropriate PPE , including respiratory protection if necessary.[12]

  • Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[5][13]

  • Carefully collect the absorbed material into a suitable, labeled container for disposal.[7][14]

  • Clean the spill area with soap and water.[13]

  • Dispose of contaminated materials as hazardous waste.[12]

For major spills:

  • Evacuate the area immediately.[13]

  • Alert your institution's emergency response team. [12]

  • If safe to do so, close the door to the affected area to contain vapors.[15]

The following diagram outlines the decision-making process for responding to a this compound spill.

Spill_Response cluster_spill This compound Spill Response Plan spill_occurs Spill Occurs assess_spill Assess Spill Size and Risk spill_occurs->assess_spill minor_spill Minor Spill assess_spill->minor_spill Small & Controllable major_spill Major Spill assess_spill->major_spill Large or Uncontrolled contain_spill Contain and Absorb Spill minor_spill->contain_spill evacuate Evacuate Area major_spill->evacuate clean_area Clean Spill Area contain_spill->clean_area dispose_waste Dispose of Waste clean_area->dispose_waste end_spill Spill Managed dispose_waste->end_spill notify_emergency Notify Emergency Response evacuate->notify_emergency notify_emergency->end_spill

Caption: Decision tree for responding to a this compound spill.

First Aid and Exposure Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7] Seek medical attention if irritation persists.[4][5]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water.[4][7] Remove contaminated clothing and wash it before reuse.[5][7] If skin irritation occurs, seek medical attention.[5][7]

  • Inhalation : Move the person to fresh air.[5][7] If they are not breathing, give artificial respiration. Seek medical attention.[7]

  • Ingestion : Do NOT induce vomiting.[7] Rinse mouth with water and seek immediate medical attention.[8]

Firefighting Measures
  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][8]

  • Unsuitable Extinguishing Media : A solid water stream may be inefficient as it can scatter and spread the fire.[4][5]

  • Specific Hazards : In a fire, irritating and toxic gases such as carbon monoxide and carbon dioxide may be produced.[4][8]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product : Dispose of unused this compound as hazardous waste in accordance with local, state, and federal regulations.[5][8] Do not dispose of it with household garbage or allow it to enter the sewage system.[4]

  • Contaminated Materials : Absorbent materials, contaminated PPE, and empty containers should be collected in a labeled, sealed container and disposed of as hazardous waste.[12] Empty containers should be taken to an approved waste handling site for recycling or disposal.[8]

By adhering to these comprehensive safety and handling protocols, you can significantly reduce the risks associated with working with this compound and maintain a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fenchol
Reactant of Route 2
Fenchol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。